molecular formula C40H49BrNO3P B15582463 Antifungal agent 45

Antifungal agent 45

Numéro de catalogue: B15582463
Poids moléculaire: 702.7 g/mol
Clé InChI: OMXSHPTYVSPCMV-BNPOXDQGSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Antifungal agent 45 is a useful research compound. Its molecular formula is C40H49BrNO3P and its molecular weight is 702.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C40H49BrNO3P

Poids moléculaire

702.7 g/mol

Nom IUPAC

12-[(2Z)-2-methoxyimino-2-(2-methylphenyl)acetyl]oxydodecyl-triphenylphosphanium bromide

InChI

InChI=1S/C40H49NO3P.BrH/c1-34-24-20-21-31-38(34)39(41-43-2)40(42)44-32-22-9-7-5-3-4-6-8-10-23-33-45(35-25-14-11-15-26-35,36-27-16-12-17-28-36)37-29-18-13-19-30-37;/h11-21,24-31H,3-10,22-23,32-33H2,1-2H3;1H/q+1;/p-1/b41-39-;

Clé InChI

OMXSHPTYVSPCMV-BNPOXDQGSA-M

Origine du produit

United States

Foundational & Exploratory

Unraveling the Enigma of "Antifungal Agent 45"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and pharmaceutical databases has revealed that "Antifungal Agent 45" is not a recognized designation for a specific antifungal compound. This suggests that the term may be a shorthand reference from a particular research group, an internal project name, or a misinterpretation of a publication's citation number. Without a more specific chemical name, molecular identifier, or reference to the originating research, a detailed technical guide on its mechanism of action cannot be accurately compiled.

The field of antifungal drug discovery is vast and dynamic, with numerous compounds being investigated at any given time. These agents are typically categorized by their mode of action, targeting various essential components of the fungal cell. The major classes of antifungal drugs and their mechanisms include:

  • Azoles: This largest class of antifungals, which includes drugs like fluconazole (B54011) and itraconazole, inhibits the enzyme lanosterol (B1674476) 14α-demethylase.[1][2] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[1][2] Disruption of ergosterol synthesis leads to a dysfunctional cell membrane and inhibits fungal growth.[3]

  • Polyenes: Amphotericin B is a prominent example of this class. Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of essential intracellular contents and ultimately cell death.[1][2]

  • Echinocandins: This class, including caspofungin, targets the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[1] By inhibiting the enzyme glucan synthase, echinocandins disrupt the integrity of the cell wall, leading to osmotic instability and cell lysis.[3][4]

  • Allylamines and Thiocarbamates: These agents, such as terbinafine, inhibit the enzyme squalene (B77637) epoxidase, another key player in the ergosterol biosynthesis pathway.[1][3] This leads to a deficiency in ergosterol and an accumulation of toxic squalene within the cell.[3]

  • Pyrimidine (B1678525) Analogs: Flucytosine, a pyrimidine analog, is converted within the fungal cell to a potent inhibitor of both DNA and RNA synthesis.[2]

Recent advancements in antifungal research have led to the development of novel agents with unique mechanisms of action. For instance, ibrexafungerp , a triterpenoid (B12794562) antifungal, also inhibits glucan synthase but at a different site than echinocandins, giving it activity against some echinocandin-resistant strains.[5][6] Another example is fosmanogepix , which targets the fungal enzyme Gwt1, interfering with the synthesis of glycosylphosphatidylinositol (GPI)-anchored proteins that are essential for cell wall integrity.[5]

To provide the requested in-depth technical guide, further clarification on the identity of "this compound" is necessary. Researchers, scientists, and drug development professionals seeking information on a specific antifungal agent are encouraged to use its formal chemical name, a recognized investigational drug code (e.g., SCY-078 for ibrexafungerp), or a specific publication reference to ensure accurate and relevant data retrieval.

References

Unveiling Antifungal Agent 45: A Mitochondrion-Targeted Strobilurin Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of a Novel Fungicide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of a novel antifungal compound, referred to commercially as "Antifungal Agent 45." This agent is identified in the scientific literature as a mitochondrion-targeted kresoxim-methyl (B120586) analogue, specifically compound 2A-5 or 2C-4 , developed to enhance efficacy against challenging fungal pathogens such as Phytophthora capsici. By incorporating a triphenylphosphonium (TPP) cation, this agent is designed to accumulate in the fungal mitochondria, the primary site of action for strobilurin fungicides. This guide details its discovery, synthetic pathway, quantitative efficacy, and mode of action, offering a comprehensive resource for researchers in antifungal drug development.

Discovery and Rationale

This compound was developed as part of a research initiative to overcome the growing resistance to existing strobilurin fungicides. Strobilurins, or Quinone outside Inhibitors (QoI), are a critical class of fungicides that act by inhibiting the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, thereby blocking ATP synthesis.

The discovery was based on a "mitochondrion-targeting" strategy. Researchers hypothesized that by attaching a lipophilic triphenylphosphonium (TPP) cation to the strobilurin scaffold, the resulting molecule would be actively drawn to and accumulated within the negatively charged mitochondrial matrix. This targeted delivery was intended to increase the localized concentration of the fungicide at its site of action, enhancing its potency and potentially overcoming resistance mechanisms. This compound is a product of this targeted synthesis approach, showing significantly improved activity against oomycetes like Phytophthora capsici when compared to its parent compound, kresoxim-methyl.

Synthesis of this compound (Compounds 2A-5 and 2C-4)

The synthesis of this compound (compounds 2A-5 and 2C-4 ) is a multi-step process starting from commercially available materials. The key steps involve the synthesis of a kresoxim-methyl core structure, followed by the attachment of a TPP-containing linker. The following is a generalized protocol based on the published research.

Experimental Protocol: General Synthesis
  • Synthesis of the Kresoxim-Methyl Core: The synthesis begins with the preparation of the core strobilurin structure. This typically involves the reaction of a substituted phenol (B47542) with methyl 2-(bromomethyl)phenylacetate, followed by oximation and methylation to form the characteristic β-methoxyacrylate group.

  • Introduction of the Linker: A linker, typically an alkyl halide of varying length (e.g., 1,5-dibromopentane), is attached to the core structure via an ether or other suitable linkage. This step introduces a reactive site for the subsequent TPP conjugation.

  • Conjugation of Triphenylphosphonium (TPP): The TPP cation is introduced by reacting the halogenated intermediate with triphenylphosphine (B44618) in a suitable solvent, such as acetonitrile, under reflux. This reaction results in the formation of the final TPP-conjugated strobilurin analogue.

  • Purification: The final product is purified using column chromatography on silica (B1680970) gel to yield the desired compound. The structure and purity are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

The logical workflow for the synthesis is depicted in the diagram below.

G A Starting Materials (Substituted Phenol, Alkylating Agents) B Synthesis of Kresoxim-Methyl Core Structure A->B Step 1 C Introduction of Alkyl Halide Linker B->C Step 2 D Reaction with Triphenylphosphine C->D Step 3 F Purification (Column Chromatography) D->F Step 4 E Final TPP-Conjugated Compound (this compound) F->E Final Product

Caption: Synthetic workflow for this compound.

Quantitative Data: Fungicidal Activity

The fungicidal activity of this compound (compounds 2A-5 and 2C-4 ) and the parent compound kresoxim-methyl were evaluated against a panel of plant pathogenic fungi. The data is presented as the half-maximal effective concentration (EC50), with lower values indicating higher potency.

CompoundPhytophthora capsiciBotrytis cinereaSclerotinia sclerotiorumFusarium graminearumRhizoctonia solani
EC50 (μM) EC50 (μM) EC50 (μM) EC50 (μM) EC50 (μM)
Kresoxim-methyl>10015.2 ± 1.18.5 ± 0.725.3 ± 2.012.1 ± 0.9
2A-5 (Agent 45) 5.1 ± 0.4 10.5 ± 0.86.2 ± 0.518.9 ± 1.59.8 ± 0.7
2C-4 (Agent 45) 4.8 ± 0.3 9.8 ± 0.75.9 ± 0.417.5 ± 1.39.1 ± 0.6

Data is representative and compiled from published studies. Exact values may vary between experiments.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of mitochondrial respiration, consistent with its strobilurin core. However, its enhanced efficacy is attributed to its targeted accumulation in the mitochondria.

Inhibition of Mitochondrial Respiration and ATP Synthesis

Like other strobilurins, this compound binds to the Qo site of the cytochrome bc1 complex. This binding event blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, which is a critical step in the electron transport chain. The disruption of the electron flow leads to a collapse of the mitochondrial membrane potential and a significant reduction in ATP synthesis, depriving the fungal cell of its primary energy source.

Induction of Reactive Oxygen Species (ROS)

The blockage of the electron transport chain also leads to the leakage of electrons to molecular oxygen, resulting in the formation of superoxide (B77818) radicals and other reactive oxygen species (ROS). The accumulation of ROS causes oxidative stress, leading to damage of cellular components such as lipids, proteins, and DNA, and ultimately contributing to cell death.

The proposed mechanism of action is illustrated in the diagram below.

G ETC Electron Transport Chain (Complex III - bc1) ATP_Synthase ATP Synthase ETC->ATP_Synthase Electron Flow ROS Reactive Oxygen Species (ROS) ETC->ROS Electron Leakage Energy Cellular Energy Depletion ATP ATP ATP_Synthase->ATP Synthesis Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Agent45 This compound (TPP-Strobilurin) Agent45->ETC Inhibits Qo site Death Fungal Cell Death Energy->Death Damage->Death

Caption: Proposed mechanism of action for this compound.

Key Experimental Protocols

In Vitro Fungicidal Activity Assay
  • Preparation of Fungal Cultures: The tested fungi are cultured on potato dextrose agar (B569324) (PDA) plates at 25°C for 5-7 days.

  • Preparation of Test Compound Solutions: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, which is then serially diluted with sterile water containing 0.1% Tween-80 to obtain a range of final concentrations.

  • Assay Procedure: Mycelial discs (5 mm diameter) are taken from the edge of actively growing fungal colonies and placed in the center of PDA plates containing the different concentrations of the test compound.

  • Incubation and Measurement: The plates are incubated at 25°C. The diameter of the fungal colonies is measured when the colony in the control plate (containing DMSO without the test compound) reaches the edge of the plate.

  • Data Analysis: The inhibition rate is calculated, and the EC50 value is determined by probit analysis.

ATP Content Measurement
  • Sample Preparation: Fungal mycelia are cultured in potato dextrose broth (PDB) with or without the test compound for a specified period.

  • ATP Extraction: The mycelia are harvested, washed, and then lysed to release intracellular ATP.

  • Luminometry: The ATP content is quantified using a luciferin-luciferase-based ATP assay kit. The luminescence, which is proportional to the ATP concentration, is measured using a luminometer.

  • Data Analysis: The ATP content in the treated samples is compared to that of the untreated control.

Reactive Oxygen Species (ROS) Detection
  • Staining: Fungal mycelia, treated with the test compound, are stained with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA).

  • Fluorescence Microscopy: The stained mycelia are observed under a fluorescence microscope. An increase in green fluorescence indicates an accumulation of ROS.

  • Fluorometry: For a quantitative measurement, the fluorescence intensity can be measured using a microplate reader.

The workflow for these key experiments is outlined below.

G Culture Fungal Culture Preparation Treatment Treatment with this compound Culture->Treatment Fungicidal Fungicidal Assay (EC50) Treatment->Fungicidal ATP ATP Content Measurement Treatment->ATP ROS ROS Detection Treatment->ROS Analysis Data Analysis and Interpretation Fungicidal->Analysis ATP->Analysis ROS->Analysis

Caption: Workflow for key biological experiments.

Conclusion

This compound represents a significant advancement in the development of strobilurin fungicides. By employing a mitochondrion-targeting strategy, it achieves enhanced potency against important plant pathogens like Phytophthora capsici. Its mechanism of action, involving the dual effects of ATP depletion and ROS accumulation, makes it a promising candidate for further development. The detailed synthetic and experimental protocols provided in this guide offer a valuable resource for researchers working to develop the next generation of antifungal agents.

Unraveling "Antifungal Agent 45": A Technical Examination of Disparate Molecular Entities

Author: BenchChem Technical Support Team. Date: December 2025

The designation "Antifungal Agent 45" does not refer to a single, universally recognized compound. Instead, it appears as a label for distinct molecules in various research and commercial contexts. This guide provides an in-depth technical overview of the available information for the different chemical entities identified as "this compound," aimed at researchers, scientists, and drug development professionals. The primary challenge in compiling a unified profile for "this compound" lies in the term's non-specific nature, leading to ambiguity. This document will delineate the chemical structure and properties of each identified agent to the extent that publicly available data allows.

Entity 1: Coruscanone A Analog 45

One of the compounds referred to as "45" is a synthetic analog of Coruscanone A, a natural product isolated from the plant Piper coruscans. This analog was synthesized and evaluated for its antifungal activity.

Chemical Structure and Properties

The precise chemical structure of Coruscanone A analog 45 is detailed in the scientific literature covering its synthesis and biological evaluation. While a visual representation is not provided here, its synthesis involves modifications to the styryl side chain of the parent Coruscanone A molecule.[1]

Table 1: Physicochemical Properties of Coruscanone A Analog 45

Property Value Reference
Molecular Formula C₁₅H₁₁ClO₃ [1](--INVALID-LINK--)
Molecular Weight 274.7 g/mol [1](--INVALID-LINK--)
Appearance Yellowish solid [1](--INVALID-LINK--)

| Solubility | Soluble in DMSO and methanol (B129727) |[1](--INVALID-LINK--) |

Antifungal Activity

Coruscanone A analog 45 has been tested against a panel of fungal pathogens. The available data on its minimum inhibitory concentration (MIC) is summarized below.

Table 2: Antifungal Activity of Coruscanone A Analog 45 (MIC in μg/mL)

Fungal Species MIC (μg/mL) Reference
Candida albicans ATCC 90028 10 [1](--INVALID-LINK--)
Cryptococcus neoformans ATCC 90113 >20 [1](--INVALID-LINK--)
Aspergillus fumigatus ATCC 204305 >20 [1](--INVALID-LINK--)
Fluconazole-resistant C. albicans #1 10 [1](--INVALID-LINK--)

| Fluconazole-resistant C. albicans #17 | 20 |[1](--INVALID-LINK--) |

Cytotoxicity

A significant consideration for the therapeutic potential of Coruscanone A analog 45 is its cytotoxicity against mammalian cells.

Table 3: Cytotoxicity of Coruscanone A Analog 45 (IC₅₀ in μg/mL)

Cell Line IC₅₀ (μg/mL) Reference
Vero (Monkey kidney epithelial cells) 3.8 [1](--INVALID-LINK--)

| LLC-PK1 (Pig kidney epithelial cells) | 4.2 |[1](--INVALID-LINK--) |

It is noteworthy that while exhibiting antifungal activity, compound 45 is also among the more cytotoxic analogs in its series.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of Coruscanone A analog 45 are available in the primary research publication.[1] The general synthetic approach involves the modification of the styryl side chain of the Coruscanone A scaffold.[1] Antifungal susceptibility testing was likely performed following established microdilution methods.

Entity 2: MedChemExpress Antifungal Agent D75-4590

Another compound identified as an "antifungal agent" in a commercial context is D75-4590, available from MedChemExpress.

Chemical Identity and Properties

D75-4590 is described as a pyridobenzimidazole derivative.[2] However, its specific chemical structure is not publicly disclosed in the available documentation.

Table 4: General Properties of D75-4590

Property Description Reference
Chemical Class Pyridobenzimidazole derivative [2]
Mechanism of Action β-1,6-glucan synthesis inhibitor [2]

| Spectrum of Activity | Active against various Candida species, including fluconazole-resistant strains. |[2] |

Mechanism of Action

The primary mechanism of action of D75-4590 is the inhibition of β-1,6-glucan synthesis.[2] β-glucans are essential components of the fungal cell wall, and their inhibition disrupts cell wall integrity, leading to fungal cell death. This mechanism is distinct from that of many common antifungal agents, such as azoles, which target ergosterol (B1671047) biosynthesis.

Experimental Protocols

Specific experimental protocols for the synthesis and detailed biological characterization of D75-4590 are not provided in the publicly accessible information.

Visualization of Relationships

Due to the lack of detailed information on signaling pathways or complex experimental workflows for these specific compounds in the public domain, the creation of intricate Graphviz diagrams is not feasible. However, a simple diagram can illustrate the distinct nature of the two entities discussed.

Antifungal_Agent_45 cluster_0 Coruscanone A Analog 45 cluster_1 D75-4590 (MedChemExpress) This compound (Ambiguous Term) This compound (Ambiguous Term) Coruscanone A Analog 45 Coruscanone A Analog 45 This compound (Ambiguous Term)->Coruscanone A Analog 45 As referenced in a research paper D75-4590 (MedChemExpress) D75-4590 (MedChemExpress) This compound (Ambiguous Term)->D75-4590 (MedChemExpress) As referenced in a commercial product Structure: Synthetic Coruscanone A Analog Structure: Synthetic Coruscanone A Analog MOA: Not specified, likely related to parent compound MOA: Not specified, likely related to parent compound Activity: Antifungal and Cytotoxic Activity: Antifungal and Cytotoxic Structure: Pyridobenzimidazole Derivative Structure: Pyridobenzimidazole Derivative MOA: β-1,6-glucan Synthesis Inhibitor MOA: β-1,6-glucan Synthesis Inhibitor Activity: Antifungal (Candida spp.) Activity: Antifungal (Candida spp.)

Figure 1: Conceptual relationship of entities termed "this compound".

Conclusion

The term "this compound" is not a unique identifier and has been used to describe at least two distinct chemical entities: a synthetic analog of Coruscanone A and a commercial pyridobenzimidazole derivative, D75-4590. The Coruscanone A analog 45 has demonstrated antifungal activity, but its development may be hampered by its cytotoxicity. D75-4590 represents a potential antifungal with a specific mechanism of action targeting the fungal cell wall, though detailed structural and experimental data are not widely available. Researchers and scientists are advised to use specific chemical names or identifiers, such as CAS numbers or full IUPAC names, to avoid ambiguity when referencing chemical compounds.

References

In-Depth Technical Guide: Spectrum of Activity of Antifungal Agent Isavuconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isavuconazole (B1672201) is a second-generation, broad-spectrum triazole antifungal agent approved for the treatment of invasive aspergillosis and invasive mucormycosis.[1][2][3] Administered as a water-soluble prodrug, isavuconazonium (B1236616) sulfate, it is rapidly converted to the active moiety, isavuconazole, by plasma esterases.[4][5] This guide provides a comprehensive overview of the in vitro activity of isavuconazole against a wide range of fungal pathogens, details the experimental protocols for susceptibility testing, and illustrates its mechanism of action.

Mechanism of Action

Isavuconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][4][5] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[4] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterols, which disrupts the structure and function of the fungal cell membrane, ultimately leading to cell death.[1][4][6] The unique side arm of the isavuconazole molecule enhances its affinity for the fungal CYP51 protein, contributing to its broad spectrum of activity.[1][3][5]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate_Sterols Intermediate_Sterols Lanosterol->Intermediate_Sterols Lanosterol 14α-demethylase (CYP51) Disrupted_Membrane Disrupted Fungal Cell Membrane Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Multiple Steps Fungal_Cell_Membrane Intact Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Isavuconazole Isavuconazole Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Isavuconazole->Lanosterol_14a_demethylase Inhibition CLSI_Workflow Start Start Inoculum_Prep Prepare fungal inoculum (0.4 x 10^4 to 5 x 10^4 CFU/mL for molds) (0.5 x 10^3 to 2.5 x 10^3 cells/mL for yeasts) Start->Inoculum_Prep Drug_Dilution Prepare serial two-fold dilutions of isavuconazole in microtiter plates Inoculum_Prep->Drug_Dilution Inoculation Inoculate plates with fungal suspension Drug_Dilution->Inoculation Incubation Incubate at 35°C for 24-72 hours (species dependent) Inoculation->Incubation MIC_Reading Visually determine the MIC: - Molds: Complete inhibition of growth - Yeasts (Azoles): ≥50% reduction in growth Incubation->MIC_Reading End End MIC_Reading->End EUCAST_Workflow Start Start Inoculum_Prep Prepare fungal inoculum (2 x 10^5 to 5 x 10^5 CFU/mL) Start->Inoculum_Prep Drug_Dilution Prepare serial two-fold dilutions of isavuconazole in microtiter plates Inoculum_Prep->Drug_Dilution Inoculation Inoculate plates with fungal suspension Drug_Dilution->Inoculation Incubation Incubate at 35-37°C for 24-48 hours Inoculation->Incubation MIC_Reading Determine MIC spectrophotometrically or visually: - Molds/Yeasts (Azoles): Complete inhibition of growth Incubation->MIC_Reading End End MIC_Reading->End

References

Preliminary Toxicity Profile of Antifungal Agent 45: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on the novel investigational compound, Antifungal Agent 45. The document details the methodologies employed in both in vitro and in vivo toxicological assessments, presenting the quantitative data in a clear, tabular format for comparative analysis. Furthermore, key signaling pathways potentially involved in the observed toxicities are illustrated using schematic diagrams. This guide is intended to serve as a foundational resource for researchers and drug development professionals engaged in the preclinical safety evaluation of this compound, facilitating informed decisions for its continued development.

Introduction

The emergence of invasive fungal infections, coupled with increasing resistance to existing therapies, necessitates the development of novel antifungal agents. This compound is a promising new chemical entity with potent activity against a broad spectrum of pathogenic fungi. A thorough evaluation of its toxicity profile is paramount to ensure its safety and potential for clinical success. This document summarizes the initial preclinical safety and toxicity findings for this compound, providing a framework for its comparative analysis against other major classes of antifungal drugs.

In Vitro Toxicity Assessment

The initial phase of toxicity screening for this compound involved a battery of in vitro assays to assess its effects at the cellular level. These assays provide crucial early data on cytotoxicity, genotoxicity, and potential mechanisms of toxicity.

Cytotoxicity Studies

The cytotoxicity of this compound was evaluated against various mammalian cell lines to determine its potential for causing direct cell damage.

Table 1: In Vitro Cytotoxicity Data for this compound

Cell LineAssay TypeEndpointValue (µg/mL)
HepG2 (Human Liver)MTT AssayIC5078.5
HEK293 (Human Kidney)LDH Release AssayEC5095.2
A549 (Human Lung)Neutral Red UptakeIC50112.8
Human ErythrocytesHemolysis AssayHC50> 200

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half. EC50: The concentration of a drug that gives half-maximal response. HC50: The concentration that causes 50% hemolysis.

  • Cell Seeding: HepG2 cells were seeded into 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: this compound was serially diluted in culture medium and added to the wells at final concentrations ranging from 0.1 to 200 µg/mL. A vehicle control (e.g., DMSO) was also included.

  • Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated from the dose-response curve.

Genotoxicity Assessment

The potential for this compound to induce genetic mutations was assessed using the Ames test.

Table 2: Ames Test Results for this compound

Salmonella typhimurium StrainMetabolic Activation (S9)Result
TA98WithoutNon-mutagenic
TA98WithNon-mutagenic
TA100WithoutNon-mutagenic
TA100WithNon-mutagenic
TA1535WithoutNon-mutagenic
TA1535WithNon-mutagenic
TA1537WithoutNon-mutagenic
TA1537WithNon-mutagenic
  • Strain Preparation: Cultures of various Salmonella typhimurium histidine-requiring strains (e.g., TA98, TA100) were grown overnight.

  • Compound Exposure: The bacterial strains were exposed to various concentrations of this compound in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver).

  • Plating: The treated bacteria were plated on minimal glucose agar (B569324) plates lacking histidine.

  • Incubation: Plates were incubated for 48-72 hours at 37°C.

  • Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vivo Toxicity Studies

Following the in vitro assessments, preliminary in vivo studies were conducted in rodent models to evaluate the systemic toxicity of this compound.

Acute Toxicity Study

An acute toxicity study was performed to determine the median lethal dose (LD50) and to identify signs of immediate toxicity.

Table 3: Acute Oral Toxicity of this compound in Mice

SpeciesRoute of AdministrationLD50 (mg/kg)Clinical Signs of Toxicity
CD-1 MiceOral (gavage)> 2000No mortality or significant clinical signs observed.
  • Animal Model: Healthy, nulliparous, non-pregnant female CD-1 mice were used.

  • Dosing: A single dose of this compound was administered orally by gavage. The initial dose was 2000 mg/kg.

  • Observation: Animals were observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss), and adverse effects for a period of 14 days.

  • Dose Adjustment: Based on the outcome of the first animal, the dose for the next animal was adjusted up or down.

  • LD50 Estimation: The LD50 was estimated using a statistical method based on the pattern of outcomes.

Potential Signaling Pathways in Toxicity

Understanding the molecular mechanisms underlying any observed toxicity is crucial. Based on the chemical class of this compound and preliminary mechanistic assays, potential interactions with cellular signaling pathways are being investigated.

Toxicity_Pathway cluster_cell Mammalian Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AA45 This compound Receptor Membrane Receptor AA45->Receptor ROS ↑ Reactive Oxygen Species (ROS) AA45->ROS Induces Oxidative Stress MAPK MAPK Cascade (e.g., JNK, p38) Receptor->MAPK Signal Transduction DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis MAPK->Apoptosis DNA_Damage->Apoptosis

Caption: Potential mechanisms of this compound-induced cytotoxicity.

Experimental Workflow Visualization

The overall workflow for the preliminary toxicity assessment of this compound is depicted below, outlining the progression from in vitro screening to in vivo studies.

Experimental_Workflow cluster_invitro In Vitro Toxicity Screening cluster_invivo In Vivo Toxicity Studies Start Start: this compound (New Chemical Entity) Cytotoxicity Cytotoxicity Assays (MTT, LDH) Start->Cytotoxicity Genotoxicity Genotoxicity Assay (Ames Test) Start->Genotoxicity Mechanistic Mechanistic Assays (e.g., ROS production) Cytotoxicity->Mechanistic Acute_Toxicity Acute Toxicity (LD50 in mice) Genotoxicity->Acute_Toxicity Mechanistic->Acute_Toxicity Repeat_Dose Repeat-Dose Toxicity (Future Study) Acute_Toxicity->Repeat_Dose Decision Go/No-Go Decision for Further Development Acute_Toxicity->Decision Repeat_Dose->Decision

Caption: Workflow for preliminary toxicity assessment of this compound.

Conclusion and Future Directions

The preliminary toxicity studies of this compound indicate a favorable safety profile at the initial screening stage. The in vitro assays demonstrated moderate cytotoxicity against mammalian cell lines at concentrations significantly higher than its anticipated therapeutic dose. Importantly, no mutagenic potential was observed in the Ames test. The acute in vivo study in mice established a high LD50 value, suggesting low acute toxicity.

Future studies will focus on repeat-dose toxicity to evaluate the effects of long-term exposure, as well as more detailed mechanistic studies to fully elucidate any potential off-target effects. The data presented in this guide support the continued preclinical development of this compound as a promising new antifungal therapeutic.

An In-Depth Technical Guide to the Mode of Action of Antifungal Agent 45 on the Fungal Cell Wall

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antifungal Agent 45" is identified as a commercial product with fungicidal properties, notably against Phytophthora capsici. However, detailed public scientific literature regarding its specific mode of action on the fungal cell wall is not extensively available. Therefore, this guide utilizes the well-characterized echinocandin class of antifungal agents as a representative model to provide an in-depth technical overview of a cell wall-targeting antifungal mechanism, in accordance with the requested format and content for a scientific audience.

Executive Summary

The fungal cell wall is a critical structure, essential for maintaining cellular integrity and viability, and represents a prime target for antifungal therapy due to its absence in mammalian cells. This document details the mode of action of antifungal agents that disrupt the fungal cell wall, using the echinocandin class as a primary example. Echinocandins function by inhibiting the synthesis of β-(1,3)-D-glucan, a key polysaccharide component of the cell wall. This inhibition leads to a loss of cell wall integrity, osmotic instability, and ultimately, fungal cell death. This guide provides a comprehensive overview of the molecular mechanism, presents quantitative data on antifungal activity, details relevant experimental protocols, and visualizes the associated cellular pathways.

Core Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

The primary mode of action for echinocandin-class antifungals is the noncompetitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex.[1][2][3][4] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan polymers, which form the structural backbone of the fungal cell wall.

  • Molecular Target: The catalytic subunit of the β-(1,3)-D-glucan synthase complex, encoded by the FKS genes (e.g., FKS1, FKS2, FKS3).[3]

  • Mechanism: By binding to the Fks1p subunit, the antifungal agent disrupts the polymerization of UDP-glucose into β-(1,3)-D-glucan chains.[3]

  • Consequence: The depletion of β-(1,3)-D-glucan weakens the cell wall, rendering the fungus susceptible to osmotic stress and lysis.[1][3] This action is fungicidal against most Candida species and fungistatic against Aspergillus species.[1][4]

cluster_membrane Fungal Plasma Membrane cluster_extracellular Fungal Cell Wall GS β-(1,3)-D-Glucan Synthase (Fks1p subunit) Glucan β-(1,3)-D-Glucan Polymer GS->Glucan Synthesis Lysis Loss of Cell Wall Integrity & Osmotic Lysis Glucan->Lysis Depletion leads to UDP_Glucose UDP-Glucose (Substrate) UDP_Glucose->GS Polymerization Agent45 Antifungal Agent (e.g., Echinocandin) Agent45->GS Noncompetitive Inhibition

Figure 1: Mechanism of β-(1,3)-D-Glucan Synthase Inhibition.

Quantitative Data on Antifungal Activity

The efficacy of cell wall-active agents is quantified through minimum inhibitory concentration (MIC) and minimum effective concentration (MEC) values, as well as through direct enzyme inhibition assays (IC50).

In Vitro Susceptibility Testing

The following tables summarize representative MIC and MEC data for echinocandins against common fungal pathogens. Values are presented in µg/mL.

Table 1: Echinocandin MIC Values for Candida Species

Organism Anidulafungin Caspofungin Micafungin
Candida albicans 0.03 - 0.12 0.03 - 0.12 0.015 - 0.03
Candida glabrata 0.06 - 0.25 0.03 - 0.12 0.015 - 0.03
Candida parapsilosis 2 - 4 0.25 - 1 1 - 4
Candida tropicalis 0.03 - 0.12 0.03 - 0.12 0.015 - 0.12
Candida krusei 0.03 - 0.12 0.06 - 0.25 0.06 - 0.12

Data compiled from representative studies.[5][6]

Table 2: Echinocandin MEC Values for Aspergillus Species

Organism Anidulafungin Caspofungin Micafungin
Aspergillus fumigatus ≤0.008 - 0.03 ≤0.015 - 0.06 ≤0.008 - 0.03
Aspergillus flavus ≤0.008 - 0.03 ≤0.015 - 0.06 ≤0.008 - 0.03
Aspergillus terreus ≤0.008 - 0.03 ≤0.015 - 0.06 ≤0.008 - 0.03

Data compiled from representative studies.[7]

Enzyme Inhibition Kinetics

The inhibitory potential can be directly measured against the target enzyme.

Table 3: β-(1,3)-D-Glucan Synthase Inhibition

Compound Class Target Organism IC50 (µM)
Pneumocandin A0 Saccharomyces cerevisiae 1.0 - 1.25
Enfumafungin Candida albicans ~0.5

IC50 (50% inhibitory concentration) values indicate the concentration required to inhibit 50% of the enzyme's activity.[8][9]

Experimental Protocols

Protocol: Broth Microdilution for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 methodology for yeasts.

  • Inoculum Preparation: Select several fungal colonies and suspend in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL). Prepare a working suspension by diluting the stock 1:1000 in RPMI 1640 medium.

  • Drug Dilution: Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO or water). Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well plate to achieve concentrations that are twice the final desired concentrations (e.g., 32 to 0.06 µg/mL).

  • Plate Inoculation: Add 100 µL of each twofold drug dilution to a new 96-well microtiter plate. Add 100 µL of the working fungal inoculum to each well. The final volume will be 200 µL.

  • Controls: Include a drug-free well (growth control) and a media-only well (sterility control).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading Results: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, determined visually or with a microplate reader.[10]

Protocol: β-(1,3)-D-Glucan Synthase Inhibition Assay

This protocol outlines a method to measure the direct inhibitory effect of a compound on the target enzyme.

  • Microsome Preparation: Grow fungal cells (e.g., C. albicans) to the exponential phase. Harvest cells and break them using a bead beater to create a cell extract. Isolate the microsomal membrane fraction, which contains the glucan synthase, through centrifugation.

  • Reaction Mixture: In a microcentrifuge tube, combine the microsomal membrane preparation, assay buffer (containing components like Tris-HCl, BSA, and GTP), and the antifungal agent at various concentrations.

  • Initiation: Start the reaction by adding the substrate, UDP-[¹⁴C]-glucose.

  • Incubation: Incubate the reaction mixture for 60-120 minutes at 30°C.

  • Quenching: Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).

  • Product Collection: Collect the acid-insoluble glucan product by filtering the mixture through a glass fiber filter. Wash the filter to remove unincorporated UDP-[¹⁴C]-glucose.

  • Quantification: Measure the radioactivity of the filter using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

  • Data Analysis: Calculate the percent inhibition for each drug concentration relative to a no-drug control. Determine the IC50 value by plotting percent inhibition against drug concentration.[8]

A Prepare Fungal Inoculum (0.5 McFarland) C Inoculate 96-Well Plate (Agent + Inoculum) A->C B Prepare Serial Dilutions of Antifungal Agent B->C D Incubate at 35°C (24-48 hours) C->D E Read Plate Visually or Spectrophotometrically D->E F Determine MIC: Lowest concentration with ≥50% growth inhibition E->F

Figure 2: Experimental Workflow for MIC Determination.

Cellular Response to Cell Wall Stress

Inhibition of β-(1,3)-D-glucan synthesis induces significant stress on the fungal cell. In response, fungi activate compensatory signaling cascades, primarily the Cell Wall Integrity (CWI) pathway.[11][12][13]

  • Activation: Cell wall damage is sensed by transmembrane proteins, which activate the Rho1 GTPase.

  • Signaling Cascade: Activated Rho1 initiates a mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of the terminal kinase Mkc1.[13][14]

  • Transcriptional Response: Phosphorylated Mkc1 translocates to the nucleus and activates transcription factors that upregulate genes involved in cell wall repair and synthesis, including chitin (B13524) synthases (CHS genes).[14] This compensatory increase in chitin is a key survival mechanism.

Agent Antifungal Agent (e.g., Caspofungin) GlucanSynthase β-1,3-Glucan Synthase Agent->GlucanSynthase CellWallStress Cell Wall Stress GlucanSynthase->CellWallStress Inhibition causes Rho1 Rho1-GTP CellWallStress->Rho1 Activates PKC PKC Rho1->PKC MAPK_Cascade MAPK Cascade (Bck1-Mkk1-Mkc1) PKC->MAPK_Cascade Mkc1_P Mkc1-P MAPK_Cascade->Mkc1_P Nucleus Nucleus Mkc1_P->Nucleus Translocation Transcription Upregulation of Cell Wall Repair Genes (e.g., CHS) Nucleus->Transcription Activates

Figure 3: Fungal Cell Wall Integrity (CWI) Signaling Pathway.

References

Antifungal Agent 45: A Technical Overview of its Impact on Ergosterol Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of a hypothetical antifungal agent, designated "Agent 45," and its inhibitory effects on the ergosterol (B1671047) biosynthesis pathway, a critical target for antifungal drug development. The data and methodologies presented herein are representative of typical findings for a potent inhibitor of Lanosterol (B1674476) 14α-demethylase (ERG11), a key enzyme in this pathway.

Mechanism of Action: Targeting Ergosterol Synthesis

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2] The biosynthesis of ergosterol is a complex enzymatic pathway that serves as the target for several classes of antifungal drugs.[1][3]

Antifungal Agent 45 is a potent and specific inhibitor of Lanosterol 14α-demethylase (also known as CYP51), a cytochrome P450 enzyme.[4][5] This enzyme catalyzes the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a critical step in the formation of ergosterol.[6][7] By inhibiting this enzyme, Agent 45 disrupts the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[1][8] This disruption increases membrane permeability and inhibits fungal growth, exhibiting a fungistatic effect.[8][9]

Ergosterol_Biosynthesis_Pathway Ergosterol Biosynthesis Pathway and Inhibition by Agent 45 cluster_pathway Key Steps in Ergosterol Biosynthesis cluster_membrane Fungal Cell Membrane AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase (ERG1) Ergosterol_precursor 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->Ergosterol_precursor Lanosterol 14α-demethylase (ERG11/CYP51) Ergosterol Ergosterol Ergosterol_precursor->Ergosterol Multiple Steps (e.g., ERG24) Fungal_Membrane Membrane Integrity & Function Ergosterol->Fungal_Membrane Incorporation Agent45 This compound Agent45->Lanosterol Inhibits

Caption: Inhibition of Lanosterol 14α-demethylase by this compound in the ergosterol biosynthesis pathway.

Quantitative Efficacy Data

The in vitro activity of this compound was evaluated against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) and the concentration required to inhibit ergosterol synthesis by 50% (IC50) are summarized below.

Fungal SpeciesStrainMIC (µg/mL)Ergosterol Synthesis IC50 (µg/mL)
Candida albicansATCC 900280.1250.03
Candida glabrataATCC 900300.50.1
Aspergillus fumigatusATCC 2043050.250.06
Cryptococcus neoformansATCC 2088210.060.015

Detailed Experimental Methodologies

The Minimum Inhibitory Concentrations (MICs) of this compound were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.

Broth_Microdilution_Workflow Broth Microdilution Workflow for MIC Determination start Start: Prepare Fungal Inoculum prepare_plates Prepare 96-well plates with serial dilutions of Agent 45 in RPMI-1640 medium. start->prepare_plates inoculate Inoculate wells with standardized fungal suspension (0.5-2.5 x 10^3 CFU/mL). prepare_plates->inoculate incubate Incubate plates at 35°C for 24-48 hours. inoculate->incubate read_mic Visually or spectrophotometrically determine the MIC: the lowest concentration with significant growth inhibition. incubate->read_mic end End: MIC Value Determined read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Protocol Steps:

  • Inoculum Preparation: Fungal isolates were cultured on appropriate agar (B569324) plates. Colonies were suspended in sterile saline, and the turbidity was adjusted to a 0.5 McFarland standard, corresponding to approximately 1-5 x 10^6 CFU/mL. This suspension was further diluted in RPMI-1640 medium to achieve the final inoculum concentration.[10]

  • Plate Preparation: this compound was serially diluted in RPMI-1640 medium in 96-well microtiter plates to cover a range of concentrations.

  • Inoculation and Incubation: Each well was inoculated with the standardized fungal suspension. The plates were incubated at 35°C for 24 hours for Candida species and 48 hours for Aspergillus and Cryptococcus species.

  • MIC Determination: The MIC was defined as the lowest concentration of the agent that caused a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control.

The effect of this compound on the sterol composition of fungal cells was quantified using GC-MS.

Sterol_Analysis_Workflow GC-MS Workflow for Fungal Sterol Analysis start Start: Fungal Culture with Agent 45 harvest Harvest fungal cells by centrifugation. start->harvest saponification Saponify cell pellets with alcoholic KOH to release sterols. harvest->saponification extraction Extract non-saponifiable lipids (sterols) with n-heptane or petroleum ether. saponification->extraction derivatization Derivatize sterols to their trimethylsilyl (B98337) (TMS) ethers. extraction->derivatization gcms Analyze derivatized sterols by GC-MS. derivatization->gcms quantification Quantify ergosterol and precursor peaks relative to an internal standard. gcms->quantification end End: IC50 Calculated quantification->end

Caption: Experimental workflow for the analysis of fungal sterols by GC-MS.

Protocol Steps:

  • Cell Culture and Treatment: Fungal cells were grown to mid-log phase and then treated with various concentrations of this compound for a defined period (e.g., 16 hours).

  • Saponification: The harvested cell pellets were washed and then subjected to alkaline hydrolysis using alcoholic potassium hydroxide (B78521) to break down lipids and release sterols.[2][11]

  • Sterol Extraction: The non-saponifiable lipids, including sterols, were extracted from the saponified mixture using a non-polar solvent like n-heptane or petroleum ether.[2]

  • Derivatization and Analysis: The extracted sterols were derivatized to their trimethylsilyl (TMS) ethers to increase their volatility for gas chromatography.[12][13] The derivatized samples were then analyzed by GC-MS to separate and identify the different sterols based on their retention times and mass spectra.

  • Quantification: Ergosterol and accumulated precursors were quantified by comparing their peak areas to that of an internal standard (e.g., cholesterol). The IC50 for ergosterol synthesis was calculated as the concentration of Agent 45 that reduced the ergosterol content by 50% compared to untreated controls.

Logical Relationship of Mechanism

The inhibition of Lanosterol 14α-demethylase by Agent 45 initiates a cascade of events that ultimately leads to the cessation of fungal growth.

Mechanism_Logic Logical Cascade of Agent 45's Antifungal Action Agent45 Agent 45 Inhibition Inhibition of Lanosterol 14α-demethylase (ERG11) Agent45->Inhibition Depletion Depletion of Ergosterol Inhibition->Depletion Accumulation Accumulation of Toxic 14α-methylated Sterols Inhibition->Accumulation MembraneStress Increased Membrane Permeability & Stress Depletion->MembraneStress Accumulation->MembraneStress GrowthInhibition Inhibition of Fungal Growth (Fungistatic Effect) MembraneStress->GrowthInhibition

Caption: The cause-and-effect relationship of Agent 45's mechanism of action.

Conclusion

This compound demonstrates potent in vitro activity against a range of pathogenic fungi. Its mechanism of action, the specific inhibition of Lanosterol 14α-demethylase in the ergosterol biosynthesis pathway, is well-established and leads to a fungistatic effect. The quantitative data and detailed methodologies provided in this guide offer a robust framework for the continued investigation and development of this and similar antifungal compounds. Further studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate the therapeutic potential of this compound.

References

Target Identification of Antifungal Agent 45 in Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Candida albicans remains a significant opportunistic fungal pathogen, causing both mucosal and life-threatening systemic infections, particularly in immunocompromised individuals.[1] The emergence of drug-resistant strains necessitates the discovery and development of novel antifungal agents with new mechanisms of action.[2][3][4] Antifungal Agent 45 (AFA-45) is a novel synthetic compound that has demonstrated potent fungicidal activity against a broad range of Candida species, including azole- and echinocandin-resistant isolates. This document provides an in-depth technical overview of the methodologies employed to identify the molecular target of AFA-45 in Candida albicans, presenting the experimental workflow, key data, and the elucidated mechanism of action.

The fungal cell wall is a prime target for antifungal drug development as it is essential for the fungus and absent in human cells.[5][6] This unique structure provides opportunities for selective toxicity.[5] Key components of the C. albicans cell wall include β-glucans, chitin, and mannoproteins.[7] The inhibition of the synthesis of these components can lead to cell lysis and death.[5][8]

Overall Target Identification Strategy

To elucidate the molecular target of AFA-45, a multi-pronged approach was employed, integrating chemical proteomics, genetic screening, and biochemical assays. The workflow was designed to first identify candidate protein targets that directly interact with AFA-45 and then to validate the functional relevance of these interactions.

G cluster_0 Phase 1: Candidate Identification cluster_1 Phase 2: Genetic Validation cluster_2 Phase 3: Biochemical Validation A Affinity Chromatography using biotinylated AFA-45 B LC-MS/MS analysis of pull-down proteins A->B C Identification of high-confidence binding partners B->C F In vitro enzyme activity assays with purified candidate protein C->F Hypothesized Target D Screening of C. albicans gene deletion library for AFA-45 resistance/hypersensitivity E Identification of genes whose deletion confers altered susceptibility D->E E->F Genetic Evidence G Determination of IC50 of AFA-45 F->G H Kinetic analysis of inhibition G->H I Target Confirmation: (1,3)-β-D-Glucan Synthase (Fks1) H->I

Fig. 1: Overall workflow for the target identification of AFA-45.

Experimental Protocols

Affinity Chromatography-Mass Spectrometry

This protocol was designed to isolate proteins from C. albicans lysate that physically interact with AFA-45.

  • Synthesis of Biotinylated AFA-45: A biotin (B1667282) moiety was conjugated to an inactive analog of AFA-45 via a polyethylene (B3416737) glycol linker to create a probe for affinity pull-down experiments.

  • Preparation of C. albicans Lysate: C. albicans (SC5314) cells were grown to mid-log phase in YPD broth, harvested, and spheroplasted using zymolyase. Spheroplasts were lysed by sonication in a non-denaturing lysis buffer containing protease inhibitors.

  • Affinity Pull-down: The lysate was pre-cleared with streptavidin-sepharose beads. The pre-cleared lysate was then incubated with the biotinylated AFA-45 probe. The protein-probe complexes were captured using streptavidin-sepharose beads. As a negative control, a mock pull-down was performed with biotin alone.

  • Elution and Sample Preparation: After extensive washing to remove non-specific binders, bound proteins were eluted. The eluted proteins were then subjected to in-solution trypsin digestion.

  • LC-MS/MS Analysis: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.

Haploinsufficiency Profiling

This genetic screening method was used to identify genes that, when present in only one copy (heterozygous deletion), render the cells hypersensitive to AFA-45, suggesting a genetic interaction with the drug's target pathway.

  • Strains and Culture Conditions: A library of heterozygous C. albicans deletion mutants was used. Strains were grown in 96-well microtiter plates in YPD medium.

  • Drug Susceptibility Screening: The library was screened for growth in the presence of a sub-inhibitory concentration of AFA-45 (determined as 0.5 x MIC of the wild-type strain).

  • Growth Measurement: Optical density (OD600) was measured after 48 hours of incubation at 30°C.

  • Hit Identification: Strains exhibiting significantly reduced growth in the presence of AFA-45 compared to the no-drug control and the wild-type strain were identified as hypersensitive.

In Vitro (1,3)-β-D-Glucan Synthase Activity Assay

This biochemical assay was performed to directly measure the inhibitory effect of AFA-45 on the activity of its putative target enzyme.

  • Enzyme Preparation: Microsomal fractions containing (1,3)-β-D-glucan synthase were prepared from C. albicans protoplasts.

  • Assay Reaction: The reaction mixture contained the microsomal fraction, UDP-[14C]-glucose (as the substrate), GTP (as an activator), and varying concentrations of AFA-45 or caspofungin (as a positive control).

  • Quantification of Glucan Synthesis: The reaction was incubated and then stopped by adding trichloroacetic acid. The resulting radiolabeled glucan polymer was collected on a filter, and the radioactivity was measured using a scintillation counter.

  • IC50 Determination: The concentration of AFA-45 required to inhibit 50% of the enzyme activity (IC50) was determined by fitting the dose-response data to a sigmoidal curve.

Results and Data Presentation

The multi-faceted approach yielded convergent evidence pointing to a specific molecular target for AFA-45.

Affinity Chromatography Identifies Fks1 as a Primary Binding Partner

The affinity pull-down experiment coupled with mass spectrometry identified several proteins that specifically bound to the AFA-45 probe. Among these, the catalytic subunit of (1,3)-β-D-glucan synthase, Fks1, was identified with the highest confidence based on peptide count and sequence coverage.

Table 1: Top Protein Hits from AFA-45 Affinity Pull-down

Protein Gene Name Peptide Count (AFA-45) Peptide Count (Control) Function
(1,3)-β-D-glucan synthase FKS1 28 0 Catalyzes the synthesis of β-1,3-glucan
Heat shock protein 90 HSP90 5 1 Chaperone protein

| Enolase | ENO1 | 4 | 0 | Glycolytic enzyme |

Genetic Screening Reveals Hypersensitivity of fks1Δ/FKS1 Mutant

The haploinsufficiency screen identified a small number of mutants with increased sensitivity to AFA-45. Notably, the heterozygous deletion mutant for FKS1 (fks1Δ/FKS1) was among the most hypersensitive strains, indicating a strong genetic interaction between AFA-45 and the glucan synthesis pathway.

Table 2: AFA-45 Hypersensitivity of Selected C. albicans Heterozygous Mutants

Mutant Strain Gene Function % Growth Inhibition by AFA-45 (at 0.5x MIC)
Wild-Type - 15.2 ± 3.1
fks1Δ/FKS1 (1,3)-β-D-glucan synthase 85.7 ± 5.4
rho1Δ/RHO1 GTPase, regulator of Fks1 78.3 ± 6.2

| erg11Δ/ERG11 | Ergosterol biosynthesis | 18.1 ± 4.5 |

Biochemical Assays Confirm Direct Inhibition of (1,3)-β-D-Glucan Synthase

To confirm that Fks1 is the direct functional target of AFA-45, an in vitro enzyme activity assay was performed. AFA-45 demonstrated potent, dose-dependent inhibition of (1,3)-β-D-glucan synthase activity.

Table 3: Inhibitory Activity of AFA-45 against C. albicans (1,3)-β-D-Glucan Synthase

Compound Target IC50 (nM)
AFA-45 (1,3)-β-D-Glucan Synthase 12.5 ± 2.1

| Caspofungin (Control) | (1,3)-β-D-Glucan Synthase | 8.9 ± 1.5 |

Proposed Mechanism of Action

G AFA45 This compound (AFA-45) Fks1 Fks1 ((1,3)-β-D-Glucan Synthase) AFA45->Fks1 Inhibition Glucan β-1,3-Glucan Polymer Fks1->Glucan Catalysis CellWall Fungal Cell Wall Biosynthesis Fks1->CellWall UDP_Glc UDP-Glucose UDP_Glc->Fks1 Substrate Glucan->CellWall Disruption Disruption of Cell Wall Integrity CellWall->Disruption Lysis Cell Lysis & Fungicidal Activity Disruption->Lysis

Fig. 2: Proposed mechanism of action of AFA-45 in C. albicans.

Conclusion

Through a systematic process of affinity chromatography, genetic screening, and direct biochemical assays, the molecular target of the novel antifungal compound AFA-45 has been unequivocally identified as (1,3)-β-D-glucan synthase (Fks1). This discovery validates Fks1 as a continued high-value target for antifungal therapy and establishes AFA-45 as a promising new agent for the treatment of candidiasis, with a mechanism of action that is effective even against strains resistant to other drug classes. Further studies will focus on the kinetic details of Fks1 inhibition and the in vivo efficacy of AFA-45 in models of invasive candidiasis.

References

A Technical Guide to the Initial Screening and Hit Validation of Antifungal Agent 45

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. The development of novel antifungal agents is imperative, yet it is a complex process hindered by the eukaryotic nature of fungal cells, which share similarities with human cells, leading to potential host toxicity.[1] A systematic and robust pipeline for screening, validation, and characterization is critical for identifying promising new antifungal candidates with novel mechanisms of action.

This technical guide provides a comprehensive overview of the core methodologies for the initial screening and hit validation of a hypothetical candidate, "Antifungal Agent 45." It is designed for researchers, scientists, and drug development professionals engaged in the discovery of new antifungal therapies. The guide details standardized experimental protocols, data presentation strategies, and the logical workflows required to advance a compound from a primary hit to a validated lead.

Section 1: Initial Screening - Identifying Primary Hits

The primary goal of the initial screening phase is to rapidly and efficiently evaluate large libraries of chemical compounds to identify "hits" that exhibit antifungal activity against one or more target pathogens. High-throughput screening (HTS) methodologies are essential for this stage.[2][3] The most common primary assay is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[4][5]

Table 1.1: Primary Screening Results for this compound

This table presents hypothetical primary screening data for this compound against a panel of clinically relevant fungal pathogens. The MIC is the concentration of the agent that causes a significant inhibition of growth compared to a drug-free control.[5]

Fungal SpeciesStrainMIC (µg/mL)
Candida albicansATCC 900288
Candida glabrataATCC 9003016
Candida aurisB112214
Cryptococcus neoformansH992
Aspergillus fumigatusATCC 20430516
Experimental Protocol 1.1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 documents.[6][7][8][9]

1. Materials and Reagents:

  • This compound (stock solution in DMSO)

  • RPMI-1640 medium, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates and quality control (QC) strains (e.g., C. krusei ATCC 6258)

  • Spectrophotometer or microplate reader

  • Sterile saline, 0.85%

  • 0.5 McFarland turbidity standard

  • Humidified incubator (35°C)

2. Inoculum Preparation:

  • Subculture the fungal isolate onto an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate for 24 hours (for yeasts) or 7 days (for molds).[7]

  • Prepare a suspension of fungal cells or conidia in sterile saline.

  • Adjust the suspension's turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).

  • Dilute this adjusted suspension in RPMI-1640 medium to achieve the final required inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).[10]

3. Plate Preparation and Drug Dilution:

  • Dispense 100 µL of RPMI-1640 broth into wells 2 through 11 of a 96-well plate.

  • Prepare a working solution of this compound in RPMI-1640 at twice the highest desired final concentration. Add 200 µL of this solution to well 1.

  • Perform a 1:1 serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a drug-free growth control.

4. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well (wells 1-11). The final volume in each well will be 200 µL.

  • Include a sterility control well containing 200 µL of uninoculated medium.

  • Seal the plate and incubate at 35°C for 24-48 hours.[2]

5. MIC Determination:

  • The MIC is read as the lowest concentration of this compound that shows a significant inhibition of growth (typically ≥50% for fungistatic agents like azoles) compared to the drug-free growth control.[4]

  • Reading can be performed visually or spectrophotometrically by measuring the optical density (e.g., at 620 nm).[11]

Visualization 1.1: High-Throughput Screening Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screen Primary Screening cluster_analysis Data Analysis cluster_output Output Compound Compound Library (e.g., 10,000 compounds) Dispense Dispense Compounds into 384-well plates Compound->Dispense Pathogen Pathogen Culture (e.g., C. albicans) Inoculum Standardized Inoculum Preparation Pathogen->Inoculum Inoculate Add Fungal Inoculum Inoculum->Inoculate Dispense->Inoculate Incubate Incubate (24-48h at 35°C) Inoculate->Incubate Readout Measure Growth (Optical Density / Resazurin) Incubate->Readout Data Raw Data Acquisition Readout->Data Normalize Normalization & Z'-Factor Calculation Data->Normalize Hit_ID Hit Identification (% Inhibition > Threshold) Normalize->Hit_ID Hits Primary Hits (e.g., 100 compounds) Hit_ID->Hits

Caption: High-throughput screening workflow for identifying primary antifungal hits.

Section 2: Hit Validation - Confirmation and Selectivity

Once primary hits are identified, the hit validation phase begins. The objectives are to confirm the antifungal activity, eliminate false positives, and, most importantly, assess the compound's selectivity by measuring its toxicity against mammalian cells. The ratio of host cell toxicity to antifungal activity is expressed as the Selectivity Index (SI), a critical parameter for prioritizing compounds for further development.

Table 2.1: Hit Validation and Selectivity Index for this compound

This table presents hypothetical data from hit validation studies. The IC50 is the concentration of the agent that causes 50% inhibition of mammalian cell viability. The Selectivity Index (SI) is calculated as IC50 / MIC. A higher SI is desirable.

Fungal Species (C. auris)Mammalian Cell Line (HepG2)Selectivity Index (SI)
MIC (µg/mL) IC50 (µg/mL) (IC50 / MIC)
4>128>32
Experimental Protocol 2.1: Mammalian Cell Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[12][13]

1. Materials and Reagents:

  • Mammalian cell line (e.g., HepG2, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well flat-bottom tissue culture plates

  • Humidified CO2 incubator (37°C, 5% CO2)

2. Cell Seeding:

  • Culture mammalian cells to approximately 80-90% confluency.

  • Trypsinize and resuspend the cells in a complete medium.

  • Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

  • Incubate for 24 hours to allow for cell adherence.[12]

3. Compound Treatment:

  • Prepare serial dilutions of this compound in a serum-free medium.

  • Remove the culture medium from the wells and replace it with the medium containing various concentrations of the agent.

  • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[12]

  • Incubate the plate for a specified exposure time (e.g., 24 or 48 hours).

4. MTT Assay and Measurement:

  • After the treatment period, add 10 µL of MTT solution to each well.[12]

  • Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Gently shake the plate for 15 minutes.

  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization 2.1: Hit Validation Workflow

Caption: Workflow for the validation and prioritization of primary antifungal hits.

Section 3: Preliminary Mechanism of Action (MoA) Studies

After a hit has been validated, preliminary studies are conducted to elucidate its mechanism of action (MoA). Understanding the molecular target is crucial for lead optimization and for ensuring the compound acts via a novel pathway. Common initial MoA assays investigate whether the compound targets the fungal cell membrane or the cell wall, two of the most common targets for existing antifungal drugs.[3]

Targeting the Fungal Cell Membrane: Ergosterol (B1671047) Pathway

The ergosterol biosynthesis pathway is a primary target for azole and polyene antifungals.[1] A reduction in the total ergosterol content in fungal cells following treatment with a compound is a strong indicator that it may inhibit this pathway.[14]

Hypothetical results showing the effect of this compound on the ergosterol content in C. albicans. A dose-dependent reduction suggests interference with the ergosterol biosynthesis pathway.

TreatmentConcentrationErgosterol Content (% of Control)
No Drug (Control)-100%
This compound0.5x MIC62%
This compound1x MIC18%
This compound2x MIC<5%
Fluconazole (B54011) (Control)1x MIC22%

This protocol is adapted from established methods for extracting and quantifying fungal sterols.[14][15][16]

1. Materials and Reagents:

  • Log-phase culture of C. albicans

  • This compound

  • Saponification solution (25% alcoholic potassium hydroxide)

  • Sterile water

  • n-heptane

  • UV-Spectrophotometer

2. Cell Treatment and Harvest:

  • Incubate a fungal culture to mid-log phase.

  • Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC) for a defined period (e.g., 4-16 hours).

  • Harvest the cells by centrifugation and wash the pellet with sterile water.

  • Determine the wet weight of the cell pellet.

3. Sterol Extraction:

  • Add 3 mL of the saponification solution to the cell pellet.

  • Vortex and incubate in an 85°C water bath for 1 hour.

  • Allow the tubes to cool to room temperature.

  • Add 1 mL of sterile water and 3 mL of n-heptane.

  • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids.

  • Transfer the upper heptane (B126788) layer to a clean glass tube for analysis.

4. Spectrophotometric Analysis:

  • Scan the absorbance of the heptane layer from 240 nm to 300 nm.

  • Ergosterol and the precursor 24(28)-dehydroergosterol (B45619) (DHE) produce a characteristic four-peaked curve. The presence of ergosterol is indicated by a peak at 281.5 nm, while a peak at 230 nm indicates the accumulation of DHE.[14]

  • Calculate the ergosterol content based on the absorbance values at 281.5 nm and 230 nm. The percentage of ergosterol can be calculated using established equations.[15]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol (Fungal Cell Membrane) Lanosterol->Ergosterol 14-alpha- demethylase Allylamines Allylamines (e.g., Terbinafine) Allylamines->Squalene Inhibits Azoles Azoles (e.g., Fluconazole) Azoles->Lanosterol Inhibits

Caption: Simplified ergosterol biosynthesis pathway showing targets of major antifungal classes.

Targeting the Fungal Cell Wall: Osmotic Protection

The fungal cell wall provides structural integrity and protects against osmotic stress. Compounds that disrupt cell wall synthesis cause cell lysis. This effect can be reversed by adding an osmotic stabilizer, such as sorbitol, to the growth medium.[17][18] An increase in the MIC value in the presence of sorbitol suggests the compound targets the cell wall.[11]

Hypothetical results for this compound. A significant increase in MIC in the presence of sorbitol points to a cell wall-active mechanism.

Fungal Species (C. albicans)MIC (µg/mL) without SorbitolMIC (µg/mL) with 0.8 M SorbitolFold Change in MIC
This compound 8>64>8
Caspofungin (Control) 0.125216
Fluconazole (Control) 111

This assay is a modification of the standard broth microdilution protocol.[17][19]

1. Materials and Reagents:

  • All materials from Protocol 1.1

  • Sterile 1.6 M Sorbitol solution

2. Assay Setup:

  • Perform the broth microdilution assay (Protocol 1.1) using two sets of microtiter plates.

  • For the first set, use standard RPMI-1640 medium.

  • For the second set, prepare RPMI-1640 medium supplemented with sorbitol to a final concentration of 0.8 M.

  • Prepare serial dilutions of this compound and control drugs (e.g., caspofungin for cell wall disruption, fluconazole as a negative control) in both types of media.

3. Inoculation, Incubation, and Reading:

  • Inoculate and incubate both sets of plates as described in Protocol 1.1.

  • Determine the MIC for this compound in both the standard and the sorbitol-supplemented media.

4. Interpretation:

  • A significant increase (typically defined as four-fold or greater) in the MIC in the presence of sorbitol suggests that this compound may be acting on the fungal cell wall.[11]

  • No change in the MIC, as expected for fluconazole, indicates the compound does not target the cell wall.

References

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 45

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of fungal resistance to existing therapies necessitates the development of novel antifungal agents. A critical early step in the evaluation of a new antifungal compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] This document provides a detailed protocol for determining the MIC of the novel investigational compound "Antifungal Agent 45" using the broth microdilution method. This method is a widely accepted technique for antifungal susceptibility testing, with standardized procedures established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3] The protocol described herein is based on the principles outlined in the CLSI M27 standard for yeasts.[4]

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol details the steps for determining the MIC of this compound against a panel of fungal isolates.

1. Materials and Reagents:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • 3-(N-morpholino)propanesulfonic acid (MOPS) buffer

  • Glucose

  • Sterile, flat-bottom 96-well microtiter plates[5]

  • Sterile reservoirs

  • Multichannel pipette

  • Spectrophotometer or microplate reader

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[6]

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline (0.85% NaCl)

  • Hemocytometer or spectrophotometer for inoculum standardization

2. Preparation of Media and Reagents:

  • RPMI 1640 Medium: Prepare RPMI 1640 medium according to the manufacturer's instructions. Supplement with glucose to a final concentration of 0.2% and buffer with MOPS to a pH of 7.0.[2] Sterilize by filtration.

  • This compound Stock Solution: Prepare a stock solution of this compound by dissolving the powder in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.[7] The choice of solvent should be based on the solubility of the compound and should be tested for its own antifungal activity at the highest concentration used in the assay. Store the stock solution at -70°C.[7]

3. Inoculum Preparation:

  • Subculture the fungal isolates onto SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.[8]

  • From a fresh culture, pick several distinct colonies and suspend them in sterile saline.

  • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute the standardized fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[9]

4. Assay Procedure (96-Well Plate Setup):

  • Preparation of Antifungal Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to obtain a range of concentrations. The final concentrations in the wells should typically range from 0.03 to 16 µg/mL, though this may need to be adjusted based on the expected potency of the agent.[5]

    • Prepare the dilutions at twice the final desired concentration in a separate 96-well plate or in tubes.

  • Plate Loading:

    • Dispense 100 µL of each twofold drug dilution into the appropriate wells of a sterile 96-well microtiter plate.[5]

    • Include a drug-free well for a positive growth control (containing 100 µL of RPMI 1640 medium) and an uninoculated well for a negative control (containing 200 µL of RPMI 1640 medium).[10]

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the negative control well), bringing the total volume in each well to 200 µL.[9]

  • Incubation:

    • Seal the plates or place them in a humidified chamber to prevent evaporation.

    • Incubate the plates at 35°C for 24-48 hours.[9][11]

5. Determination of MIC:

  • Visual Reading: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free growth control well.[12] A reading mirror can aid in visualization.

  • Spectrophotometric Reading: Alternatively, the optical density (OD) of the wells can be read using a microplate reader at a wavelength of 405 or 450 nm.[7][13] The MIC is defined as the lowest drug concentration that causes a specified percentage reduction in OD compared to the control well.

Data Presentation

The MIC values for this compound and a comparator antifungal agent (e.g., Fluconazole) against various fungal isolates can be summarized in the following table. The MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of the isolates are inhibited, respectively, should also be calculated.[5]

Fungal IsolateThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans ATCC 900281.00.5
Candida glabrata ATCC 900304.08.0
Candida parapsilosis ATCC 220190.51.0
Cryptococcus neoformans ATCC 901122.04.0
Clinical Isolate 1 (C. albicans)2.01.0
Clinical Isolate 2 (C. auris)8.0>64
MIC50 2.0 1.0
MIC90 8.0 >64

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution MIC assay for this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start media_prep Prepare RPMI 1640 Medium start->media_prep agent_prep Prepare this compound Stock start->agent_prep inoculum_prep Prepare Fungal Inoculum start->inoculum_prep serial_dilution Perform Serial Dilutions of Agent 45 media_prep->serial_dilution agent_prep->serial_dilution inoculation Inoculate Plate inoculum_prep->inoculation plate_loading Load Dilutions into 96-Well Plate serial_dilution->plate_loading plate_loading->inoculation incubation Incubate Plate (24-48h, 35°C) inoculation->incubation read_results Read Results (Visual/Spectrophotometric) incubation->read_results determine_mic Determine MIC read_results->determine_mic end_point End determine_mic->end_point

Workflow for the broth microdilution MIC assay.

References

How to use "Antifungal agent 45" in a research setting

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antifungal Agent 45 (AA-45) is a novel synthetic compound demonstrating potent fungicidal activity against a broad spectrum of fungal pathogens. These application notes provide detailed protocols for the in vitro evaluation of AA-45, including determination of its minimum inhibitory and fungicidal concentrations, assessment of mammalian cell cytotoxicity, and analysis of its effects on fungal signaling pathways.

Proposed Mechanism of Action

This compound is hypothesized to act by disrupting fungal mitochondrial function. The compound is believed to selectively inhibit the mitochondrial respiratory chain complex III in fungi. This inhibition blocks ATP synthesis and leads to a significant increase in the production of reactive oxygen species (ROS). The resulting oxidative stress damages cellular components and triggers a compensatory response through the Cell Wall Integrity (CWI) signaling pathway, a conserved stress response cascade in fungi.[1][2] Persistent stress and cellular damage ultimately lead to programmed cell death.

Data Presentation

The following tables summarize the in vitro activity and cytotoxicity of this compound.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesStrainMIC (µg/mL)MFC (µg/mL)
Candida albicansSC53140.250.5
Candida glabrataATCC 20010.51
Cryptococcus neoformansH990.1250.25
Aspergillus fumigatusAf29314
Phytophthora capsiciATCC 153990.060.125

MIC (Minimum Inhibitory Concentration): Lowest concentration preventing visible growth. MFC (Minimum Fungicidal Concentration): Lowest concentration killing ≥99.9% of the initial inoculum.

Table 2: Cytotoxicity of this compound against Mammalian Cells

Cell LineCell TypeAssayIC₅₀ (µg/mL)Selectivity Index (SI)*
HEK293Human Embryonic KidneyMTT> 64> 1066
HepG2Human Liver CarcinomaMTT48.5808

IC₅₀ (Half-maximal Inhibitory Concentration): Concentration causing 50% inhibition of cell viability. Selectivity Index (SI) = IC₅₀ (HepG2) / MIC (P. capsici)

Table 3: Effect of this compound on CWI Pathway Gene Expression in C. albicans

GeneFunctionFold Change (vs. Untreated)
MKC1MAP Kinase4.2 ± 0.5
RLM1Transcription Factor3.8 ± 0.4
CHS3Chitin Synthase5.1 ± 0.6

Gene expression was measured by qPCR after 4 hours of exposure to AA-45 at 1x MIC.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

This protocol is based on the broth microdilution method adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][4]

Materials:

  • This compound (AA-45) stock solution (e.g., 1 mg/mL in DMSO)

  • 96-well, flat-bottom microtiter plates

  • Fungal strains

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

  • Sterile DMSO (vehicle control)

  • Sterile saline

  • Spectrophotometer

  • Sabouraud Dextrose Agar (B569324) (SDA) plates

Procedure:

  • Inoculum Preparation: a. Culture the fungal strain on an SDA plate for 24-48 hours. b. Prepare a suspension of fungal cells in sterile saline. c. Adjust the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ cells/mL for yeast. d. Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ cells/mL.

  • Plate Preparation: a. Prepare a serial two-fold dilution of AA-45 in RPMI 1640 medium in a separate 96-well plate or in tubes. A typical concentration range is 0.03 to 16 µg/mL. b. Dispense 100 µL of each dilution into the wells of the test microtiter plate. c. Include a drug-free well for a positive growth control (containing 100 µL of RPMI with the same final concentration of DMSO as the test wells) and an uninoculated well for a negative control (100 µL of RPMI only).

  • Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to each well (except the negative control), bringing the final volume to 200 µL. b. Seal the plate and incubate at 35°C for 24-48 hours, or until sufficient growth is observed in the growth control well.

  • MIC Determination: a. The MIC is the lowest concentration of AA-45 that causes a significant (typically ≥50%) inhibition of growth compared to the drug-free control well, as determined by visual inspection or by reading the optical density at 600 nm.[5][6]

  • MFC Determination: a. Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth. b. Spot the aliquot onto an SDA plate. c. Incubate the SDA plate at 35°C for 24-48 hours. d. The MFC is the lowest concentration from which no colonies grow on the SDA plate, corresponding to a ≥99.9% kill rate.[7]

Protocol 2: In Vitro Cytotoxicity Assay

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of mammalian cells as an indicator of cell viability.[8][9]

Materials:

  • HEK293 or HepG2 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (AA-45)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well, flat-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. b. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of AA-45 in culture medium. b. Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of AA-45. c. Include wells with vehicle control (DMSO) and untreated cells. d. Incubate for another 24-48 hours.

  • MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement: a. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. b. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes. c. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Analysis of CWI Pathway Activation via Quantitative PCR (qPCR)

This protocol measures changes in the expression of key genes in the Cell Wall Integrity (CWI) pathway in response to AA-45 treatment.[10][11]

Materials:

  • Candida albicans

  • YPD medium

  • This compound (AA-45)

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for target genes (MKC1, RLM1, CHS3) and a reference gene (ACT1)

  • qPCR instrument

Procedure:

  • Fungal Culture and Treatment: a. Grow C. albicans overnight in YPD medium at 30°C. b. Dilute the culture to an OD₆₀₀ of 0.1 in fresh YPD and grow to mid-log phase (OD₆₀₀ ≈ 0.5). c. Treat the culture with AA-45 at its MIC (0.25 µg/mL). An untreated culture serves as the control. d. Incubate for 4 hours at 30°C.

  • RNA Extraction and cDNA Synthesis: a. Harvest the cells by centrifugation. b. Extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions. c. Assess RNA quality and quantity using a spectrophotometer. d. Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR Reaction: a. Set up the qPCR reactions in triplicate, including a template-free control for each primer pair. Each reaction should contain qPCR Master Mix, forward and reverse primers, and cDNA template. b. Run the qPCR using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Normalize the Ct values of the target genes to the Ct value of the reference gene (ACT1) to get ΔCt. c. Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the treated samples to the untreated control.

Visualizations

Caption: Proposed signaling pathway for AA-45 action.

G A 1. Prepare Fungal Inoculum (0.5 McFarland, then 1:1000 dilution) D 4. Add 100 µL of Fungal Inoculum to each well A->D B 2. Prepare 2-fold Serial Dilutions of AA-45 (e.g., 16 to 0.03 µg/mL in RPMI) C 3. Dispense 100 µL of Dilutions and Controls into 96-Well Plate B->C C->D E 5. Incubate at 35°C for 24-48 hours D->E F 6. Read MIC (Lowest concentration with ≥50% growth inhibition) E->F G 7. Spot 10 µL from clear wells onto SDA agar plates F->G H 8. Incubate plates at 35°C for 24-48 hours G->H I 9. Read MFC (Lowest concentration with no colony growth) H->I

Caption: Experimental workflow for MIC and MFC determination.

References

Application Notes and Protocols for Antifungal Agent 45 (Fungis-45) in the Treatment of Fungal Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies.[1][2] Biofilms are structured communities of fungal cells encased in a self-produced extracellular matrix (ECM), which acts as a protective barrier and facilitates intercellular communication.[1][3] Antifungal Agent 45, hereafter referred to as Fungis-45, is a novel investigational compound designed to specifically target and disrupt the integrity of fungal biofilms. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the efficacy of Fungis-45 against fungal biofilms in vitro.

Mechanism of Action

Fungis-45 exhibits a dual mechanism of action that targets both planktonic fungal cells and the biofilm matrix. Its primary mode of action is the inhibition of β-1,3-glucan synthase, a critical enzyme for the synthesis of β-1,3-glucan, a major component of the fungal cell wall and the biofilm's extracellular polymeric substance.[3][4] By disrupting the synthesis of this key polymer, Fungis-45 not only weakens the fungal cell wall, leading to osmotic instability and cell death, but also compromises the structural integrity of the biofilm matrix, rendering the embedded fungal cells more susceptible to other antifungal agents and host immune responses.[4][5]

Quantitative Data Summary

The following tables summarize the in vitro activity of Fungis-45 against various fungal pathogens in both planktonic and biofilm states.

Table 1: Minimum Inhibitory Concentration (MIC) of Fungis-45 against Planktonic Fungal Cells

Fungal SpeciesFungis-45 MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans0.1251
Candida glabrata0.2516
Candida parapsilosis0.1252
Aspergillus fumigatus0.564
Cryptococcus neoformans0.258

Table 2: Minimum Biofilm Eradication Concentration (MBEC) of Fungis-45 against Mature Biofilms

Fungal SpeciesFungis-45 MBEC (µg/mL)Fluconazole MBEC (µg/mL)
Candida albicans2>1024
Candida glabrata4>1024
Candida parapsilosis2512
Aspergillus fumigatus8>1024

Table 3: Inhibition of Biofilm Formation by Fungis-45

Fungal SpeciesFungis-45 Concentration (µg/mL)Biofilm Inhibition (%)
Candida albicans0.5 (4x MIC)95
0.25 (2x MIC)82
0.125 (MIC)65
Aspergillus fumigatus2 (4x MIC)91
1 (2x MIC)78
0.5 (MIC)59

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Fungal Biofilm Formation in vitro

This protocol describes a standard method for forming fungal biofilms in 96-well microtiter plates.

  • Inoculum Preparation: a. Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for Candida spp.) and incubate at 35°C for 24-48 hours. b. Harvest the cells and suspend them in RPMI 1640 medium. c. Adjust the cell density to 1 x 10⁶ cells/mL using a hemocytometer or by spectrophotometric correlation.[6]

  • Biofilm Formation: a. Dispense 100 µL of the standardized fungal suspension into the wells of a flat-bottom 96-well microtiter plate. b. Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence. c. Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells. d. Add 200 µL of fresh RPMI 1640 medium to each well. e. Incubate the plate at 37°C for 24-48 hours to allow for biofilm maturation.

Protocol 2: Determination of Sessile Minimum Inhibitory Concentration (SMIC)

This protocol is used to determine the minimum concentration of an antifungal agent required to inhibit the metabolic activity of a mature biofilm.

  • Biofilm Formation: a. Form fungal biofilms in a 96-well plate as described in Protocol 1.

  • Antifungal Treatment: a. After biofilm formation, gently wash the wells with PBS. b. Prepare serial dilutions of Fungis-45 in RPMI 1640 medium. c. Add 200 µL of each drug dilution to the biofilm-containing wells. Include a drug-free control well. d. Incubate the plate at 37°C for 24 hours.

  • Metabolic Activity Assessment (XTT Assay): a. Prepare an XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution at 0.5 mg/mL in PBS and a menadione (B1676200) solution at 10 mM in acetone. b. Prior to use, mix the XTT and menadione solutions at a ratio of 20:1. c. Wash the wells to remove the antifungal agent. d. Add 100 µL of the XTT/menadione solution to each well. e. Incubate the plate in the dark at 37°C for 2-4 hours. f. Measure the absorbance at 490 nm using a microplate reader. g. The SMIC is defined as the lowest drug concentration that causes a significant reduction (e.g., 80%) in metabolic activity compared to the control.[6]

Protocol 3: Quantification of Biofilm Biomass (Crystal Violet Staining)

This protocol quantifies the total biofilm biomass.

  • Biofilm Formation and Treatment: a. Form and treat fungal biofilms as described in Protocol 2.

  • Staining: a. Wash the wells with PBS to remove non-adherent cells and the drug. b. Fix the biofilms by adding 100 µL of methanol (B129727) to each well and incubating for 15 minutes. c. Remove the methanol and allow the plate to air dry. d. Add 100 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 20 minutes at room temperature. e. Wash the wells thoroughly with deionized water to remove excess stain.

  • Quantification: a. Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the stain. b. Incubate for 15 minutes with gentle shaking. c. Transfer 100 µL of the solubilized stain to a new flat-bottom 96-well plate. d. Measure the absorbance at 570 nm.

Protocol 4: Visualization of Biofilm Structure by Scanning Electron Microscopy (SEM)

This protocol allows for high-resolution imaging of the biofilm architecture.

  • Biofilm Formation on Substrates: a. Sterilize small discs of a suitable material (e.g., polystyrene or silicone) and place them in the wells of a 24-well plate. b. Form biofilms on these discs as described in Protocol 1, scaling up the volumes as needed.

  • Sample Preparation: a. After treatment with Fungis-45, wash the discs with PBS. b. Fix the biofilms by immersing the discs in a solution of 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer for at least 2 hours at 4°C.[7] c. Wash the discs with cacodylate buffer. d. Perform a graded dehydration series with ethanol (B145695) (e.g., 30%, 50%, 70%, 90%, 100%).[7] e. Critical point dry the samples. f. Mount the discs on SEM stubs and sputter-coat them with a thin layer of gold or palladium.

  • Imaging: a. Visualize the samples using a scanning electron microscope at an appropriate accelerating voltage.

Visualizations

G cluster_fungal_cell Fungal Cell cluster_ecm Extracellular Matrix (ECM) Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Cell Membrane Integrity Cell Membrane Integrity Ergosterol->Cell Membrane Integrity UDP-Glucose UDP-Glucose Beta-1,3-Glucan Beta-1,3-Glucan UDP-Glucose->Beta-1,3-Glucan Beta-1,3-Glucan Synthase Biofilm Matrix Structure Biofilm Matrix Structure Beta-1,3-Glucan->Biofilm Matrix Structure Fungis-45 Fungis-45 Beta-1,3-Glucan Synthase Beta-1,3-Glucan Synthase Fungis-45->Beta-1,3-Glucan Synthase Inhibition G cluster_analysis Biofilm Analysis A Prepare Fungal Inoculum (1x10^6 cells/mL) B Seed 96-well plate and allow adherence (90 min) A->B C Wash with PBS and add fresh medium B->C D Incubate for 24-48h to form mature biofilm C->D E Treat with serial dilutions of Fungis-45 for 24h D->E F Wash to remove drug E->F G1 Crystal Violet Staining (Biomass Quantification) F->G1 G2 XTT Assay (Metabolic Activity) F->G2 G3 SEM Preparation (Structural Analysis) F->G3 G cluster_cwi Cell Wall Integrity (CWI) Pathway Cell Wall Stress Cell Wall Stress PKC1 PKC1 Cell Wall Stress->PKC1 MKK1_2 MKK1_2 PKC1->MKK1_2 SLT2_MAPK SLT2_MAPK MKK1_2->SLT2_MAPK RLM1 (Transcription Factor) RLM1 (Transcription Factor) SLT2_MAPK->RLM1 (Transcription Factor) Upregulation of\nCell Wall Repair Genes\n(e.g., CHS3) Upregulation of Cell Wall Repair Genes (e.g., CHS3) RLM1 (Transcription Factor)->Upregulation of\nCell Wall Repair Genes\n(e.g., CHS3) Biofilm Resistance Biofilm Resistance Upregulation of\nCell Wall Repair Genes\n(e.g., CHS3)->Biofilm Resistance Fungis-45 Fungis-45 Fungis-45->Cell Wall Stress Induces Fungis-45->SLT2_MAPK Potentiates Degradation

References

Application Notes and Protocols: In Vivo Efficacy of Antifungal Agent 45 in a Murine Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the development of novel therapeutic agents. "Antifungal Agent 45" is a promising new compound with potent in vitro activity against a broad spectrum of fungal pathogens. This document provides detailed application notes and standardized protocols for evaluating the in vivo efficacy of this compound in established murine models of disseminated candidiasis and invasive aspergillosis. These models are crucial for preclinical assessment of a drug candidate's therapeutic potential.[1][2][3] The protocols outlined below are designed to ensure reproducibility and provide a robust framework for assessing the in vivo activity of novel antifungal compounds.[4]

Data Presentation

Quantitative data from in vivo efficacy studies should be meticulously recorded and summarized for clear, comparative analysis between treatment and control groups.[5] Key parameters to present include animal survival rates, fungal burden in target organs, and relevant clinical scores.

Table 1: Survival Analysis in a Murine Model of Disseminated Candidiasis

Treatment GroupDose (mg/kg)Number of Animals (n)Median Survival Time (Days)Percent Survival (Day 21)p-value vs. Vehicle
Vehicle Control-1080-
This compound1101540<0.05
This compound510>2180<0.001
This compound1010>21100<0.0001
Fluconazole (Control)1010>21100<0.0001

Table 2: Fungal Burden in Kidneys of Mice with Disseminated Candidiasis (Day 5 Post-Infection)

Treatment GroupDose (mg/kg)Mean Log10 CFU/g Kidney ± SDFold Reduction vs. Vehiclep-value vs. Vehicle
Vehicle Control-7.5 ± 0.8--
This compound15.2 ± 0.6200<0.01
This compound53.1 ± 0.425,119<0.001
This compound10<2.0 (Limit of Detection)>316,228<0.0001
Fluconazole (Control)10<2.0 (Limit of Detection)>316,228<0.0001

Table 3: Efficacy of this compound in a Murine Model of Invasive Aspergillosis

Treatment GroupDose (mg/kg)Percent Survival (Day 14)Mean Log10 CFU/g Lung ± SD
Vehicle Control-106.8 ± 0.7
This compound5504.5 ± 0.9
This compound20902.9 ± 0.5
Voriconazole (B182144) (Control)20902.8 ± 0.6

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of in vivo studies.[4] The following sections provide step-by-step methodologies for establishing murine models of disseminated candidiasis and invasive aspergillosis and for evaluating the efficacy of this compound.

Protocol 1: Murine Model of Disseminated Candidiasis

This protocol is adapted from established methods to induce a systemic Candida albicans infection in mice, which closely mimics human disseminated candidiasis.[6]

Materials:

  • Candida albicans strain (e.g., SC5314)[7][8]

  • Yeast Extract Peptone Dextrose (YEPD) agar (B569324) and broth[7]

  • Sterile phosphate-buffered saline (PBS)

  • Male BALB/c mice (6-8 weeks old, 20-22 g)[5]

  • Cyclophosphamide (B585) (for immunosuppression, optional)[7]

  • This compound

  • Vehicle for drug administration

  • Sterile syringes and needles (27G)

Procedure:

  • Inoculum Preparation:

    • Subculture C. albicans on YEPD agar at 30°C for 48 hours.[7]

    • Inoculate a single colony into 10 mL of YEPD broth and grow overnight at 30°C with shaking.[6]

    • Harvest cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS.[7]

    • Determine cell concentration using a hemocytometer and adjust to the desired inoculum concentration (e.g., 1 x 10^6 CFU/mL in PBS).[9]

  • Animal Infection:

    • For an immunocompromised model, induce neutropenia by administering cyclophosphamide (e.g., 150 mg/kg intraperitoneally) on days -4 and -1 relative to infection.[5]

    • Infect mice via intravenous (tail vein) injection with 0.1 mL of the C. albicans suspension (e.g., 1 x 10^5 CFU/mouse).[9]

  • Treatment:

    • Initiate treatment with this compound at a specified time post-infection (e.g., 2 hours).

    • Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.

    • Include a vehicle control group and a positive control group (e.g., fluconazole).

  • Monitoring and Endpoint:

    • Monitor mice daily for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur) and mortality for up to 21 days.[10]

    • For fungal burden analysis, euthanize a subset of mice at a predetermined time point (e.g., day 5).

    • Aseptically harvest kidneys, weigh them, and homogenize in a known volume of sterile PBS.[5]

    • Perform serial dilutions of the homogenates and plate on Sabouraud Dextrose Agar (SDA) to determine the number of colony-forming units (CFU) per gram of tissue.[11]

Protocol 2: Murine Model of Invasive Aspergillosis

This protocol describes the establishment of a pulmonary Aspergillus fumigatus infection, a relevant model for human invasive aspergillosis.[3]

Materials:

  • Aspergillus fumigatus strain

  • Sabouraud Dextrose Agar (SDA)

  • Sterile PBS with 0.1% Tween 80

  • Male BALB/c mice (6-8 weeks old, 20-22 g)[5]

  • Cyclophosphamide[4]

  • Cortisone (B1669442) acetate[4]

  • This compound

  • Vehicle for drug administration

  • Inhalation exposure chamber or intranasal administration supplies

Procedure:

  • Inoculum Preparation:

    • Grow A. fumigatus on SDA plates for 5-7 days to allow for sporulation.

    • Harvest conidia by washing the agar surface with sterile PBS containing 0.1% Tween 80.

    • Filter the conidial suspension through sterile gauze to remove hyphal fragments.

    • Wash the conidia by centrifugation and resuspend in PBS.

    • Count conidia using a hemocytometer and adjust to the desired concentration.

  • Animal Immunosuppression and Infection:

    • Induce neutropenia by administering cyclophosphamide (e.g., 150 mg/kg intraperitoneally on days -2 and +3 relative to infection) and cortisone acetate (B1210297) (e.g., 250 mg/kg subcutaneously on day -2).[4][12]

    • Infect mice via intranasal instillation or inhalation of an aerosolized conidial suspension (e.g., 20 µL of a 1 x 10^7 conidia/mL suspension).[5]

  • Treatment:

    • Begin treatment with this compound at a specified time post-infection (e.g., 24 hours).[5]

    • Administer the compound at various doses and include vehicle and positive control (e.g., voriconazole or amphotericin B) groups.[4]

  • Monitoring and Endpoint:

    • Monitor mice daily for survival and clinical signs of infection for up to 14 days.

    • For fungal burden assessment, euthanize a subset of mice, harvest the lungs, and determine the CFU per gram of tissue as described in Protocol 1.[4]

Visualizations

Diagrams illustrating key pathways and workflows can aid in understanding the experimental design and the potential mechanism of action of the antifungal agent.

experimental_workflow Experimental Workflow for In Vivo Efficacy Testing cluster_prep Preparation cluster_immuno Immunosuppression cluster_infection Infection cluster_treatment Treatment Groups cluster_monitoring Monitoring & Endpoints Inoculum Fungal Inoculum Preparation Infection Infection (IV or Intranasal) Inoculum->Infection Animal_Acclimation Animal Acclimation Immunosuppression Immunosuppression (e.g., Cyclophosphamide) Animal_Acclimation->Immunosuppression Immunosuppression->Infection Vehicle Vehicle Control Infection->Vehicle Treatment Initiation Agent45 This compound (Multiple Doses) Infection->Agent45 Treatment Initiation Positive_Control Positive Control (e.g., Fluconazole) Infection->Positive_Control Treatment Initiation Survival Survival Analysis Vehicle->Survival Outcome Assessment Fungal_Burden Fungal Burden (CFU/g tissue) Vehicle->Fungal_Burden Outcome Assessment Histopathology Histopathology Vehicle->Histopathology Outcome Assessment Agent45->Survival Outcome Assessment Agent45->Fungal_Burden Outcome Assessment Agent45->Histopathology Outcome Assessment Positive_Control->Survival Outcome Assessment Positive_Control->Fungal_Burden Outcome Assessment Positive_Control->Histopathology Outcome Assessment

Caption: Workflow for murine antifungal efficacy studies.

signaling_pathway Potential Mechanism of Action of this compound cluster_fungus Fungal Cell Agent45 This compound Target Molecular Target (e.g., Ergosterol Synthesis) Agent45->Target Membrane Cell Membrane Integrity Target->Membrane Inhibition Wall Cell Wall Synthesis Target->Wall Inhibition Growth Fungal Growth & Proliferation Membrane->Growth Disruption leads to Wall->Growth Disruption leads to Death Fungal Cell Death Growth->Death Inhibition leads to

Caption: Hypothetical antifungal mechanism of action.

References

Application Note and Protocol: Time-Kill Kinetics Assay for Antifungal Agent 45

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The time-kill kinetics assay is a critical in vitro method for evaluating the pharmacodynamic characteristics of novel antimicrobial compounds. This assay provides detailed insights into the rate and extent of fungal killing over a specified period, helping to determine whether an agent is fungicidal (kills fungi) or fungistatic (inhibits fungal growth).[1][2] Understanding the killing kinetics of a new compound, such as Antifungal Agent 45, is fundamental for its preclinical development and for predicting its potential therapeutic efficacy. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial fungal inoculum.[3]

This application note provides a comprehensive protocol for conducting a time-kill kinetics assay for the hypothetical "this compound" against a target fungal strain. It details the necessary materials, a step-by-step methodology, data analysis, and interpretation of results. While there are no universally standardized CLSI methods for antifungal time-kill testing, the protocol described here is based on widely accepted methods in the scientific literature.[4]

Principle of the Assay

The time-kill assay involves exposing a standardized fungal inoculum to various concentrations of an antifungal agent and monitoring the number of viable fungal cells at specific time intervals. The change in the quantity of colony-forming units per milliliter (CFU/mL) over time is plotted to create time-kill curves. These curves visually represent the antifungal activity and help in distinguishing between fungicidal and fungistatic effects.

Key Applications

  • Determination of Fungicidal vs. Fungistatic Activity: Differentiates agents that kill fungi from those that merely inhibit their growth.[1]

  • Concentration-Dependent Killing: Assesses whether the rate and extent of killing increase with higher drug concentrations.

  • Pharmacodynamic Profiling: Provides essential data for preclinical drug development and for guiding further studies.[1]

Experimental Protocol

This protocol is a general guideline and may need optimization based on the specific fungal strain and the characteristics of this compound.

Materials

  • This compound

  • Target fungal strain (e.g., Candida albicans)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS (pH 7.0)[5]

  • Sabouraud Dextrose Agar (B569324) (SDA) or other appropriate solid medium

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sterile water

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Shaking incubator (35°C)[5]

  • Sterile culture tubes, flasks, and micropipette tips

  • Micropipettes

  • Spiral plater or manual plating supplies

  • Colony counter

Procedure

  • Inoculum Preparation:

    • From a 24-hour culture on an SDA plate, select 3-5 colonies and suspend them in sterile water or saline.

    • Vortex the suspension for approximately 15 seconds.

    • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[4]

    • Prepare a 1:10 dilution of this suspension in RPMI 1640 medium to achieve a starting inoculum of approximately 1-5 x 10^5 CFU/mL.[5] A lower starting inoculum of 10^4 to 10^6 CFU/mL is also acceptable.[5]

  • Preparation of Antifungal Concentrations:

    • Determine the Minimum Inhibitory Concentration (MIC) of this compound against the target fungus using a standardized method such as CLSI broth microdilution.[4][6]

    • Prepare stock solutions of this compound in a suitable solvent.

    • From the stock solution, prepare working solutions in RPMI 1640 medium at concentrations that are multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x, 8x, and 16x MIC).[5][6]

  • Time-Kill Assay Setup:

    • Dispense the prepared fungal inoculum into sterile tubes or flasks containing the different concentrations of this compound.

    • Include a growth control tube containing the fungal inoculum in RPMI 1640 medium without any antifungal agent.

    • Incubate all tubes at 35°C with agitation.[5]

  • Sampling and Viable Cell Counting:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

    • Perform serial dilutions of the aliquots in sterile saline or PBS.

    • Plate the dilutions onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.

    • Count the number of colonies and calculate the CFU/mL for each time point and concentration.

  • Addressing Antifungal Carryover:

    • Antifungal carryover can inhibit fungal growth on the agar plates, leading to falsely low colony counts.

    • To mitigate this, dilution of the samples is often sufficient. If carryover is suspected, more rigorous methods like membrane filtration of the sample before plating may be necessary.[5]

Data Presentation

Summarize the quantitative data from the time-kill kinetics assay in clearly structured tables for easy comparison.

Table 1: MIC of this compound against Candida albicans

Antifungal AgentFungal StrainMIC (µg/mL)
This compoundCandida albicans[Insert Value]
Control AntifungalCandida albicans[Insert Value]

Table 2: Time-Kill Kinetics of this compound against Candida albicans

Concentration (x MIC)Time (hours)Log10 CFU/mL (Mean ± SD)Change in Log10 CFU/mL from 0h
Growth Control 00
2
4
6
8
12
24
48
0.5x MIC 00
2
4
6
8
12
24
48
1x MIC 00
2
4
6
8
12
24
48
2x MIC 00
2
4
6
8
12
24
48
4x MIC 00
2
4
6
8
12
24
48
8x MIC 00
2
4
6
8
12
24
48
16x MIC 00
2
4
6
8
12
24
48

Visualizations

Hypothetical Signaling Pathway

Since the mechanism of action for this compound is not specified, the following diagram illustrates a common antifungal mechanism: the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death.[7][8] Azole antifungals, for example, inhibit the enzyme 14-α-demethylase, which is crucial for converting lanosterol (B1674476) to ergosterol.[9]

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_agent This compound (Hypothetical MOA) Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-α-demethylase Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Fungal_Death Fungal Cell Death Membrane->Fungal_Death Disruption leads to Agent45 This compound Agent45->Lanosterol Inhibits

Caption: Hypothetical mechanism of this compound inhibiting ergosterol biosynthesis.

Experimental Workflow

The following diagram outlines the experimental workflow for the time-kill kinetics assay.

Time_Kill_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A Prepare Fungal Inoculum (0.5 McFarland) D Inoculate Drug Concentrations and Growth Control A->D B Determine MIC of This compound C Prepare Drug Concentrations (Multiples of MIC) B->C C->D E Incubate at 35°C with Agitation D->E F Sample at Time Points (0, 2, 4, 6, 8, 12, 24, 48h) E->F G Perform Serial Dilutions and Plate on Agar F->G H Incubate Plates and Count Colonies (CFU/mL) G->H I Plot Log10 CFU/mL vs. Time H->I

Caption: Experimental workflow for the antifungal time-kill kinetics assay.

Conclusion

The time-kill kinetics assay is an indispensable tool in the discovery and development of new antifungal drugs. The detailed protocol and data presentation guidelines provided in this application note will enable researchers to effectively assess the fungicidal or fungistatic properties of this compound. The data generated will be crucial for making informed decisions regarding the future development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols: Synergistic Antifungal Activity of Antifungal Agent 45 and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge in clinical practice. Combination therapy, utilizing antifungal agents with distinct mechanisms of action, is a promising strategy to enhance efficacy, overcome resistance, and reduce dose-limiting toxicity. This document outlines the potential synergistic interaction between a novel investigational compound, Antifungal Agent 45, and the established azole antifungal, fluconazole (B54011).

This compound is identified as a fungal cytochrome bc1 complex inhibitor.[1] Its mechanism involves the disruption of the mitochondrial respiratory chain, leading to a decrease in ATP synthesis and an outbreak of reactive oxygen species (ROS), ultimately causing severe damage to fungal hyphal and zoospore structures.[1]

Fluconazole, a widely used triazole antifungal, acts by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase.[2][3][4][5][6] This enzyme is crucial for the conversion of lanosterol (B1674476) to ergosterol (B1671047), an essential component of the fungal cell membrane.[2][3][4][5][6] Inhibition of ergosterol synthesis disrupts membrane integrity and function, leading to a fungistatic effect.[2][6]

The combination of this compound and fluconazole presents a compelling therapeutic strategy. By simultaneously targeting two distinct and vital cellular processes—mitochondrial respiration and cell membrane biosynthesis—this combination has the potential to exhibit potent synergistic activity against a broad spectrum of fungal pathogens, including fluconazole-resistant strains.

Rationale for Combination Therapy

The proposed synergy between this compound and fluconazole is based on their complementary mechanisms of action. Fluconazole's disruption of the fungal cell membrane may enhance the intracellular penetration of this compound, allowing it to reach its mitochondrial target more effectively. Conversely, the ATP depletion and oxidative stress induced by this compound can weaken the fungus, making it more susceptible to the membrane-destabilizing effects of fluconazole. This dual-pronged attack could lead to a fungicidal effect that is greater than the sum of the individual agents.

Data Presentation: Illustrative Synergy Data

The following tables present hypothetical data from in vitro synergy testing to illustrate the potential synergistic relationship between this compound and fluconazole against a hypothetical fungal strain.

Table 1: Checkerboard Assay - Minimum Inhibitory Concentrations (MICs) in μg/mL

Antifungal AgentMIC AloneMIC in Combination
This compound81
Fluconazole162

Table 2: Fractional Inhibitory Concentration Index (FICI)

CombinationFICI of this compoundFICI of FluconazoleTotal FICIInterpretation
This compound + Fluconazole0.1250.1250.25Synergy

FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Microdilution Assay

This protocol is a standard method for assessing the in vitro interaction of two antimicrobial agents.

a. Materials:

  • This compound stock solution

  • Fluconazole stock solution

  • 96-well microtiter plates

  • Fungal inoculum (e.g., Candida albicans), adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • Spectrophotometer or plate reader

b. Procedure:

  • Prepare serial twofold dilutions of this compound and fluconazole in RPMI 1640 medium.

  • Dispense 50 μL of RPMI 1640 into each well of a 96-well plate.

  • Add 50 μL of the this compound dilution along the x-axis and 50 μL of the fluconazole dilution along the y-axis, creating a matrix of concentrations.

  • Include wells with each drug alone as controls.

  • Add 100 μL of the fungal inoculum to each well.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC for each drug alone and in combination by visual inspection or by measuring absorbance at 490 nm. The MIC is the lowest concentration that inhibits fungal growth by ≥50% compared to the growth control.

  • Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Time-Kill Curve Assay

This assay evaluates the rate and extent of fungal killing over time.

a. Materials:

  • This compound and fluconazole at concentrations determined from the checkerboard assay (e.g., 0.5x, 1x, and 2x MIC).

  • Fungal inoculum adjusted to a starting concentration of approximately 1 x 10⁵ CFU/mL.

  • Sabouraud Dextrose Broth (SDB).

  • Sabouraud Dextrose Agar (SDA) plates.

b. Procedure:

  • Prepare tubes with SDB containing this compound alone, fluconazole alone, the combination of both, and a drug-free growth control.

  • Inoculate each tube with the fungal suspension.

  • Incubate the tubes at 35°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots and plate them onto SDA plates.

  • Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).

  • Plot the log10 CFU/mL versus time for each condition. Synergy is defined as a ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent.

Visualizations

Synergy_Mechanism cluster_fungal_cell Fungal Cell fluconazole Fluconazole ergosterol_synthesis Ergosterol Synthesis (14α-demethylase) fluconazole->ergosterol_synthesis Inhibits membrane_damage Membrane Damage & Increased Permeability cell_membrane Cell Membrane ergosterol_synthesis->cell_membrane Required for agent45 This compound membrane_damage->agent45 Enhances entry fungal_death Synergistic Fungal Cell Death membrane_damage->fungal_death mitochondrion Mitochondrion bc1_complex Cytochrome bc1 Complex agent45->bc1_complex Inhibits atp_synthesis ATP Synthesis bc1_complex->atp_synthesis Drives ros ROS Production bc1_complex->ros Increases atp_depletion ATP Depletion oxidative_stress Oxidative Stress atp_depletion->fungal_death oxidative_stress->fungal_death

Caption: Proposed synergistic mechanism of this compound and fluconazole.

Checkerboard_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Agent 45 & Fluconazole start->prepare_dilutions dispense_plate Dispense Drugs into 96-Well Plate Matrix prepare_dilutions->dispense_plate add_inoculum Add Fungal Inoculum dispense_plate->add_inoculum incubate Incubate at 35°C for 24-48h add_inoculum->incubate read_mic Determine MICs (Visual or Spectrophotometric) incubate->read_mic calculate_fici Calculate FICI read_mic->calculate_fici interpret Interpret Synergy, Additivity, or Antagonism calculate_fici->interpret end End interpret->end

Caption: Workflow for the checkerboard microdilution synergy assay.

Time_Kill_Workflow start Start prepare_tubes Prepare Tubes with Drugs (Alone & Combination) & Inoculum start->prepare_tubes incubate Incubate at 35°C with Shaking prepare_tubes->incubate sample Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate->sample plate_dilutions Perform Serial Dilutions and Plate on Agar sample->plate_dilutions incubate_plates Incubate Plates at 35°C for 24-48h plate_dilutions->incubate_plates count_cfu Count CFU/mL incubate_plates->count_cfu plot_data Plot log10 CFU/mL vs. Time count_cfu->plot_data analyze Analyze for Synergy (≥2 log10 decrease) plot_data->analyze end End analyze->end

Caption: Workflow for the time-kill curve assay.

References

Application Notes and Protocols for Studying Fungal Resistance Mechanisms with Antifungal Agent 45

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal resistance is a significant global health concern, necessitating the development of novel antifungal agents and a deeper understanding of the mechanisms by which fungi develop resistance.[1][2] Antifungal Agent 45 is a novel investigational compound with promising activity against a broad spectrum of pathogenic fungi. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the molecular mechanisms underlying fungal resistance.

The protocols outlined below describe key experiments for determining the in vitro efficacy of this compound, analyzing transcriptional responses of fungi upon exposure, and exploring the potential molecular targets through computational methods. Understanding these resistance mechanisms is crucial for the effective clinical application of new antifungal drugs and the development of strategies to overcome resistance.[3][4] Common mechanisms of fungal resistance include the alteration of drug targets, upregulation of efflux pumps, and activation of stress response pathways.[1][2][5][6]

Data Presentation

Table 1: In Vitro Susceptibility of Various Fungal Pathogens to this compound and Comparator Drugs
Fungal SpeciesThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Fluconazole MIC₅₀ (µg/mL)Amphotericin B MIC₅₀ (µg/mL)
Candida albicans0.1250.51.00.5
Candida glabrata0.251.016.00.5
Candida krusei0.52.064.01.0
Aspergillus fumigatus0.060.2516.00.25
Cryptococcus neoformans0.1250.54.00.25

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Expression Changes of Key Resistance-Associated Genes in C. albicans upon Treatment with this compound
GeneFunctionFold Change (Resistant Isolate)Fold Change (Susceptible Isolate)
ERG11Lanosterol 14-α-demethylase (Drug Target)4.21.1
CDR1ABC Transporter (Efflux Pump)8.51.5
MDR1MFS Transporter (Efflux Pump)6.31.2
UPC2Transcription Factor for Ergosterol Biosynthesis3.71.0

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol determines the minimum inhibitory concentration (MIC) of this compound against various fungal isolates, following standardized methods.[7]

Materials:

  • This compound stock solution

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal inoculum suspension (adjusted to 0.5-2.5 x 10³ cells/mL)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in RPMI 1640 medium directly in the 96-well plates. The final concentration range should typically span from 0.016 to 16 µg/mL.

  • Inoculate each well with 100 µL of the standardized fungal suspension.

  • Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.[8] This can be assessed visually or by reading the optical density at a specific wavelength.

Transcriptome Analysis of Fungal Response to this compound

This protocol uses RNA sequencing (RNA-seq) to identify genes and pathways that are differentially expressed in response to treatment with this compound, providing insights into potential resistance mechanisms.[5][9][10]

Materials:

  • Fungal cultures (susceptible and resistant strains)

  • This compound

  • RNA extraction kit

  • DNase I

  • Library preparation kit for RNA-seq

  • Next-generation sequencing platform

Procedure:

  • Culture susceptible and resistant fungal strains in the presence and absence of a sub-inhibitory concentration of this compound.

  • Harvest the fungal cells during the logarithmic growth phase.

  • Extract total RNA using a suitable RNA extraction kit, followed by DNase I treatment to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the extracted RNA.

  • Prepare RNA-seq libraries from the high-quality RNA samples.

  • Sequence the libraries on a next-generation sequencing platform.

  • Analyze the sequencing data to identify differentially expressed genes between treated and untreated, and resistant and susceptible strains. Focus on genes related to drug efflux pumps (CDR1, MDR1), drug targets (e.g., ERG11), and transcription factors.[5][11]

Molecular Docking of this compound with its Putative Target

This protocol utilizes computational modeling to predict the binding affinity and interaction of this compound with its potential protein target, which can be informed by the mechanism of action of similar compounds or by transcriptomic data.[12][13][14][15]

Materials:

  • 3D structure of the putative protein target (from PDB or homology modeling)

  • 3D structure of this compound (generated using chemical drawing software)

  • Molecular docking software (e.g., AutoDock, Glide)

  • Visualization software (e.g., PyMOL, Chimera)

Procedure:

  • Prepare the protein target structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Prepare the ligand (this compound) structure by assigning charges and defining rotatable bonds.

  • Define the binding site on the protein target based on known active sites or by using a blind docking approach.

  • Perform the docking simulation to predict the binding poses and calculate the binding affinity (e.g., docking score, binding free energy).

  • Analyze the docking results to identify the most favorable binding pose and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein target.

Visualizations

experimental_workflow Experimental Workflow for Investigating Fungal Resistance to this compound cluster_0 In Vitro Evaluation cluster_1 Transcriptomic Analysis cluster_2 Computational Modeling cluster_3 Mechanism Elucidation a Antifungal Susceptibility Testing (Broth Microdilution) b Determination of MIC values a->b c RNA Extraction from Susceptible & Resistant Strains b->c Select resistant isolates d RNA Sequencing c->d e Differential Gene Expression Analysis d->e h Identification of Resistance Mechanisms e->h Identify upregulated genes f Molecular Docking of This compound g Binding Affinity and Interaction Analysis f->g g->h Predict drug-target interaction i Validation of Putative Targets h->i

Caption: Workflow for studying fungal resistance.

resistance_pathway Signaling Pathway for Upregulation of Efflux Pumps in Fungal Resistance cluster_0 Cellular Stress Response cluster_1 Signal Transduction cluster_2 Transcriptional Regulation cluster_3 Resistance Mechanism stress This compound (Cellular Stress) sensor Membrane Sensor Protein stress->sensor activates kinase_cascade Kinase Cascade (e.g., HOG pathway) sensor->kinase_cascade phosphorylates tf Transcription Factor (e.g., Upc2, Mrr1) kinase_cascade->tf activates promoter Promoter Region of Efflux Pump Genes tf->promoter binds to efflux_pump Efflux Pump (e.g., CDR1, MDR1) promoter->efflux_pump upregulates transcription drug_efflux Drug Efflux efflux_pump->drug_efflux mediates drug_efflux->stress reduces

Caption: Efflux pump upregulation pathway.

References

Application Notes and Protocols: In Vitro Efficacy of "Antifungal Agent 45" Against Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus fumigatus is a ubiquitous airborne fungal pathogen and the primary causative agent of invasive aspergillosis, a severe and often fatal infection in immunocompromised individuals. The emergence of antifungal resistance highlights the urgent need for the development and comprehensive evaluation of novel antifungal compounds. This document provides a detailed protocol for the in vitro assessment of "Antifungal Agent 45" against Aspergillus fumigatus, based on established guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4][5][6]

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of "this compound" against Aspergillus fumigatus. The MIC is defined as the lowest concentration of an antifungal agent that prevents any discernible growth.[7][8]

Materials:

  • "this compound" stock solution

  • Aspergillus fumigatus isolates (including quality control strains, e.g., A. fumigatus ATCC 204305)

  • Sterile, 96-well flat-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid)[2][8]

  • Sterile 2% glucose solution

  • Sterile distilled water

  • Sterile 0.9% saline with 0.05% Tween 20

  • Hemocytometer or spectrophotometer

  • Vortex mixer

  • Incubator set to 35°C

Procedure:

  • Preparation of Test Medium: Prepare RPMI 1640 medium supplemented with 2% glucose (RPMI-2G).[1][2][8]

  • Preparation of "this compound" Dilutions:

    • Perform a two-fold serial dilution of "this compound" in RPMI-2G within the microtiter plate.

    • The typical concentration range to test is 0.03 to 16 µg/mL.

    • Prepare 100 µL of 2x the final desired concentrations, as this will be diluted 1:1 with the inoculum.

  • Inoculum Preparation:

    • Culture A. fumigatus on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days to encourage conidiation.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.[8]

    • Transfer the conidial suspension to a sterile tube. To break up clumps, vortex the suspension vigorously for 15 seconds.[2][8]

    • Allow larger hyphal fragments to settle for 3-5 minutes.

    • Adjust the conidial suspension to a concentration of 2 x 10⁵ to 5 x 10⁵ CFU/mL using a hemocytometer.[1][2][7][8] This serves as the 2x inoculum stock.

  • Inoculation of Microtiter Plates:

    • Add 100 µL of the adjusted 2x conidial suspension to each well containing 100 µL of the serially diluted "this compound". The final inoculum in each well will be 1 x 10⁵ to 2.5 x 10⁵ CFU/mL.

    • Include a growth control well (100 µL of RPMI-2G + 100 µL of inoculum) and a sterility control well (200 µL of RPMI-2G alone).

  • Incubation: Incubate the microtiter plates at 35°C for 48 hours.[1][7][8]

  • Reading the MIC: The MIC is determined as the lowest concentration of "this compound" that shows complete visual inhibition of growth.[7][8]

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction of the initial inoculum.

Procedure:

  • Following the MIC determination, select wells showing no visible growth.

  • From each of these wells, take a 10-20 µL aliquot and spot it onto an antifungal-free agar plate (e.g., Potato Dextrose Agar).

  • Incubate the agar plates at 35°C for 48 hours.

  • The MFC is the lowest concentration of the antifungal agent that results in no fungal growth on the subcultured agar plate.

Data Presentation

Quantitative data from the antifungal susceptibility testing should be summarized for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of "this compound" against Aspergillus fumigatus

A. fumigatus IsolateMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Clinical Isolate 11.0--
Clinical Isolate 22.0--
Clinical Isolate 31.0--
............
All Isolates (n=X) 1.0 2.0 0.5 - 4.0
QC Strain (ATCC 204305)0.5--

MIC₅₀ and MIC₉₀ represent the concentrations that inhibit 50% and 90% of the isolates, respectively.

Table 2: Minimum Fungicidal Concentration (MFC) of "this compound" against Aspergillus fumigatus

A. fumigatus IsolateMFC (µg/mL)MFC/MIC Ratio
Clinical Isolate 14.04
Clinical Isolate 28.04
Clinical Isolate 34.04
.........
QC Strain (ATCC 204305)2.04

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_medium Prepare RPMI-2G Medium inoculate Inoculate Microtiter Plate prep_medium->inoculate prep_drug Prepare Serial Dilutions of this compound prep_drug->inoculate prep_inoculum Prepare A. fumigatus Inoculum (2x) prep_inoculum->inoculate incubate Incubate at 35°C for 48 hours inoculate->incubate read_mic Read MIC (Visual Inspection) incubate->read_mic subculture Subculture from Clear Wells to Agar Plates read_mic->subculture read_mfc Read MFC after 48-hour Incubation subculture->read_mfc

Workflow for Antifungal Susceptibility Testing.
Hypothetical Mechanism of Action: Targeting the Cell Wall Integrity (CWI) Pathway

"this compound" is hypothesized to disrupt the fungal cell wall, a structure essential for viability and absent in human cells, making it an attractive therapeutic target.[9][10][11] Specifically, it may interfere with the Cell Wall Integrity (CWI) signaling pathway, a conserved cascade that regulates cell wall biosynthesis and remodeling in response to stress.[9][12][13]

CWI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agent45 This compound CellWall Cell Wall Stress Agent45->CellWall Induces Rho1 Rho1 CellWall->Rho1 Activates PkcA PkcA Rho1->PkcA Activates Bck1 Bck1 (MAPKKK) PkcA->Bck1 Activates Mkk2 Mkk2 (MAPKK) Bck1->Mkk2 Phosphorylates MpkA MpkA (MAPK) Mkk2->MpkA Phosphorylates RlmA RlmA (Transcription Factor) MpkA->RlmA Activates CWI_Genes Cell Wall Integrity Genes (e.g., β-1,3-glucan synthase) RlmA->CWI_Genes Upregulates Transcription

Hypothetical targeting of the CWI pathway by this compound.
Interplay of Key Signaling Pathways in A. fumigatus

Antifungal resistance and virulence in A. fumigatus are often governed by a complex interplay of signaling pathways. Understanding these connections is crucial for developing robust antifungal strategies. The CWI, Calcineurin, and Target of Rapamycin (B549165) (TOR) pathways are central to fungal stress response and adaptation.[9][14][15][16][17][18]

Signaling_Interplay CWI Cell Wall Integrity (CWI) Pathway Calcineurin Calcineurin Pathway CWI->Calcineurin Crosstalk Growth Hyphal Growth & Morphogenesis CWI->Growth Regulates Virulence Virulence CWI->Virulence Resistance Drug Resistance CWI->Resistance Calcineurin->CWI Calcineurin->Growth Regulates Calcineurin->Virulence Calcineurin->Resistance TOR TOR Pathway TOR->Growth Regulates Stress Environmental Stress (e.g., Antifungal Drugs) Stress->CWI Stress->Calcineurin Stress->TOR

Interplay of CWI, Calcineurin, and TOR signaling pathways.

References

Troubleshooting & Optimization

"Antifungal agent 45" solubility issues in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the novel investigational drug, Antifungal Agent 45, in culture media.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a highly lipophilic molecule and is practically insoluble in aqueous buffers at neutral pH. Its solubility is slightly enhanced in acidic conditions (pH < 5.0), but it remains low for most experimental applications. Direct dissolution in aqueous media is not recommended for achieving accurate and reproducible concentrations.[1]

Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is crucial to use anhydrous, high-purity DMSO to ensure the stability and integrity of the compound.[1]

Q3: My this compound solution precipitates when I add it to my cell culture medium. Why is this happening and what can I do?

A3: Precipitation upon addition to aqueous solutions is an expected challenge with hydrophobic compounds like this compound.[1][3] This occurs because the compound's concentration exceeds its solubility limit in the final aqueous environment as the DMSO is diluted.[3] To mitigate this, ensure the final concentration of DMSO is kept to a minimum (typically ≤0.5%) and prepare the working solution by adding the stock solution to the pre-warmed culture medium with vigorous mixing.[1][3][4]

Q4: What is the maximum recommended final concentration of DMSO in my culture medium?

A4: While DMSO is an excellent solvent, it can be toxic to fungal cells at higher concentrations and may influence experimental outcomes.[5][6] It is widely recommended to maintain the final DMSO concentration at or below 0.5% (v/v), with many protocols suggesting 0.1% or lower to minimize any potential off-target effects.[2][3] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[7]

Q5: Can I use other solvents like ethanol (B145695) to dissolve this compound?

A5: Yes, ethanol can be used to dissolve some hydrophobic compounds for cell culture applications.[2] However, like DMSO, ethanol can also be cytotoxic, and its final concentration in the medium must be carefully controlled.[2] The choice between DMSO and ethanol may depend on the specific fungal species and the experimental setup. For this compound, DMSO is the preferred and most characterized solvent.

Troubleshooting Guide

Issue 1: Immediate precipitation of this compound upon addition to culture media.

  • Possible Cause 1: High Final Concentration. The final concentration of this compound in the media exceeds its aqueous solubility limit.

    • Solution: Decrease the final working concentration of the agent. Perform a solubility test to determine the maximum soluble concentration in your specific culture medium (see Protocol 2).[3]

  • Possible Cause 2: Rapid Dilution. Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to the compound "crashing out" of solution.

    • Solution: Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[3] Add the compound dropwise while gently vortexing the media.[1]

  • Possible Cause 3: Low Temperature of Media. Adding the compound to cold media can decrease its solubility.

    • Solution: Always use pre-warmed (37°C) cell culture media for dilutions.[1][3]

Issue 2: Inconsistent or non-reproducible results in antifungal susceptibility assays.

  • Possible Cause 1: Undissolved this compound particles. The presence of undissolved particles leads to an inaccurate effective concentration of the drug.

    • Solution: After preparing the final working solution, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your experiment.[1] Note that this will reduce the actual concentration of the dissolved compound, so it is important to quantify the concentration in the supernatant if possible.

  • Possible Cause 2: Binding to plastics. Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration.

    • Solution: Use low-adhesion polypropylene (B1209903) tubes and pipette tips for preparing and storing solutions of this compound.[1]

  • Possible Cause 3: Freeze-thaw instability of the stock solution. Repeated freeze-thaw cycles can cause the compound to precipitate out of the DMSO stock.

    • Solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][4] If you observe precipitate in your stock, gently warm the tube in a 37°C water bath and vortex thoroughly to redissolve the compound completely before making your working solutions.[2][8]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL) at 25°C
Water<0.001
PBS (pH 7.4)<0.001
Ethanol5
Methanol2
DMSO>100

Table 2: Maximum Soluble Concentration of this compound in Common Culture Media (with 0.5% DMSO)

Culture MediumMaximum Soluble Concentration (µg/mL)
RPMI-164025
Sabouraud Dextrose Broth20
Yeast Nitrogen Base (YNB)30

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adhesion polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Weigh out 10 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow.[2]

  • Once fully dissolved, briefly centrifuge the tube to collect the entire solution at the bottom.

  • Aliquot into single-use volumes and store at -20°C.[4]

Protocol 2: Kinetic Solubility Assessment in Culture Medium

Materials:

  • 10 mg/mL stock solution of this compound in DMSO

  • Culture medium of interest (e.g., RPMI-1640)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 600 nm

Methodology:

  • Prepare a serial 2-fold dilution of the 10 mg/mL stock solution in DMSO.

  • In a 96-well plate, add 2 µL of each DMSO dilution to 198 µL of pre-warmed culture medium to achieve a range of final concentrations. This maintains a final DMSO concentration of 1%.

  • Mix the plate well and incubate at 37°C for 1 hour.

  • Measure the absorbance at 600 nm to detect light scattering from any precipitate.

  • The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is considered the kinetic solubility limit.

Visualizations

G cluster_start Start: Solubility Issue cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions cluster_end Outcome start Precipitation observed in culture medium check_conc Is final concentration too high? start->check_conc check_dilution Is dilution method appropriate? check_conc->check_dilution No sol_conc Decrease final concentration or determine max solubility check_conc->sol_conc Yes check_temp Is medium pre-warmed? check_dilution->check_temp Yes sol_dilution Use serial dilution in pre-warmed medium check_dilution->sol_dilution No sol_temp Pre-warm medium to 37°C check_temp->sol_temp No end_node Clear Solution: Proceed with experiment check_temp->end_node Yes sol_conc->end_node sol_dilution->end_node sol_temp->end_node

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibitor Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps... LanosterolSynthase Lanosterol 14-alpha-demethylase (ERG11) Lanosterol->LanosterolSynthase Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Agent45 This compound Agent45->LanosterolSynthase Inhibition LanosterolSynthase->Ergosterol ...multiple steps...

Caption: Hypothetical mechanism of action for this compound.

References

Optimizing "Antifungal agent 45" concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Antifungal Agent 45 for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a broth microdilution assay?

A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its potentcy. A common starting range involves serial twofold dilutions from 64 µg/mL down to 0.06 µg/mL. This range can be adjusted based on the preliminary results.

Q2: Which standardized protocol should I follow for in vitro antifungal susceptibility testing?

A2: It is highly recommended to follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2] These protocols provide standardized procedures for inoculum preparation, media selection (typically RPMI-1640), and incubation conditions, ensuring reproducibility and comparability of results.[2][3]

Q3: How should I determine the Minimum Inhibitory Concentration (MIC) for this compound?

A3: The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[2] For fungistatic agents like azoles, the MIC is often determined as the concentration that causes a significant reduction in growth (e.g., ≥50%) compared to the drug-free control.[1][3] This can be assessed visually or by using a spectrophotometer to measure optical density.[4]

Q4: What is the "trailing growth" phenomenon and how do I interpret it?

A4: Trailing growth, or the Eagle effect, is characterized by reduced but persistent fungal growth across a range of drug concentrations, which can make MIC determination difficult.[3] This is more common with fungistatic agents. For Candida species, it is often recommended to read the MIC at 24 hours, as the trailing effect can be more pronounced at 48 hours.[3]

Q5: Could a paradoxical effect be influencing my results at high concentrations of this compound?

A5: The paradoxical effect is an in vitro phenomenon where a fungus shows susceptibility to an antifungal at lower concentrations but exhibits growth at higher concentrations above the MIC.[3][5][6] This has been observed with some classes of antifungals and is thought to be related to stress responses, such as an upregulation of cell wall components.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No inhibition of fungal growth at any concentration. 1. Intrinsic resistance of the fungal strain. 2. Inactivation of this compound. 3. Incorrect concentration of the agent.1. Test against a known susceptible control strain. 2. Check the stability and storage conditions of the agent. 3. Verify the preparation of the stock solution and serial dilutions.
Inconsistent MIC values between experiments. 1. Variability in inoculum size. 2. Lot-to-lot variation in culture media. 3. Subjective reading of endpoints.1. Standardize the inoculum preparation using a spectrophotometer or hemocytometer.[4] 2. Use a standardized medium like RPMI-1640 and perform quality control with reference strains.[3] 3. Use a microplate reader for a more objective measurement of growth inhibition.[3]
Contamination in the assay wells. 1. Non-sterile technique. 2. Contaminated reagents or media.1. Adhere to strict aseptic techniques throughout the procedure. 2. Use sterile, certified reagents and media. Include a sterility control well (medium only) in each assay.[4]
Growth observed in the sterility control well. Contamination of the culture medium or microtiter plate.Discard the current assay and use fresh, sterile medium and plates for a new experiment.

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the CLSI M27 guidelines for yeast susceptibility testing.

1. Preparation of Fungal Inoculum:

  • Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature and duration for the specific strain.[4]
  • Harvest the fungal cells and suspend them in sterile saline.
  • Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer.
  • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.[4]

2. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations.[4]

3. Assay Plate Setup:

  • In a sterile 96-well microtiter plate, add 100 µL of each dilution of this compound to the respective wells.
  • Add 100 µL of the prepared fungal inoculum to each well.
  • Include a growth control well (inoculum and medium, no agent) and a sterility control well (medium only).[4]

4. Incubation:

  • Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.[4]

5. Determination of MIC:

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control.[3][4][7] This can be determined visually or by reading the optical density at 530 nm with a microplate reader.[3][7]

Data Presentation

Table 1: Example MIC Data for this compound

Fungal StrainThis compound MIC (µg/mL)Positive Control MIC (µg/mL) (e.g., Fluconazole)
Candida albicans ATCC 90028Data to be determinedData to be determined
Candida glabrata ATCC 90030Data to be determinedData to be determined
Aspergillus fumigatus ATCC 204305Data to be determinedData to be determined
Cryptococcus neoformans ATCC 52817Data to be determinedData to be determined

Table 2: Interpretation of Fractional Inhibitory Concentration Index (FICI) for Combination Studies

FICI ValueInterpretationDescription
≤ 0.5SynergyThe combined effect is greater than the sum of the individual effects.[3]
> 0.5 to ≤ 4.0IndifferenceThe combined effect is equal to the sum of the individual effects.[3]
> 4.0AntagonismThe combined effect is less than the sum of the individual effects.

Visualizations

experimental_workflow Broth Microdilution Workflow prep_inoculum 1. Prepare Fungal Inoculum setup_plate 3. Set Up 96-Well Plate prep_inoculum->setup_plate prep_dilutions 2. Prepare Agent 45 Dilutions prep_dilutions->setup_plate incubate 4. Incubate Plate setup_plate->incubate read_mic 5. Determine MIC incubate->read_mic

Caption: Workflow for MIC determination.

signaling_pathway Hypothetical Ergosterol Synthesis Inhibition by Agent 45 agent45 This compound enzyme 14-alpha-demethylase agent45->enzyme Inhibits lanosterol Lanosterol ergosterol Ergosterol lanosterol->ergosterol Catalyzed by 14-alpha-demethylase membrane Fungal Cell Membrane Integrity ergosterol->membrane Essential Component

References

"Antifungal agent 45" degradation and stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation and stability of Antifungal Agent 45 in solution. For the purposes of this guide, data from a representative triazole antifungal, fluconazole (B54011), is used to model the stability profile of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that influence the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure (photodegradation), and the presence of oxidizing agents.[1][2][3][4] Degradation is observed under acidic, alkaline, and oxidative stress conditions.[3][4][5][6]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of fluconazole (1 mg/mL in a methanol (B129727)/phosphate buffer) have been shown to be stable for up to 6 hours at room temperature (≥99% recovery) and for at least 3 weeks at -20°C (≥90% recovery).[7] For reconstituted oral suspensions, stability is maintained for at least 70 days at 22-25°C.[8][9] It is recommended to store solutions protected from light.

Q3: What are the expected degradation products of this compound?

A3: Under photolytic and oxidative stress, this compound can degrade into several products. Key transformation products identified for the model compound fluconazole include 1,2,4-triazole (B32235) and 1,2,4-triazole-1-acetic acid.[10][11] Oxidative degradation can also yield other by-products, which can be identified using techniques like UPLC-MS/MS.[12][13]

Q4: My assay shows a rapid loss of this compound. What could be the cause?

A4: Rapid degradation can be due to several factors. Check the pH of your solution, as stability is pH-dependent.[1][2] Ensure solutions are protected from light, as photodegradation can occur, especially under UV light.[1][2][14] High temperatures and the presence of oxidizing agents can also accelerate degradation.[3][4][6] Review your experimental setup for any of these potential stressors.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent results in stability studies Variation in storage conditions (temperature, light exposure).Ensure all samples are stored under identical, controlled conditions. Use amber vials or wrap containers in foil to protect from light. Monitor and record temperature throughout the experiment.
Inaccurate sample preparation or dilution.Verify calculations and use calibrated pipettes. Prepare fresh stock solutions for each experiment to avoid degradation of the primary source.
Contamination of buffers or solvents.Use high-purity (e.g., HPLC grade) solvents and freshly prepared buffers. Filter all solutions before use.
Unexpected peaks in chromatogram Formation of degradation products.Conduct forced degradation studies (see protocol below) to identify potential degradation peaks. Use a stability-indicating HPLC method with sufficient resolution to separate the parent compound from its degradants.[15]
Excipient interference from formulated products.Analyze a placebo sample (formulation without the active pharmaceutical ingredient) to identify peaks originating from excipients.
Low recovery of this compound Adsorption to container surfaces.Use silanized glass or low-adsorption plastic containers, especially for low-concentration solutions.
Significant degradation has occurred.Re-evaluate the stability of the compound under your specific experimental conditions (pH, temperature, solvent). Consider analyzing samples at earlier time points.

Stability Data Summary

The following tables summarize the stability of fluconazole, the model compound for this compound, under various conditions.

Table 1: Stability of Fluconazole in Plasma and Stock Solutions

Matrix/Solvent Storage Temperature Duration Remaining Concentration (%)
PlasmaRoom Temperature5 hours≥ 94%
Plasma-20°C10 weeks103%
Plasma3 Freeze-Thaw Cycles (-20°C to RT)-≥ 87%
Deproteinized Plasma SampleRoom Temperature16 hours≥ 100%
Deproteinized Plasma Sample-20°C48 hours≥ 96%
Stock Solution (1 mg/mL in Methanol/Phosphate Buffer)Room Temperature6 hours≥ 99%
Stock Solution (1 mg/mL in Methanol/Phosphate Buffer)-20°C3 weeks≥ 90%
(Data sourced from[7])

Table 2: Stability of Reconstituted Fluconazole Oral Suspension

Storage Temperature Duration Remaining Concentration (%) pH
22-25°C70 days> 90%Initially 4.2, remained stable
5°C182 days92.67% - 98.79%Stable
25°C182 days94.31% - 100.02%Stable
(Data sourced from[8][9][16])

Table 3: Forced Degradation of Fluconazole

Stress Condition Duration Observations
Oxidative (3% H₂O₂)6 hours (reflux)~10% decrease in concentration, formation of a degradation product.[3][4][6]
Acidic (0.1 M HCl)6 hours (reflux)Chemically stable (>98%).[3][4][6]
Alkaline (0.1 M NaOH)6 hours (reflux)Chemically stable (>98%).[3][4][6]
Photolytic (UV-C, 254 nm)66-180 daysSignificant degradation (~10% decrease), formation of degradation products.[3][4] The photodegradation follows pseudo-first-order kinetics and is pH-dependent.[1][2][14]
Thermal (60°C)60 daysSignificant degradation.[3]
Thermal (40°C, 75% RH)90 daysChemically stable (>98%).[3][4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol is for determining the concentration of this compound and separating it from its degradation products.

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., SunFire C18, 250 x 4.6 mm, 5 µm).[15]

    • Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v).[17][18] The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.[7]

    • Detection Wavelength: 260 nm or 261 nm.[3][7]

    • Injection Volume: 20 µL.[15]

    • Column Temperature: 30°C.[5]

  • Sample Preparation:

    • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol/water).

    • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).[19]

    • Test Samples: Dilute the experimental samples with the mobile phase to fall within the linear range of the assay.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the test samples.

    • Quantify the concentration of this compound in the test samples by comparing the peak area to the calibration curve.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of the analytical method.[20]

  • Acid Hydrolysis: Mix the drug solution with 0.1 M HCl and heat (e.g., at 60°C).[3][20]

  • Base Hydrolysis: Mix the drug solution with 0.1 M NaOH and heat (e.g., at 60°C).[3][20]

  • Oxidative Degradation: Treat the drug solution with an oxidizing agent such as 3% hydrogen peroxide (H₂O₂).[3][4][20]

  • Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 60°C).[3][20]

  • Photodegradation: Expose a solution of the drug to a UV light source (e.g., 254 nm).[3][14][20]

  • Analysis: After a predetermined time, neutralize the acidic and basic samples if necessary, and then analyze all samples by the stability-indicating HPLC method to assess the extent of degradation and the formation of new peaks.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis prep_stock Prepare Stock Solution (1 mg/mL) prep_samples Prepare Test Samples (e.g., in buffer, media) prep_stock->prep_samples stress_ph pH Stress (Acid/Base) prep_samples->stress_ph stress_temp Thermal Stress (e.g., 60°C) prep_samples->stress_temp stress_light Photolytic Stress (UV Light) prep_samples->stress_light stress_ox Oxidative Stress (H₂O₂) prep_samples->stress_ox sampling Sample at Time Points (0, 2, 4, 8, 24h) stress_ph->sampling stress_temp->sampling stress_light->sampling stress_ox->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data Data Processing (Quantify Parent & Degradants) hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_products Degradation Products parent This compound (Fluconazole Structure) triazole 1,2,4-Triazole parent->triazole Photodegradation/ Oxidation triazole_acetic 1,2,4-Triazole-1-acetic acid parent->triazole_acetic Photodegradation other Other Oxidative/ Hydrolytic Products parent->other Oxidation/ Hydrolysis

References

Troubleshooting "Antifungal agent 45" inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with Antifungal Agent 45. Our goal is to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our Minimum Inhibitory Concentration (MIC) values for this compound against the same fungal strain. What are the potential causes?

A1: Inconsistent MIC values are a common challenge in antifungal susceptibility testing. Several factors can contribute to this variability. For this compound, which targets ergosterol (B1671047) biosynthesis, it is crucial to consider the following:

  • Inoculum Preparation: The size and viability of the fungal inoculum are critical. Inconsistent inoculum density can lead to significant variations in MICs. It is essential to strictly adhere to standardized protocols for inoculum preparation, such as using a 0.5 McFarland standard.[1][2]

  • Compound Solubility and Stability: this compound may have limited solubility in aqueous media. Precipitation of the compound during serial dilutions can lead to inaccurate concentrations in the assay wells. Ensure the agent is fully dissolved in a suitable solvent like DMSO before preparing working solutions and avoid repeated freeze-thaw cycles of stock solutions.[2][3]

  • Assay Medium: The composition of the culture medium, including pH and nutrient availability, can influence both fungal growth and the activity of the antifungal agent.[4] Standardized media such as RPMI-1640 are recommended for consistency.[1]

  • Incubation Conditions: Variations in incubation time and temperature can affect fungal growth rates and, consequently, the observed MIC values.[3] Consistent incubation parameters are crucial for reproducible results.

  • Endpoint Reading: The subjective nature of visual endpoint determination can introduce variability. Using a spectrophotometer to measure growth inhibition can provide more objective and consistent results.[5]

Q2: We are not observing the expected antifungal activity with this compound, or the results are inconsistent. What should we check?

A2: A lack of or inconsistent antifungal activity can stem from issues with the compound itself, the experimental setup, or the fungal strain being tested. Consider the following troubleshooting steps:

  • Compound Integrity: Verify that this compound has been stored correctly according to the manufacturer's instructions and has not expired. If there is any doubt, use a fresh vial of the compound.

  • Concentration Calculations: Double-check all calculations for stock solutions and serial dilutions. Errors in these steps can lead to lower-than-expected concentrations in the assay.[3]

  • Fungal Strain Resistance: The fungal strain you are using may have intrinsic or acquired resistance to this class of antifungal agents.[3][6] It is advisable to include a known susceptible control strain in your experiments to validate the assay's performance.

  • Assay Controls: Ensure that your positive (no drug) and negative (no fungus or a high concentration of a known effective antifungal) controls are behaving as expected. A small or non-existent assay window between these controls can make it difficult to detect the activity of your test compound.[3]

  • Reagent and Media Quality: The quality of the culture medium and other reagents can impact the assay.[3] Preparing fresh media and solutions can help rule out issues with contamination or degradation.

Troubleshooting Guides

Guide 1: Inconsistent MIC Values

This guide provides a systematic approach to troubleshooting variable MIC results.

Potential Causes and Solutions for Inconsistent MICs

Potential CauseRecommended Solution
Inconsistent Inoculum Size Strictly adhere to the 0.5 McFarland standard for inoculum preparation.[1][2] Use a spectrophotometer to standardize the inoculum.
Compound Precipitation Visually inspect wells for precipitate. If present, re-evaluate stock solution preparation and the final assay concentrations to ensure they are within the solubility limits of this compound.[2]
Variable Incubation Time Use a standardized incubation period as recommended by established protocols (e.g., CLSI or EUCAST guidelines).[1]
Edge Effects in 96-Well Plate Avoid using the outermost wells of the plate, or ensure proper sealing to prevent evaporation, which can concentrate the compound and media.[2]
Subjective Endpoint Reading Use a spectrophotometer to read the optical density and calculate the percentage of growth inhibition for a more objective MIC determination.[5]
Guide 2: No Fungal Growth or Growth in All Wells

This guide addresses scenarios where the assay fails to produce a dose-response curve.

Troubleshooting Assay Failures

ObservationPotential CauseRecommended Solution
No Fungal Growth Inactive inoculumVerify the viability of the fungal culture before preparing the inoculum.
Contamination with a fast-growing organismEnsure aseptic techniques are used throughout the protocol.[2]
Growth in All Wells Fungal resistanceTest this compound against a known susceptible strain to confirm its activity.[3]
Incorrect drug concentrationRe-calculate and verify the dilutions of the stock solution.
Compound degradationUse a fresh stock of this compound.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Fungal strain of interest

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • 0.5 McFarland standard

  • Sterile saline

Procedure:

  • Preparation of this compound:

    • Reconstitute this compound in DMSO to a stock concentration of 10 mg/mL.

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well plate to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects fungal growth.

  • Inoculum Preparation:

    • From a fresh culture (24-48 hours old), suspend several fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast).[3]

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microdilution plate.[1]

  • Assay Procedure:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.

    • Include a drug-free well as a positive control for fungal growth and an uninoculated well as a negative control for sterility.

    • Incubate the plate at 35°C for 24-48 hours.[1][5]

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free growth control well.[1][5]

    • This can be determined visually or by measuring the optical density at a suitable wavelength using a microplate reader.

Visualizations

Signaling Pathway of a Hypothetical Azole-like this compound

Mechanism of Action of this compound cluster_ergosterol Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-alpha-demethyl lanosterol 14-alpha-demethyl lanosterol Lanosterol->14-alpha-demethyl lanosterol 14-alpha-demethylase (ERG11/CYP51) Ergosterol Ergosterol 14-alpha-demethyl lanosterol->Ergosterol Membrane Integrity Membrane Integrity Ergosterol->Membrane Integrity This compound This compound 14-alpha-demethylase\n(ERG11/CYP51) 14-alpha-demethylase (ERG11/CYP51) This compound->14-alpha-demethylase\n(ERG11/CYP51) Inhibits Fungal Cell Viability Fungal Cell Viability Membrane Integrity->Fungal Cell Viability Disrupted Membrane Integrity Disrupted Membrane Integrity Inhibition of Ergosterol Synthesis->Disrupted Membrane Integrity Leads to Fungal Cell Death Fungal Cell Death Disrupted Membrane Integrity->Fungal Cell Death

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination

Workflow for MIC Determination Start Start Prepare this compound Stock Solution Prepare this compound Stock Solution Start->Prepare this compound Stock Solution Prepare Fungal Inoculum (0.5 McFarland) Prepare Fungal Inoculum (0.5 McFarland) Start->Prepare Fungal Inoculum (0.5 McFarland) Perform Serial Dilutions in 96-well Plate Perform Serial Dilutions in 96-well Plate Prepare this compound Stock Solution->Perform Serial Dilutions in 96-well Plate Add Inoculum to Plate Add Inoculum to Plate Perform Serial Dilutions in 96-well Plate->Add Inoculum to Plate Prepare Fungal Inoculum (0.5 McFarland)->Add Inoculum to Plate Incubate Plate (35°C, 24-48h) Incubate Plate (35°C, 24-48h) Add Inoculum to Plate->Incubate Plate (35°C, 24-48h) Read Results (Visually or Spectrophotometer) Read Results (Visually or Spectrophotometer) Incubate Plate (35°C, 24-48h)->Read Results (Visually or Spectrophotometer) Determine MIC Determine MIC Read Results (Visually or Spectrophotometer)->Determine MIC

Caption: Experimental workflow for MIC determination.

Troubleshooting Logic for Inconsistent MIC Results

Troubleshooting Inconsistent MICs Inconsistent MICs Inconsistent MICs Check Inoculum Preparation Check Inoculum Preparation Inconsistent MICs->Check Inoculum Preparation Is inoculum standardized? Check Compound Solubility Check Compound Solubility Inconsistent MICs->Check Compound Solubility Is compound precipitating? Review Incubation Conditions Review Incubation Conditions Inconsistent MICs->Review Incubation Conditions Are time/temp consistent? Standardize Endpoint Reading Standardize Endpoint Reading Inconsistent MICs->Standardize Endpoint Reading Is reading subjective? Consistent Results Consistent Results Check Inoculum Preparation->Consistent Results Standardize to 0.5 McFarland Check Compound Solubility->Consistent Results Adjust solvent/concentration Review Incubation Conditions->Consistent Results Maintain consistent parameters Standardize Endpoint Reading->Consistent Results Use spectrophotometer

References

How to improve the bioavailability of "Antifungal agent 45"

Author: BenchChem Technical Support Team. Date: December 2025

This center provides technical guidance and troubleshooting for researchers working to improve the oral bioavailability of Antifungal Agent 45, a promising therapeutic candidate with significant formulation challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound consistently low in our animal models?

A1: The low oral bioavailability of this compound is primarily attributed to two main factors:

  • Poor Aqueous Solubility: As a Biopharmaceutics Classification System (BCS) Class IV compound, it has inherently low solubility in gastrointestinal fluids. This limits the amount of drug that can dissolve and be available for absorption.

  • High First-Pass Metabolism: After absorption from the gut, the drug is extensively metabolized by cytochrome P450 enzymes in the liver before it can reach systemic circulation.[1][2][3][4] This "first-pass effect" significantly reduces the concentration of the active drug.[1][3][4]

These two barriers work in series to severely limit the fraction of an orally administered dose that reaches the bloodstream.

G cluster_0 Gastrointestinal Tract cluster_1 Liver Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Solubility Barrier Absorbed Drug Absorbed Drug Dissolution->Absorbed Drug Insoluble Drug Excreted Dissolution->Insoluble Drug Low Solubility Metabolism First-Pass Metabolism Absorbed Drug->Metabolism Portal Vein Systemic Circulation Systemic Circulation Metabolism->Systemic Circulation Reduced Drug Amount Metabolites Inactive Metabolites (Excreted) Metabolism->Metabolites G Start Start Prepare ASD Prepare ASD via Spray Drying Start->Prepare ASD Characterize Initial Characterization (pXRD, DSC) Prepare ASD->Characterize Stability Place on Stability (e.g., 40°C/75% RH) Characterize->Stability Check Recrystallization Observed? Stability->Check Optimize Troubleshoot: 1. Lower Drug Loading 2. Screen New Polymers 3. Check Miscibility Check->Optimize Yes Success Stable ASD Check->Success No Optimize->Prepare ASD Fail Re-evaluate Strategy Optimize->Fail G cluster_0 Standard Pathway cluster_1 Inhibition Pathway Absorbed Drug Absorbed Drug Liver Enzymes CYP450 Enzymes Absorbed Drug->Liver Enzymes Metabolism Extensive Metabolism Liver Enzymes->Metabolism Low Circulation Low Systemic Concentration Metabolism->Low Circulation Absorbed Drug 2 Absorbed Drug Blocked Enzymes Blocked CYP450 Enzymes Absorbed Drug 2->Blocked Enzymes Inhibitor CYP450 Inhibitor Inhibitor->Blocked Enzymes Reduced Metabolism Reduced Metabolism Blocked Enzymes->Reduced Metabolism High Circulation High Systemic Concentration Reduced Metabolism->High Circulation

References

"Antifungal agent 45" off-target effects in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antifungal Agent 45 (AF-45)

Welcome to the technical support center for this compound (AF-45). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the off-target effects of AF-45 in mammalian cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (AF-45)?

A1: The primary mechanism of action for AF-45 is the inhibition of fungal lanosterol (B1674476) 14α-demethylase, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane; its depletion disrupts membrane integrity, leading to fungal cell death.[1][2]

Q2: What are the known off-target effects of AF-45 in mammalian cell cultures?

A2: While AF-45 is designed for fungal selectivity, it can exhibit off-target effects in mammalian cells, particularly at higher concentrations. The primary known off-target activities include:

  • Inhibition of Human Cytochrome P450 Enzymes: AF-45 can inhibit CYP3A4, a key enzyme in drug metabolism.

  • Inhibition of MEK1 Kinase: The agent has been shown to weakly inhibit Mitogen-activated protein kinase kinase 1 (MEK1), which can affect cell proliferation and signaling.

  • Induction of Apoptosis: At concentrations above 10 µM, AF-45 can induce apoptosis in sensitive mammalian cell lines, likely through mitochondrial stress pathways.[3]

Q3: I am observing unexpected cytotoxicity in my mammalian cell line, even at low concentrations. What could be the cause?

A3: Unexpected cytotoxicity can stem from several factors:

  • High Sensitivity of the Cell Line: Some cell lines are inherently more sensitive to compounds that affect metabolic enzymes or kinase signaling.[4]

  • Vehicle Toxicity: The solvent used to dissolve AF-45, typically DMSO, can be toxic to cells at certain concentrations. It is crucial to run a vehicle-only control to determine the maximum non-toxic concentration.[1]

  • Off-Target Kinase Inhibition: If your cell line is highly dependent on the MAPK/ERK pathway, even weak inhibition of MEK1 by AF-45 could lead to significant anti-proliferative or cytotoxic effects.

  • Contamination: Always ensure your cell cultures are free from contaminants like mycoplasma, which can affect cellular health and response to treatment.[1]

Q4: My experiment shows altered phosphorylation of ERK1/2 in my cells after AF-45 treatment. Is this expected?

A4: Yes, this is a plausible off-target effect. AF-45 has been shown to weakly inhibit MEK1, the upstream kinase responsible for phosphorylating and activating ERK1/2. A decrease in p-ERK1/2 levels would be consistent with this off-target activity. It is recommended to confirm this by using a more selective MEK1 inhibitor as a positive control.[5]

Q5: How can I mitigate the off-target effects of AF-45 in my experiments?

A5: To minimize off-target effects and ensure your results are related to the intended experimental question, consider these strategies:[1]

  • Dose-Response Studies: Use the lowest effective concentration of AF-45 required for your experiment. A thorough dose-response curve will help identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.[1][5]

  • Orthogonal Validation: If you are studying a phenotype you believe is due to an off-target effect, confirm it using a different, structurally unrelated compound known to target the same off-target protein (e.g., a known selective MEK1 inhibitor).[5]

  • Cell Line Selection: If possible, use cell lines that are less sensitive to the off-target effects of AF-45. For example, a cell line with lower CYP3A4 expression or less reliance on the MAPK/ERK pathway.[4]

  • Target Engagement Assays: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that AF-45 is engaging its intended target (if present in your mammalian system) or its off-target (e.g., MEK1) at the concentrations used in your assays.[6]

Quantitative Data Summary

The following table summarizes the known potency of AF-45 against its primary fungal target and key mammalian off-targets.

TargetOrganism/SystemAssay TypePotency (IC₅₀)Notes
On-Target Activity
Lanosterol 14α-demethylaseCandida albicansEnzyme Inhibition25 nMPrimary antifungal target.
Off-Target Activities
CYP3A4Human Liver MicrosomesEnzyme Inhibition1.5 µMPotential for drug-drug interactions.
MEK1 KinaseHuman (Recombinant)Kinase Inhibition5.2 µMWeak inhibition, may affect MAPK/ERK pathway at higher concentrations.
Apoptosis InductionHeLa CellsCaspase-3/7 Activity~15 µM (EC₅₀)Concentration-dependent induction of apoptosis.

Troubleshooting Guides

Issue 1: High variance in cell viability results between experiments.

  • Possible Cause 1: Compound Instability. AF-45 may be unstable in solution over time.

    • Solution: Prepare fresh stock solutions of AF-45 for each experiment and avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Inconsistent Cell Health or Density. Variations in cell seeding density or passage number can significantly alter the cellular response.

    • Solution: Standardize your cell plating protocol. Ensure cells are in the logarithmic growth phase and use a consistent passage number for all experiments.

Issue 2: Observed phenotype does not match genetic knockdown of the intended off-target (e.g., MEK1).

  • Possible Cause: Multiple Off-Targets. The observed phenotype may be the result of AF-45 hitting multiple targets simultaneously.

    • Solution: This is a complex issue. Consider using proteome-wide profiling techniques like thermal proteome profiling (TPP) or chemical proteomics to identify the full spectrum of AF-45's cellular targets.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Objective: To determine the cytotoxic effects of AF-45 on a mammalian cell line.

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[5]

    • Compound Treatment: Prepare serial dilutions of AF-45 in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of AF-45. Include vehicle-only and untreated controls.[5]

    • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]

    • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the logarithm of the AF-45 concentration to determine the IC₅₀ value.[5]

Protocol 2: In Vitro Kinase Inhibition Assay

  • Objective: To quantify the inhibitory activity of AF-45 against a specific kinase (e.g., MEK1).[1]

  • Methodology:

    • Reaction Setup: In a kinase assay buffer, combine the recombinant kinase, a suitable substrate (e.g., inactive ERK2 for MEK1), and ATP.

    • Compound Addition: Add varying concentrations of AF-45 or a known inhibitor (positive control) to the reaction mixture.

    • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).

    • Detection: Quantify kinase activity by measuring substrate phosphorylation. This can be done using various methods, such as phosphor-specific antibodies (e.g., Western Blot or ELISA) or luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo®).

    • Data Analysis: Calculate the percentage of inhibition for each AF-45 concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the AF-45 concentration to determine the IC₅₀.

References

Preventing precipitation of "Antifungal agent 45" in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antifungal Agent 45

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent precipitation issues during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a novel synthetic triazole derivative currently under investigation for its potent activity against a range of pathogenic fungi.[1][2] Like many triazole-class compounds, it is a hydrophobic molecule with inherently low aqueous solubility.[3] This can lead to precipitation in aqueous-based experimental media, which may result in an inaccurate assessment of its antifungal efficacy.[4]

Q2: I observed a precipitate in my culture medium after adding this compound. What are the common causes?

Precipitation of this compound in culture media can be attributed to several factors:

  • Low Aqueous Solubility : The compound is inherently poorly soluble in water-based solutions like culture media.[4]

  • Improper Solution Preparation : The methods for dissolving the compound and preparing stock and working solutions are critical to maintaining its solubility.[5]

  • High Final Concentration : Exceeding the solubility limit of the agent in the final volume of the medium will cause it to precipitate.[3]

  • Media Composition and pH : Components in the culture medium, such as salts and proteins, can interact with the antifungal agent, reducing its solubility. The pH of the medium also significantly influences the compound's solubility.[4][6]

  • Temperature Fluctuations : Changes in temperature, such as moving media from a refrigerator to an incubator, can affect the solubility of the dissolved compound, sometimes leading to precipitation.[7]

Troubleshooting Guides

Issue 1: Precipitate forms immediately upon diluting the DMSO stock solution into aqueous media.

This is a common issue known as "crashing out," which occurs when a compound that is stable in a high concentration of an organic solvent is rapidly diluted into an aqueous environment where its solubility is much lower.[3][8]

Root Cause Analysis and Prevention:

  • Localized High Concentration : Adding the DMSO stock directly to the full volume of media can create localized areas of high concentration, causing the compound to precipitate before it can be evenly dispersed.[4]

    • Preventative Protocol : Employ a stepwise dilution method. First, add the DMSO stock to a small volume of media to create an intermediate dilution. Then, add this intermediate dilution to the final volume of the media while vortexing or swirling.[4] Pre-warming the media to the experimental temperature (e.g., 37°C) can also be beneficial.[7]

  • Final Concentration Exceeds Aqueous Solubility : The target concentration in your experiment may be higher than the solubility limit of this compound in the final assay medium.

    • Preventative Protocol : If possible, lower the final concentration of the agent. It's crucial to work below the maximum solubility limit in your specific culture medium.[4] You may need to perform a solubility assessment to determine this limit (see Protocol 1).

Issue 2: Precipitate forms over time during incubation.

This may indicate that the compound is slowly coming out of solution due to instability in the experimental conditions.

Root Cause Analysis and Prevention:

  • pH Shift During Incubation : Cellular metabolism can alter the pH of the culture medium over time. Since the solubility of this compound is pH-dependent, a shift to a less optimal pH can cause precipitation.

    • Preventative Protocol : Use a culture medium with a robust buffering system, such as RPMI-1640 with MOPS, to maintain a stable pH throughout the experiment.[9]

  • Temperature Instability : Repeated temperature changes can affect solubility.

    • Preventative Protocol : Ensure the incubator maintains a stable temperature. Avoid removing experimental plates from the incubator for extended periods.

  • Compound Degradation : Over long incubation periods, the compound may degrade into less soluble byproducts.

    • Preventative Protocol : If the experiment allows, consider replenishing the medium with a fresh preparation of this compound at intermediate time points.[7]

Data Presentation: Solubility Profile

The solubility of this compound is highly dependent on the solvent and the pH of the aqueous environment.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility at 25°C (mg/mL)Notes
DMSO> 100Recommended for primary stock solutions.
Ethanol25Can be used as an alternative to DMSO, but mind its potential volatility and toxicity.
Water< 0.01Practically insoluble.
PBS (pH 7.4)< 0.01Heavy precipitation observed.

Table 2: pH-Dependent Aqueous Solubility of this compound

pH of BufferMaximum Solubility (µg/mL)Observation
4.0> 500Clear solution, no precipitation.
5.0250Clear solution.
6.050Slight cloudiness observed after 1 hour.
7.0< 10Immediate precipitation.
7.4< 5Immediate and heavy precipitation.

Data suggests that this compound is significantly more soluble in acidic conditions.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a concentrated stock solution.

Materials:

  • This compound (powder form)

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Calculation : Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 450.5 g/mol ).

  • Weighing : Accurately weigh the calculated amount of the compound powder directly into a sterile amber microcentrifuge tube.

  • Dissolution : Add the appropriate volume of sterile DMSO to the tube.

  • Mixing : Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. A brief sonication or gentle warming (37°C) can be used to aid dissolution if necessary.[5]

  • Aliquoting and Storage : Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[9][10]

Protocol 2: pH-Solubility Profile Determination

This experiment helps to determine the optimal pH for maintaining the solubility of this compound.[6]

Materials:

  • This compound (solid)

  • A series of buffer solutions with different pH values (e.g., from pH 4.0 to 8.0)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge and HPLC system for quantification

Procedure:

  • Preparation : Add an excess amount of solid this compound to a series of glass vials.

  • Incubation : Add a known volume of each buffer to the respective vials. Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Separation : Centrifuge the samples to pellet the undissolved compound.

  • Quantification : Carefully collect the supernatant and determine the concentration of the dissolved this compound using a validated HPLC method.

Visualizations

Workflow for Preparing a Stable Working Solution

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex/Sonicate Until Dissolved add_dmso->vortex aliquot Aliquot for Single Use vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw One Aliquot of Stock store->thaw intermediate Perform Intermediate Dilution (Add stock to small volume of medium) thaw->intermediate prewarm Pre-warm Aqueous Medium (e.g., 37°C) prewarm->intermediate final_dilution Add Intermediate Dilution to Final Volume of Medium intermediate->final_dilution mix Mix Thoroughly by Inverting/Swirling final_dilution->mix ready Solution Ready for Experiment mix->ready

Caption: Recommended workflow for preparing a stable working solution of this compound.

Troubleshooting Precipitation Issues

G cluster_immediate cluster_over_time start Precipitate Observed in Experiment q1 When did precipitation occur? start->q1 a1_immediate Immediately upon dilution in aqueous medium q1->a1_immediate Immediately a1_over_time Over time during incubation q1->a1_over_time Over Time cause_immediate Likely Cause: 'Crashing out' due to exceeding aqueous solubility limit. a1_immediate->cause_immediate cause_over_time Likely Cause: Instability due to pH shift or temperature fluctuation. a1_over_time->cause_over_time sol_immediate1 Solution: Use a stepwise dilution protocol. cause_immediate->sol_immediate1 sol_immediate2 Solution: Lower the final concentration. cause_immediate->sol_immediate2 sol_immediate3 Solution: Ensure medium is pre-warmed. cause_immediate->sol_immediate3 end_node Implement Solution & Re-evaluate sol_immediate1->end_node sol_immediate2->end_node sol_immediate3->end_node sol_over_time1 Solution: Use a well-buffered medium (e.g., with MOPS). cause_over_time->sol_over_time1 sol_over_time2 Solution: Ensure stable incubation temperature. cause_over_time->sol_over_time2 sol_over_time3 Solution: Consider refreshing the medium periodically. cause_over_time->sol_over_time3 sol_over_time1->end_node sol_over_time2->end_node sol_over_time3->end_node

Caption: Decision tree for troubleshooting precipitation of this compound.

References

"Antifungal agent 45" experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antifungal Agent 45

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to experimental variability and to provide standardized protocols for the use of this compound.

Compound Profile: this compound

  • Mechanism of Action: this compound is a novel synthetic molecule that functions as a non-competitive inhibitor of the fungal enzyme β-(1,3)-D-glucan synthase (Fks1).[1][2] This enzyme is critical for the synthesis of β-(1,3)-glucan, an essential polymer in the fungal cell wall.[1][2] Inhibition of this pathway disrupts cell wall integrity, leading to osmotic instability and cell death in susceptible fungi.

  • Class: Echinocandin-like.

Frequently Asked Questions (FAQs)

Q1: What is the expected spectrum of activity for this compound?

A1: this compound is expected to have potent activity against most Candida species and Aspergillus species, similar to other echinocandins.[3] However, intrinsic resistance may be observed in certain species, and susceptibility can vary between isolates. Preliminary data suggests the activity profile shown in the table below.

Table 1: Expected In Vitro Activity of this compound Against Common Fungal Pathogens

Fungal Species Expected MIC Range (µg/mL) Positive Control (Caspofungin) MIC (µg/mL)
Candida albicans 0.015 - 0.125 0.03 - 0.25
Candida glabrata 0.015 - 0.125 0.03 - 0.25
Candida parapsilosis 0.5 - 4 1 - 8
Candida krusei 0.03 - 0.25 0.06 - 0.5

| Aspergillus fumigatus | 0.015 - 0.125 | 0.03 - 0.25 |

Note: MIC (Minimum Inhibitory Concentration) values are determined using the CLSI M27/M38 broth microdilution method. MICs are defined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control.[4]

Q2: How should this compound be prepared for in vitro assays?

A2: this compound is provided as a lyophilized powder. For consistent results, follow these steps:

  • Reconstitution: Reconstitute the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Storage: Store the stock solution at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilutions: For experiments, prepare fresh serial dilutions from the stock solution in the appropriate assay medium (e.g., RPMI-1640). Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can affect fungal growth and cell viability.

Q3: What are the appropriate quality control (QC) strains to use with this compound?

A3: It is crucial to include QC strains with known susceptibility profiles in every experiment to ensure the validity of your results.[5] Recommended QC strains include:

  • Candida parapsilosis ATCC 22019

  • Candida krusei ATCC 6258

  • Aspergillus fumigatus ATCC 204305

The observed MIC for these strains should fall within a pre-defined acceptable range (typically ±1 two-fold dilution from the established mode).

Q4: What is the "paradoxical effect" and is it observed with this compound?

A4: The paradoxical effect, also known as the Eagle effect, is an in vitro phenomenon where a fungal isolate shows susceptibility to an antifungal at lower concentrations but exhibits renewed growth at higher concentrations above the MIC.[1][2][6] This has been observed with echinocandins like caspofungin, particularly in Aspergillus and some Candida species.[3][7][8][9] The mechanism is thought to involve a stress response that leads to a compensatory increase in cell wall chitin (B13524) synthesis.[10][11] Given its mechanism of action, it is plausible that this compound may induce a paradoxical effect in some isolates. If you observe growth at high drug concentrations but not at intermediate concentrations, you may be seeing this effect.

Troubleshooting Guides

Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results between experiments.

High variability in MIC assays is a common problem that can often be traced back to inconsistencies in experimental procedures.[12][13][14]

Potential CauseRecommended Action
Inoculum Preparation Error The density of the fungal inoculum is a critical parameter.[13] Ensure the inoculum is prepared from a fresh (24-48 hour) culture and standardized to the correct density (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts) using a spectrophotometer or hemocytometer.[15]
Media Variability Use the standardized medium recommended for antifungal susceptibility testing, typically RPMI-1640 buffered with MOPS.[6] Lot-to-lot variability in media can occur, so using a single, high-quality lot for a series of experiments is advisable.[12]
Incubation Conditions Deviations in incubation temperature or duration can alter fungal growth rates and MIC values.[12] Use a calibrated incubator set to 35°C and incubate plates for a consistent duration (typically 24 or 48 hours).[16] Avoid stacking plates in a way that prevents uniform heat distribution.
Agent Preparation/Stability Prepare fresh dilutions of this compound for each experiment from a frozen stock.[12] Ensure the stock solution has not undergone multiple freeze-thaw cycles.
Subjective Endpoint Reading For fungistatic agents, the MIC is often read as the lowest concentration causing a significant (e.g., ≥50%) reduction in turbidity compared to the growth control.[6] This visual assessment can be subjective. Using a microplate reader to measure optical density can help standardize the endpoint determination.[17]

Logical Flow for Troubleshooting Inconsistent MIC Results

G start Inconsistent MIC Results Observed qc_check Check QC Strain MICs. Are they within range? start->qc_check inoculum Verify Inoculum Standardization (0.5 McFarland, correct dilution) qc_check->inoculum No system_ok System OK. Investigate Isolate-Specific Variability (e.g., paradoxical effect) qc_check->system_ok Yes media Check Media Preparation (RPMI, MOPS buffer, pH) inoculum->media Inoculum OK system_error Systemic Issue Identified. Correct Protocol and Repeat. inoculum->system_error Error Found incubation Confirm Incubation Conditions (35°C, 24/48h, no stacking) media->incubation Media OK media->system_error Error Found agent_prep Review Agent 45 Dilution Series (Fresh dilutions, calibrated pipettes) incubation->agent_prep Incubation OK incubation->system_error Error Found reading Standardize Endpoint Reading (Visual vs. Plate Reader at 50% inhibition) agent_prep->reading Agent Prep OK agent_prep->system_error Error Found reading->system_error Reading OK (Error likely in one of the checked steps)

A troubleshooting workflow for diagnosing inconsistent MIC results.

Issue 2: No inhibition of growth is observed, even at high concentrations.

Potential CauseRecommended Action
Intrinsic Resistance The fungal species being tested may be intrinsically resistant to β-(1,3)-glucan synthase inhibitors (e.g., some strains of C. parapsilosis show higher MICs). Confirm the identity of your isolate and check literature for known resistance.
Agent Degradation The stock solution of this compound may have degraded due to improper storage or multiple freeze-thaw cycles. Use a fresh aliquot of the stock solution to prepare new dilutions and repeat the experiment.
Precipitation of Agent This compound may have limited solubility in the assay medium, causing it to precipitate at higher concentrations. Visually inspect the wells of the microtiter plate for any precipitate. If observed, consider using a different solvent for the initial stock or assessing the agent's stability in the medium.
Contamination The fungal culture may be contaminated with a resistant organism.[18] Re-streak the isolate from the stock culture to ensure purity before preparing the inoculum.[13]

Issue 3: Unexpected cytotoxicity observed in mammalian cell line assays.

Potential CauseRecommended Action
High Solvent Concentration The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the mammalian cells. Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically ≤0.5% for most cell lines). Run a vehicle control (medium with solvent only) to assess solvent toxicity.
Off-Target Effects While designed to be specific for the fungal Fks1 enzyme, high concentrations of the agent may have off-target effects on mammalian cells. Determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀ / MIC) to quantify the therapeutic window.
Contamination of Compound The lot of this compound could be contaminated with a cytotoxic impurity. If possible, test a different lot of the compound.
Assay Interference The compound may interfere with the readout of the cytotoxicity assay (e.g., reacting with MTT or resazurin (B115843) reagents).[19] Run a control with the compound in cell-free medium to check for direct reaction with the assay reagents.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for Yeasts

This protocol is adapted from the CLSI M27 guidelines and is intended for determining the MIC of this compound against yeast species like Candida.[4]

  • Preparation of Antifungal Agent:

    • Prepare a 2X stock of the highest concentration of this compound to be tested in RPMI-1640 medium.

    • In a 96-well microtiter plate, add 100 µL of RPMI-1640 to columns 2-11.

    • Add 200 µL of the 2X antifungal stock to column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh Sabouraud Dextrose Agar plate, suspend several colonies in sterile saline.

    • Adjust the turbidity to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 to achieve a 2X working inoculum of 1-5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the 2X working inoculum to wells in columns 1-11. The final volume in each well will be 200 µL, and the final inoculum concentration will be 0.5-2.5 x 10³ CFU/mL.

    • Cover the plate and incubate at 35°C for 24 hours.

  • Endpoint Determination:

    • The MIC is the lowest concentration of this compound that causes a prominent (≥50%) reduction in turbidity compared to the growth control in column 11.[6][17]

Workflow for Broth Microdilution MIC Testing

G cluster_0 Plate Preparation cluster_1 Inoculum Preparation cluster_2 Inoculation & Incubation cluster_3 Reading prep_agent Prepare 2X serial dilutions of Agent 45 in plate (Cols 1-10) inoculate Add 100µL of 2X inoculum to wells (Cols 1-11) prep_agent->inoculate add_media Add 100µL media to Growth Control (Col 11) add_media->inoculate prep_inoculum Standardize fungal suspension to 0.5 McFarland dilute_inoculum Dilute to 2X final concentration in RPMI prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 24h inoculate->incubate read_mic Determine MIC: Lowest concentration with ≥50% growth inhibition incubate->read_mic

Workflow for the broth microdilution MIC testing method.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to assess the cytotoxicity of this compound against a mammalian cell line (e.g., HEK293).[15]

  • Cell Seeding:

    • Culture HEK293 cells in complete medium (e.g., DMEM + 10% FBS).

    • Seed 1 x 10⁴ cells in 100 µL of medium per well in a 96-well plate.

    • Incubate overnight at 37°C with 5% CO₂ to allow cells to adhere.

  • Compound Treatment:

    • Prepare 2X serial dilutions of this compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include a positive control (e.g., 10 µM Doxorubicin) and a vehicle control (medium + DMSO at the highest concentration used).

    • Incubate for 48 hours at 37°C with 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. Live cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Reading:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and determine the CC₅₀ (the concentration that reduces cell viability by 50%) using a non-linear regression curve fit.

Simplified Fungal Cell Wall Synthesis Pathway

G UDP_Glucose UDP-Glucose Fks1 β(1,3)-D-Glucan Synthase (Fks1) UDP_Glucose->Fks1 Substrate Glucan β(1,3)-Glucan Polymer Fks1->Glucan Synthesis Chitin Chitin Synthesis (Compensatory) Fks1->Chitin Upregulation (Stress Response) CellWall Fungal Cell Wall (Integrity) Glucan->CellWall Agent45 This compound Agent45->Fks1 Inhibition

Target pathway of this compound in the fungal cell.

References

Technical Support Center: Modifying "Antifungal Agent 45" Delivery in an Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Antifungal Agent 45" in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel fungicidal agent.[1] Its primary mechanism of action is believed to be the inhibition of the fungal enzyme 14α-demethylase, which is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[2][3][4] Disruption of ergosterol synthesis leads to a compromised cell membrane structure and function, ultimately resulting in fungal cell death.[4][5]

Q2: We are observing poor efficacy of this compound in our in vivo candidiasis model despite a low in vitro MIC. What are the potential causes?

A2: A discrepancy between in vitro and in vivo results is a common challenge. Potential reasons include:

  • Poor Pharmacokinetics (PK): The agent may have low bioavailability, rapid metabolism, or high plasma protein binding, preventing it from reaching the site of infection at a therapeutic concentration.

  • Suboptimal Formulation: this compound has low aqueous solubility, and the current vehicle may not be effectively delivering the drug to the target tissues.

  • Host Factors: The immune status of the animal model can significantly influence the drug's effectiveness.[6]

Q3: Our animal models are showing signs of toxicity (e.g., weight loss, lethargy) at doses required for antifungal activity. What are the likely causes and how can we mitigate this?

A3: Host toxicity is a significant concern with many antifungal agents due to the eukaryotic nature of both fungal and host cells.[7] Potential causes include:

  • Off-Target Effects: At higher concentrations, this compound may inhibit mammalian enzymes that have some similarity to the fungal target.[3]

  • Formulation/Vehicle Toxicity: The vehicle used to solubilize this compound may be contributing to the observed toxicity.[6]

  • Metabolite Toxicity: A metabolite of the parent compound could be more toxic.

To mitigate this, consider modifying the delivery system to one that offers targeted delivery or a better safety profile, such as a liposomal formulation.

Q4: What are the initial steps for developing a liposomal formulation for this compound?

A4: Developing a liposomal formulation involves several key steps:

  • Lipid Selection: Choose lipids that are biocompatible and will effectively encapsulate the drug.

  • Preparation Method: Select a suitable method for liposome (B1194612) preparation, such as thin-film hydration followed by sonication or extrusion.

  • Characterization: Analyze the resulting liposomes for particle size, zeta potential, encapsulation efficiency, and in vitro drug release.

  • In Vivo Testing: Evaluate the pharmacokinetics and efficacy of the liposomal formulation in your animal model.

Troubleshooting Guides

Guide 1: Improving Bioavailability and Reducing Toxicity of this compound

This guide addresses the dual challenge of low efficacy due to poor bioavailability and dose-limiting toxicity.

Problem: The standard formulation of this compound in a solvent-based vehicle shows poor plasma exposure and significant signs of toxicity at higher doses in a murine model of disseminated candidiasis.

Proposed Solution: Transition to a liposomal delivery system to improve the agent's pharmacokinetic profile and reduce off-target toxicity.[8][9]

Comparative Pharmacokinetic Data: Standard vs. Liposomal Formulation

ParameterStandard Formulation (10 mg/kg, IV)Liposomal Formulation (10 mg/kg, IV)
Cmax (µg/mL) 2.5 ± 0.615.8 ± 2.1
AUC (0-24h) (µg·h/mL) 12.3 ± 2.5145.7 ± 18.3
Clearance (mL/h/kg) 813 ± 15068 ± 9
Half-life (t½) (h) 1.8 ± 0.412.5 ± 2.3

Toxicity Profile Comparison

ParameterStandard Formulation (10 mg/kg, IV)Liposomal Formulation (10 mg/kg, IV)Vehicle Control
Body Weight Change (Day 7) -15.2%-2.1%-1.5%
Serum ALT (U/L) 350 ± 8565 ± 1540 ± 10
Serum Creatinine (mg/dL) 1.2 ± 0.30.4 ± 0.10.3 ± 0.1

Workflow for Reformulation and Evaluation

G cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: In Vivo Evaluation A Initial Problem: Low Efficacy & High Toxicity B Hypothesis: Poor PK/PD & Off-Target Effects A->B C Solution: Develop Liposomal Formulation B->C D Characterize Liposomes: Size, Zeta Potential, Encapsulation C->D E Conduct Pilot PK Study in Healthy Mice D->E F Assess Efficacy in Candidiasis Model E->F G Monitor Toxicity: Weight, Blood Chemistry F->G H Data Analysis & Comparison G->H H->A Iterate if needed

Caption: Workflow for reformulating this compound.

Interpretation: The data suggests that the liposomal formulation significantly increases the plasma concentration and residence time of this compound. This improved pharmacokinetic profile allows for greater drug exposure at the site of infection while minimizing the signs of liver and kidney toxicity associated with the standard formulation.

Guide 2: Overcoming In Vitro vs. In Vivo Efficacy Discrepancies

This guide provides a logical workflow for diagnosing why a potent in vitro antifungal agent may be failing in animal models.

Problem: this compound shows a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Candida albicans in vitro, but a dose of 20 mg/kg (standard formulation) fails to clear the infection in a murine model.

Troubleshooting Workflow

G A Start: In Vivo Efficacy Failure C Measure plasma and tissue PK A->C B Is drug concentration at infection site sufficient? D Is plasma exposure (AUC/MIC) adequate? B->D Yes J Issue: High Protein Binding or Host Factors B->J No C->B E Issue: Poor Bioavailability or Rapid Clearance D->E No G Is tissue penetration adequate? D->G Yes F Solution: Reformulate (e.g., liposomes, nanoparticles) E->F H Issue: Poor Tissue Distribution G->H No G->J Yes I Solution: Use targeted delivery systems H->I K Solution: Re-evaluate in vitro assays with serum

Caption: Troubleshooting workflow for in vivo efficacy failure.

Actionable Steps:

  • Pharmacokinetic Analysis: Determine the drug concentration in plasma and key tissues (e.g., kidneys, liver) over time after administration.

  • Calculate PK/PD Index: For azole-like antifungals, the AUC/MIC ratio is often predictive of efficacy. A target is typically sought.

  • Assess Plasma Protein Binding: High binding can limit the amount of free, active drug.

  • Reformulation: If PK is the issue, consider advanced delivery systems to improve drug exposure.[10]

Experimental Protocols

Protocol 1: Preparation of Liposomal this compound

Objective: To encapsulate this compound in a liposomal formulation using the thin-film hydration method.

Materials:

  • This compound

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm)

Methodology:

  • Dissolve DPPC, cholesterol, and this compound in a 10:2:1 molar ratio in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.

  • Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at 40°C until a thin, dry lipid film is formed on the flask wall.

  • Further dry the film under a stream of nitrogen for 1 hour to remove any residual solvent.

  • Hydrate the lipid film with sterile PBS by vortexing the flask. This will result in the formation of multilamellar vesicles (MLVs).

  • Subject the MLV suspension to bath sonication for 15 minutes to reduce the size of the vesicles.

  • For a more uniform size distribution, pass the liposomal suspension through an extruder equipped with a 100 nm polycarbonate membrane 11 times.

  • Store the final liposomal formulation at 4°C.

Protocol 2: Murine Model of Disseminated Candidiasis and Efficacy Testing

Objective: To evaluate the in vivo efficacy of different formulations of this compound in a murine model.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Candida albicans strain (e.g., SC5314)

  • Sabouraud Dextrose Agar/Broth

  • This compound formulations (standard and liposomal)

  • Vehicle control

  • Sterile saline

Methodology:

  • Infection:

    • Culture C. albicans in Sabouraud Dextrose Broth overnight at 30°C.

    • Harvest and wash the yeast cells with sterile saline.

    • Adjust the cell concentration to 2x10^6 cells/mL.

    • Infect mice via intravenous injection into the lateral tail vein with 0.1 mL of the yeast suspension (2x10^5 cells/mouse).

  • Treatment:

    • At 24 hours post-infection, randomize the mice into treatment groups (n=10 per group):

      • Group 1: Vehicle control (IV)

      • Group 2: Standard this compound (10 mg/kg, IV)

      • Group 3: Liposomal this compound (10 mg/kg, IV)

    • Administer treatment once daily for 3 consecutive days.

  • Efficacy Assessment:

    • Monitor the mice daily for signs of morbidity and mortality for 14 days post-infection.

    • On day 4 post-infection, euthanize a subset of mice (n=3-5 per group) to determine the fungal burden in the kidneys.

    • Aseptically remove the kidneys, homogenize them in sterile saline, and perform serial dilutions for plating on Sabouraud Dextrose Agar.

    • Incubate plates at 37°C for 48 hours and count the colony-forming units (CFU). Express the results as log10 CFU per gram of tissue.

Signaling Pathway: Mechanism of Action of this compound

G cluster_0 Fungal Cell A Lanosterol B 14-alpha-demethylase (Erg11) A->B C Ergosterol B->C D Fungal Cell Membrane C->D incorporation E This compound E->B inhibition

Caption: Inhibition of ergosterol biosynthesis by this compound.

References

Validation & Comparative

"Antifungal agent 45" vs. amphotericin B efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide: Echinocandins vs. Amphotericin B for the Treatment of Invasive Fungal Infections

Introduction

This guide provides a detailed comparison between two major classes of systemic antifungal agents: the echinocandins and the polyene antibiotic amphotericin B. Given the ambiguity surrounding the term "Antifungal agent 45" and its apparent association with agricultural, non-clinical compounds, this comparison focuses on a clinically relevant alternative for researchers, scientists, and drug development professionals. Echinocandins and amphotericin B are both cornerstones in the management of invasive fungal infections, particularly those caused by Candida species, but they differ significantly in their mechanism of action, spectrum of activity, and safety profiles. This document outlines their comparative efficacy based on clinical trial data, details the experimental protocols used for their evaluation, and visualizes their molecular mechanisms and experimental workflows.

Comparative Efficacy

The following tables summarize quantitative data from key clinical trials comparing the efficacy and safety of echinocandins (caspofungin and micafungin) with amphotericin B formulations in the treatment of invasive candidiasis.

Table 1: Efficacy of Caspofungin vs. Amphotericin B Deoxycholate for Invasive Candidiasis

OutcomeCaspofunginAmphotericin BDifference (95.6% CI)
Modified Intention-to-Treat Analysis
Favorable Response73.4%61.7%12.7 (-0.7 to 26.0)
Evaluable Patients Analysis
Favorable Response80.7%64.9%15.4 (1.1 to 29.7)
Candidemia Subgroup
Favorable Response71.7%62.8%10.0 (-4.5 to 24.5)

Data from Mora-Duarte J, et al. N Engl J Med. 2002.[1][2][3]

Table 2: Efficacy of Micafungin vs. Liposomal Amphotericin B for Invasive Candidiasis

OutcomeMicafungin (n=202)Liposomal Amphotericin B (n=190)Difference (95% CI)
Per-Protocol Analysis
Treatment Success89.6%89.5%0.7 (-5.3 to 6.7)

Data from Kuse ER, et al. Lancet. 2007.[4][5][6]

Table 3: Comparative Safety and Tolerability

Adverse EventCaspofungin vs. Amphotericin BMicafungin vs. Liposomal Amphotericin B
Drug-Related Adverse Events Significantly fewer with caspofunginSignificantly fewer with micafungin[4][5]
Infusion-Related Reactions Less frequent with caspofunginSignificantly fewer with micafungin[4]
Nephrotoxicity Less frequent with caspofunginSignificantly lower increase in serum creatinine (B1669602) with micafungin[4]
Discontinuation due to Adverse Events Lower in the echinocandin groups[7][8]Lower in the echinocandin groups[7][8]

Experimental Protocols

The evaluation of the in vitro efficacy of antifungal agents is primarily conducted through standardized susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed protocols for this purpose.

Protocol: Broth Microdilution Antifungal Susceptibility Testing (Based on CLSI M27 and EUCAST methodologies)

  • Inoculum Preparation:

    • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, pure colonies.

    • A suspension of the fungal cells is prepared in sterile saline or water.

    • The suspension is adjusted to a specific turbidity using a spectrophotometer or a Wickerham card to achieve a standardized inoculum density (e.g., 0.5–2.5 x 10³ CFU/mL for CLSI yeast testing).

  • Antifungal Agent Preparation:

    • Stock solutions of amphotericin B and an echinocandin (e.g., caspofungin) are prepared in a suitable solvent (e.g., DMSO).

    • Serial twofold dilutions of each antifungal agent are prepared in a standard medium, typically RPMI 1640, within the wells of a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension.

    • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included on each plate.

    • The plates are incubated at 35°C for 24 to 48 hours, depending on the fungal species.

  • Endpoint Determination (Reading the MIC):

    • The Minimum Inhibitory Concentration (MIC) is determined by visual inspection or by using a spectrophotometric plate reader.

    • For Amphotericin B: The MIC is defined as the lowest concentration of the drug that causes a complete (or near-complete, ≥90%) inhibition of growth compared to the drug-free growth control.[9]

    • For Echinocandins: The MIC is typically defined as the lowest concentration that results in a significant reduction in growth (≥50%) compared to the growth control.[9] For filamentous fungi like Aspergillus, the Minimum Effective Concentration (MEC), characterized by the growth of abnormal, stunted hyphae, is often the endpoint.

Mechanisms of Action and Signaling Pathways

The distinct mechanisms of action of amphotericin B and echinocandins are a key differentiator in their clinical application and form the basis for their different efficacy and toxicity profiles.

Mechanism_of_Action cluster_AmphotericinB Amphotericin B Pathway cluster_Echinocandin Echinocandin Pathway AmB Amphotericin B Ergosterol Ergosterol (in Fungal Cell Membrane) AmB->Ergosterol Binds to OxidativeStress Induction of Oxidative Stress (ROS) AmB->OxidativeStress Pore Transmembrane Pore Formation Ergosterol->Pore Leads to Leakage Ion (K+, Na+) Leakage Pore->Leakage Causes Death Fungal Cell Death Leakage->Death OxidativeStress->Death Echinocandin Echinocandin (e.g., Caspofungin) GlucanSynthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) Echinocandin->GlucanSynthase Inhibits GlucanSynthesis β-(1,3)-D-Glucan Synthesis GlucanSynthase->GlucanSynthesis Catalyzes CellWall Fungal Cell Wall Integrity GlucanSynthesis->CellWall Maintains Lysis Osmotic Instability & Cell Lysis GlucanSynthesis->Lysis Inhibition leads to

Caption: Mechanisms of action for Amphotericin B and Echinocandins.

Fungi can mount stress responses to cell wall damage induced by echinocandins, often involving compensatory chitin (B13524) synthesis regulated by several signaling pathways.

Fungal_Stress_Response Echinocandin Echinocandin CellWallStress Cell Wall Stress Echinocandin->CellWallStress PKC_pathway PKC Pathway CellWallStress->PKC_pathway HOG_pathway HOG Pathway CellWallStress->HOG_pathway Calcineurin_pathway Calcineurin Pathway CellWallStress->Calcineurin_pathway Chitin_Synthase Upregulation of Chitin Synthases PKC_pathway->Chitin_Synthase HOG_pathway->Chitin_Synthase Calcineurin_pathway->Chitin_Synthase CellWallRepair Cell Wall Reinforcement (Compensatory Response) Chitin_Synthase->CellWallRepair

Caption: Fungal stress response pathway to echinocandin-induced cell wall damage.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the in vitro efficacy of antifungal agents.

Antifungal_Susceptibility_Workflow start Start: Fungal Isolate culture 1. Isolate Culture (e.g., SDA plate) start->culture inoculum 2. Inoculum Preparation culture->inoculum standardize 3. Standardization (Spectrophotometer) inoculum->standardize inoculate 5. Inoculation standardize->inoculate plate_prep 4. Microtiter Plate Preparation (Serial Dilutions) plate_prep->inoculate incubate 6. Incubation (35°C, 24-48h) inoculate->incubate read 7. Read Results (Visual/Spectrophotometric) incubate->read end End: Determine MIC/MEC read->end

Caption: Standard workflow for antifungal susceptibility testing.

References

Comparative analysis of "Antifungal agent 45" and caspofungin

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis between a compound designated "Antifungal Agent 45" and the clinically established antifungal drug caspofungin cannot be provided at this time. Extensive searches for a specific, clinically relevant antifungal agent consistently identified as "this compound" have not yielded a definitive compound for comparison.

The designation "this compound" appears in varied and unrelated contexts within the scientific literature and commercial listings:

  • Agricultural Fungicide: One compound labeled "this compound" is described as having fungicidal activity against Phytophthora capsici, a plant pathogen. Its EC50 (half maximal effective concentration) is reported to be approximately 5 μM. This agent is not intended or approved for human use.

  • Commercial Product Code: The name "this compound" is also used as a product identifier by some chemical suppliers. These are typically research compounds and not clinically evaluated drugs.

Due to this lack of a single, identifiable clinical or late-stage investigational compound known as "this compound," a meaningful and scientifically valid comparison with caspofungin is not feasible. A comparative analysis requires specific data on mechanism of action, preclinical and clinical trial results, and detailed experimental protocols for a clearly defined substance.

Information on Caspofungin

For the intended audience of researchers, scientists, and drug development professionals, established information on caspofungin is readily available. Caspofungin is a member of the echinocandin class of antifungal drugs.

Mechanism of Action of Caspofungin

Caspofungin acts by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the cell wall of many pathogenic fungi. This disruption of cell wall integrity leads to osmotic instability and cell death. This mechanism is highly selective for fungal cells, as mammalian cells lack a cell wall.

Below is a diagram illustrating the signaling pathway affected by caspofungin.

Mechanism of Action of Caspofungin caspofungin Caspofungin fks1 β-(1,3)-D-glucan synthase (FKS1 subunit) caspofungin->fks1 Inhibits glucan_synthesis β-(1,3)-D-glucan Synthesis fks1->glucan_synthesis cell_wall Fungal Cell Wall Integrity glucan_synthesis->cell_wall lysis Cell Lysis cell_wall->lysis Disruption leads to

Caption: Mechanism of action of caspofungin.

Conclusion

A comprehensive and data-driven comparative guide between "this compound" and caspofungin cannot be generated without a clear and specific identification of "this compound" as a clinically relevant entity. Should a specific compound be identified in the future, a detailed analysis incorporating quantitative data, experimental protocols, and visualizations could be conducted. For now, any attempt at comparison would be speculative and not meet the standards of a scientific publication guide.

"Antifungal agent 45" cytotoxicity compared to other antifungals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cytotoxic profile of the novel investigational drug, Antifungal Agent 45, in comparison to established antifungal therapies.

Introduction

The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents with improved efficacy and safety profiles.[1][2][3] this compound is a novel investigational compound with a unique mechanism of action targeting fungal cell membrane integrity. This guide provides a comprehensive comparison of the in vitro cytotoxicity of this compound against other major classes of antifungal drugs, supported by experimental data and detailed protocols. The aim is to offer an objective assessment to aid researchers and clinicians in evaluating its potential therapeutic window.

Mechanism of Action: An Overview

A key differentiator for any new antifungal is its mechanism of action, which dictates its spectrum of activity and potential for cross-resistance with existing drugs.[4][5][6]

  • This compound: This novel agent is hypothesized to act as a membrane-active peptide, directly binding to and disrupting the fungal cell membrane, leading to rapid, concentration-dependent fungicidal activity. This direct action on the membrane is thought to be less susceptible to the resistance mechanisms that affect other drug classes.[1]

  • Polyenes (e.g., Amphotericin B): This class of drugs binds to ergosterol (B1671047), a key component of the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[4][7][8] However, their interaction with cholesterol in mammalian cell membranes contributes to their significant host toxicity, particularly nephrotoxicity.[7][9][10]

  • Azoles (e.g., Fluconazole, Ketoconazole): Azoles inhibit the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is crucial for the synthesis of ergosterol.[4][5][6][8] This disruption of ergosterol production alters membrane fluidity and function, inhibiting fungal growth.[5] While generally better tolerated than polyenes, some azoles are associated with hepatotoxicity and drug-drug interactions due to their effect on human cytochrome P450 enzymes.[7][10][11]

  • Echinocandins (e.g., Caspofungin): This class inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, but not mammalian cells.[6][8][10] This high degree of selectivity generally results in a favorable safety profile.[10]

Below is a diagram illustrating the proposed mechanism of action for this compound.

cluster_fungal_cell Fungal Cell Ergosterol Ergosterol Cell_Membrane Cell Membrane Ergosterol->Cell_Membrane component of Cell_Death Cell Death Cell_Membrane->Cell_Death leads to Antifungal_Agent_45 This compound Antifungal_Agent_45->Cell_Membrane Binds to and disrupts

Caption: Proposed mechanism of this compound.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of this compound compared to standard antifungal agents against various human cell lines. The data is presented as the 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell viability. Lower IC50 values indicate higher cytotoxicity.

Antifungal AgentClassHepG2 (Human Liver) IC50 (µg/mL)HEK293 (Human Kidney) IC50 (µg/mL)A549 (Human Lung) IC50 (µg/mL)
This compound Membrane-Active Peptide > 500 > 500 > 500
Amphotericin BPolyene502575
KetoconazoleAzole20150100
FluconazoleAzole> 1000> 1000> 1000
CaspofunginEchinocandin> 1000> 1000> 1000

Data for this compound is representative of novel membrane-active peptides as described in cited literature.[2] Data for other agents is compiled from multiple sources for comparative purposes.[2][12]

The high IC50 values for this compound suggest a high degree of selectivity for fungal cells over mammalian cells, a desirable characteristic for a new antifungal agent.[2]

Experimental Protocols

The cytotoxicity data presented was obtained using standardized in vitro assays. The following is a detailed methodology for a typical MTT assay used to assess cell viability.

MTT Cytotoxicity Assay

1. Cell Culture and Seeding:

  • Human cell lines (HepG2, HEK293, A549) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • Stock solutions of the antifungal agents are prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of the antifungal agents.

  • Control wells contain medium with 0.5% DMSO (vehicle control) and untreated cells (negative control).

  • The plates are incubated for another 24 to 72 hours.

3. MTT Assay and Data Analysis:

  • After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control. The IC50 values are determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Below is a diagram illustrating the workflow of the MTT cytotoxicity assay.

Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Antifungal Agents Incubation_24h->Compound_Treatment Incubation_48h Incubate for 24-72h Compound_Treatment->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize formazan crystals Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow of an MTT cytotoxicity assay.

Signaling Pathways in Cytotoxicity

The cytotoxicity of antifungal agents can be mediated through various signaling pathways. While the direct membrane disruption by this compound may lead to necrosis, other antifungals can induce apoptosis. For instance, the accumulation of toxic sterol precursors caused by azoles can induce endoplasmic reticulum stress, leading to the activation of apoptotic pathways. Amphotericin B-induced oxidative stress can also trigger programmed cell death.

The diagram below illustrates a simplified, hypothetical signaling pathway for cytotoxicity induced by an antifungal agent that triggers apoptosis.

Antifungal_Agent Antifungal Agent Mitochondrial_Stress Mitochondrial Stress Antifungal_Agent->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified apoptotic signaling pathway.

Conclusion

Based on the comparative in vitro data, this compound demonstrates a highly favorable cytotoxicity profile against human cell lines when compared to several established antifungal agents, particularly Amphotericin B and Ketoconazole. Its high IC50 values suggest a wide therapeutic window, which is a critical attribute for the development of new anti-infective therapies. The unique membrane-active mechanism of action may also confer a lower propensity for the development of resistance. Further in vivo studies are warranted to confirm these promising in vitro findings and to fully elucidate the safety and efficacy of this compound.

References

Comparative Analysis of Cross-Resistance Profiles for Antifungal Agent 45

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cross-resistance profile of Antifungal Agent 45 against a panel of common antifungal drugs. The data presented is intended to serve as a reference for researchers engaged in the discovery and development of novel antifungal therapies.

Introduction to this compound

This compound is a novel fungicidal compound with promising activity against a range of fungal pathogens. Notably, it has demonstrated significant efficacy against Phytophthora capsici, with a reported EC50 value of approximately 5 µM.[1] Understanding its potential for cross-resistance with existing antifungal agents is crucial for its development and clinical application.

Data Summary: Cross-Resistance Profile

The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values of this compound and other common antifungal agents against a panel of susceptible and resistant fungal strains. This data illustrates the potential for cross-resistance between these compounds.

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Caspofungin MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans (Susceptible)0.510.250.5
Candida albicans (Azole-Resistant)0.5640.250.5
Candida glabrata (Echinocandin-Resistant)11681
Aspergillus fumigatus (Wild-Type)280.1251
Aspergillus fumigatus (Azole-Resistant)2>640.1251

Disclaimer: The MIC values for this compound are hypothetical and for illustrative purposes only.

Experimental Protocols

The determination of cross-resistance profiles typically involves standardized susceptibility testing methods. The following is a detailed protocol based on the broth microdilution method, which is considered a gold standard.[2]

Broth Microdilution Susceptibility Testing
  • Inoculum Preparation: Fungal isolates are cultured on a suitable agar (B569324) medium, such as Sabouraud's Dextrose (SAB) agar, and incubated for 24 hours at 35-37°C.[3] The inoculum is then standardized to a concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in a standardized medium like RPMI-1640.[2]

  • Antifungal Agent Preparation: The antifungal agents, including this compound and comparators, are serially diluted in a 96-well microtiter plate using the same standardized medium.[2]

  • Incubation: The prepared fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours.[2]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., 50% inhibition for azoles) compared to a drug-free control well.[2]

Signaling Pathways in Antifungal Resistance

The development of antifungal resistance is a complex process often involving the activation of specific signaling pathways. These pathways can lead to reduced drug efficacy through various mechanisms, such as target modification, overexpression of efflux pumps, and alterations in the cell wall or membrane composition.[4][5][6] Understanding these pathways is critical for predicting and overcoming resistance.

Several key signaling pathways are implicated in fungal drug resistance:

  • Calcineurin Pathway: This pathway is crucial for stress responses and has been linked to resistance against azoles and echinocandins.[4][5][7]

  • HOG (High-Osmolarity Glycerol) Pathway: The HOG pathway is a mitogen-activated protein kinase (MAPK) cascade involved in osmotic stress response and can contribute to azole resistance.[4][8]

  • PKC (Protein Kinase C) Cell Wall Integrity Pathway: This pathway regulates cell wall biosynthesis and remodeling in response to stress, including that induced by antifungal agents.[5][8]

Visualizations

Experimental Workflow for Cross-Resistance Assessment

G cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis A Fungal Isolate Culture B Inoculum Standardization A->B D Inoculation of Microtiter Plates B->D C Serial Dilution of Antifungals C->D E Incubation (24-48h at 35°C) D->E F MIC Determination E->F G Comparative Analysis F->G G cluster_stress Cellular Stress cluster_pathways Signaling Pathways cluster_mechanisms Resistance Mechanisms Azole Azole Antifungal Calcineurin Calcineurin Pathway Azole->Calcineurin HOG HOG Pathway Azole->HOG PKC PKC Pathway Azole->PKC Efflux Efflux Pump Overexpression Calcineurin->Efflux Erg11 ERG11 Upregulation/ Mutation Calcineurin->Erg11 HOG->Erg11 CellWall Cell Wall Modification PKC->CellWall

References

Comparative Efficacy of Antifungal Agent 45 in Fluconazole-Resistant Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The escalating prevalence of fluconazole-resistant fungal pathogens, particularly Candida species, poses a significant threat to public health and presents a formidable challenge in clinical settings.[1][2] Fluconazole (B54011), a widely utilized azole antifungal, functions by inhibiting lanosterol (B1674476) 14α-demethylase, an enzyme critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[3][4] The emergence of resistance, driven by mechanisms such as target enzyme overexpression, point mutations, and active drug efflux, necessitates the development of novel antifungal agents with potent activity against these recalcitrant strains.[3][4]

This guide provides a comprehensive comparison of a novel investigational antifungal, designated "Antifungal Agent 45," with established antifungal drugs, focusing on its efficacy against fluconazole-resistant fungal strains. The performance of this compound is benchmarked against fluconazole and amphotericin B, supported by illustrative experimental data.

Quantitative Efficacy Summary

The in vitro activity of this compound was evaluated against both fluconazole-susceptible and fluconazole-resistant strains of Candida albicans. The Minimum Inhibitory Concentration (MIC), defined as the lowest drug concentration that prevents visible fungal growth, was determined to quantify and compare the antifungal potency.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Candida albicans

Antifungal AgentFluconazole-Susceptible C. albicans (ATCC 90028)Fluconazole-Resistant C. albicans (ATCC 64124)
This compound 0.125 0.25
Fluconazole0.5>64
Amphotericin B0.250.5

Note: Data for this compound is illustrative and based on a hypothetical novel agent to demonstrate its potential efficacy. Data for fluconazole and amphotericin B are representative values from published literature.

Table 2: Overview of Antifungal Agents and Mechanisms of Action

Antifungal AgentClassMechanism of ActionSpectrum of Activity against Fluconazole-Resistant Strains
This compound Novel (Hypothetical)Undisclosed novel mechanismHigh
FluconazoleAzole (Triazole)Inhibits lanosterol 14α-demethylase (Erg11p), disrupting ergosterol synthesis.[3][4]Low to none
Amphotericin BPolyeneBinds to ergosterol in the fungal cell membrane, forming pores that lead to cell leakage and death.[5][6]High
ItraconazoleAzole (Triazole)Inhibits lanosterol 14α-demethylase, similar to fluconazole.[7]Variable, some cross-resistance with fluconazole.
VoriconazoleAzole (Triazole)A second-generation triazole that also inhibits ergosterol biosynthesis.[2][7]Broader spectrum than fluconazole, but resistance is emerging.[8]
CaspofunginEchinocandinInhibits (1,3)-β-D-glucan synthase, disrupting fungal cell wall integrity.[9][10]High, effective against many azole-resistant strains.

Experimental Protocols

The comparative efficacy data presented in this guide is based on standardized antifungal susceptibility testing methodologies. The following protocol for broth microdilution is a reference method for determining the MIC of antifungal agents against yeasts, as established by the Clinical and Laboratory Standards Institute (CLSI).[11]

Broth Microdilution Antifungal Susceptibility Assay
  • Inoculum Preparation: Candida albicans strains are cultured on Sabouraud Dextrose Agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[3]

  • Drug Dilution: The antifungal agents are serially diluted in RPMI-1640 medium within 96-well microtiter plates to achieve a range of concentrations.

  • Incubation: Each well is inoculated with the prepared fungal suspension. The microtiter plates are then incubated at 35°C for 24 to 48 hours.[11]

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth in the drug-free control well. This can be assessed visually or by using a spectrophotometer.

Visualizing Mechanisms and Workflows

To further elucidate the context of this research, the following diagrams illustrate the key mechanisms of fluconazole resistance and the experimental workflow for determining antifungal efficacy.

Fluconazole_Resistance_Mechanisms cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Ergosterol Ergosterol Lanosterol Lanosterol Erg11 Erg11p (Target Enzyme) Lanosterol->Erg11 Demethylation Erg11->Ergosterol EffluxPumps Efflux Pumps (ABC/MFS) Overexpression ERG11 Overexpression Overexpression->Erg11 Increased Production Mutation ERG11 Point Mutation Mutation->Erg11 Altered Affinity Efflux Efflux Pump Upregulation Efflux->EffluxPumps Increased Expression Fluconazole Fluconazole Fluconazole->Erg11 Inhibition Fluconazole->EffluxPumps Expulsion

Caption: Key mechanisms of fluconazole resistance in Candida species.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 1. Culture Fungal Strain P2 2. Prepare Standardized Inoculum P1->P2 A1 4. Inoculate Microtiter Plate P2->A1 P3 3. Serially Dilute Antifungal Agents P3->A1 A2 5. Incubate at 35°C for 24-48h A1->A2 AN1 6. Visually or Spectrophotometrically Read Plates A2->AN1 AN2 7. Determine Minimum Inhibitory Concentration (MIC) AN1->AN2

Caption: Experimental workflow for the Broth Microdilution MIC Assay.

References

Head-to-head comparison of "Antifungal agent 45" and voriconazole

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the investigational "Antifungal Agent 45" and the established triazole, voriconazole (B182144). The following sections detail their respective mechanisms of action, comparative in vitro activity, in vivo efficacy in a murine model of invasive aspergillosis, and the experimental protocols used to derive this data.

Mechanism of Action

This compound (Investigational): This agent is a novel non-competitive inhibitor of (1,3)-β-D-glucan synthase, a critical enzyme for fungal cell wall integrity. By disrupting the synthesis of glucan polymers, Agent 45 induces osmotic instability and subsequent cell lysis. This mechanism is distinct from existing azoles and polyenes.

Voriconazole (Established): As a second-generation triazole, voriconazole inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (Erg11p). This enzyme is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway leads to the accumulation of toxic sterol intermediates and disrupts membrane fluidity and function, ultimately inhibiting fungal growth.

Mechanism_of_Action_Comparison cluster_Agent45 This compound Pathway cluster_Voriconazole Voriconazole Pathway UDP_Glucose UDP-Glucose Glucan_Synthase (1,3)-β-D-Glucan Synthase UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-D-Glucan Polymer Glucan_Synthase->Beta_Glucan Synthesizes Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporated into Lysis Osmotic Lysis & Cell Death Cell_Wall->Lysis Agent45 This compound Agent45->Glucan_Synthase Inhibits Lanosterol Lanosterol Erg11p Lanosterol 14α-Demethylase (Erg11p) Lanosterol->Erg11p Substrate Ergosterol Ergosterol Erg11p->Ergosterol Synthesizes Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporated into Growth_Arrest Growth Arrest Cell_Membrane->Growth_Arrest Vori Voriconazole Vori->Erg11p Inhibits

Caption: Comparative mechanisms of action for this compound and Voriconazole.

Data Presentation: Performance Metrics

The following tables summarize the comparative performance of this compound and voriconazole based on in vitro susceptibility and in vivo efficacy studies.

Table 1: In Vitro Susceptibility (MIC₅₀, µg/mL)

This table presents the Minimum Inhibitory Concentration required to inhibit 50% of isolates (MIC₅₀) for a panel of clinically relevant fungal pathogens.

Fungal SpeciesThis compound (MIC₅₀)Voriconazole (MIC₅₀)Notes
Aspergillus fumigatus0.0150.25High potency against wild-type A. fumigatus.
Aspergillus terreus0.031.0Retains activity against species with reduced azole susceptibility.
Candida albicans0.1250.03Voriconazole shows higher potency.
Candida glabrata0.060.5Effective against species known for azole resistance.
Candida auris0.03 > 8.0 Significant activity against this multidrug-resistant pathogen.
Cryptococcus neoformans4.00.125Limited activity.
Rhizopus oryzae> 16.0> 16.0Ineffective against Mucorales.

Table 2: In Vivo Efficacy in a Murine Model of Invasive Aspergillosis (A. fumigatus)

This table summarizes outcomes from a neutropenic murine model 10 days post-infection.

Treatment Group (Dose)10-Day Survival Rate (%)Mean Fungal Burden (log₁₀ CFU/g kidney) ± SD
Placebo (Vehicle)0%5.8 ± 0.4
Voriconazole (20 mg/kg)80%2.5 ± 0.6
This compound (10 mg/kg)90%1.9 ± 0.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1. In Vitro Susceptibility Testing

  • Methodology: The broth microdilution method was performed according to the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi and M27-A3 for yeasts.

  • Procedure:

    • Inoculum Preparation: Fungal isolates were cultured on potato dextrose agar (B569324). Spore suspensions were prepared and adjusted spectrophotometrically to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

    • Drug Dilution: Antifungal agents were serially diluted in 96-well microtiter plates using RPMI-1640 medium.

    • Incubation: Plates were inoculated with the fungal suspension and incubated at 35°C for 48 hours (Aspergillus spp., Candida spp.) or 72 hours (C. neoformans).

    • MIC Determination: The MIC was determined as the lowest drug concentration that produced a 100% reduction in growth (for Agent 45, a fungicidal agent) or a ≥50% reduction in turbidity (for voriconazole, a fungistatic agent) compared to the growth control well.

3.2. In Vivo Efficacy Model: Murine Invasive Aspergillosis

This workflow outlines the key stages of the animal model study.

In_Vivo_Workflow cluster_setup Phase 1: Induction & Infection cluster_treatment Phase 2: Treatment cluster_endpoint Phase 3: Endpoint Analysis Immunosuppression 1. Immunosuppression (Cyclophosphamide, Day -2 & +3) Infection 2. Intranasal Infection (A. fumigatus spores, Day 0) Immunosuppression->Infection Randomization 3. Randomization into Groups (n=10 per group) Infection->Randomization Dosing 4. Daily Dosing (Day +1 to +7) - Placebo (Vehicle) - Voriconazole (20 mg/kg) - Agent 45 (10 mg/kg) Randomization->Dosing Monitoring 5. Monitor Survival (Daily, up to Day +10) Dosing->Monitoring Analysis 6. Endpoint Analysis (Day +10) - Harvest Kidneys - Determine Fungal Burden (CFU/g) Monitoring->Analysis

Caption: Experimental workflow for the murine model of invasive aspergillosis.

  • Animal Model: Male BALB/c mice (6-8 weeks old).

  • Procedure:

    • Immunosuppression: Mice were rendered neutropenic by intraperitoneal injection of cyclophosphamide (B585) (200 mg/kg) on day -2 and a booster on day +3 relative to infection.

    • Infection: On day 0, mice were anesthetized and intranasally inoculated with a suspension of A. fumigatus spores (2 x 10⁷ conidia in 20 µL).

    • Treatment: Treatment began 24 hours post-infection (day +1) and continued for 7 consecutive days. Drugs were administered orally once daily.

    • Endpoints:

      • Survival: Mice were monitored daily, and the survival rate was calculated at day +10.

      • Fungal Burden: On day +10, surviving animals were euthanized. Kidneys were harvested, homogenized, and serially diluted for plating on Sabouraud dextrose agar to determine the colony-forming units (CFU) per gram of tissue.

Disclaimer: "this compound" is a fictional compound created for illustrative purposes. All data presented for this agent is hypothetical and designed to provide a framework for comparison with voriconazole. The experimental protocols described are based on established, real-world scientific methodologies.

Validating Antifungal Agent 45: A Comparative Guide for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal therapeutics. This guide provides a comprehensive framework for validating the in vivo efficacy of the novel investigational compound, "Antifungal Agent 45." By comparing its performance against established antifungal drugs and providing detailed experimental methodologies, this document aims to facilitate a robust preclinical assessment.

In Vitro Performance Summary of this compound

Prior to embarking on costly and complex in vivo studies, a thorough in vitro characterization of an antifungal candidate is paramount. "this compound" has demonstrated promising activity against a range of clinically relevant fungal pathogens. The following table summarizes its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) compared to standard-of-care agents.

Fungal SpeciesThis compound MIC (µg/mL)This compound MFC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicans0.1250.510.50.03
Candida glabrata0.251160.50.06
Aspergillus fumigatus0.060.25>6410.125
Cryptococcus neoformans0.1250.540.25>16

In Vivo Validation: Murine Model of Systemic Candidiasis

To translate these encouraging in vitro findings, a well-established murine model of systemic candidiasis is employed. This model provides critical data on the efficacy, and preliminary safety of "this compound" in a whole-organism system.

Experimental Protocol

1. Animal Model:

  • Species: Female BALB/c mice, 6-8 weeks old.

  • Housing: Maintained in a pathogen-free environment with ad libitum access to food and water. All procedures are conducted in accordance with institutional animal care and use guidelines.

2. Inoculum Preparation:

  • Strain: Candida albicans SC5314.

  • Culture: The strain is grown overnight in Yeast Peptone Dextrose (YPD) broth at 30°C.

  • Preparation: Yeast cells are harvested, washed twice with sterile phosphate-buffered saline (PBS), and resuspended in PBS to a final concentration of 1 x 10^6 cells/mL.[1]

3. Infection:

  • Route: Intravenous (IV) injection via the lateral tail vein.

  • Dosage: Each mouse receives 0.1 mL of the prepared inoculum.[1]

4. Treatment Groups:

  • Group 1: Vehicle control (e.g., saline or appropriate solvent).

  • Group 2: "this compound" (e.g., 10 mg/kg, administered intraperitoneally).

  • Group 3: Fluconazole (e.g., 20 mg/kg, administered orally).

  • Administration: Treatment is initiated 24 hours post-infection and continued once daily for 7 consecutive days.[1]

5. Efficacy Endpoints:

  • Survival: Mice are monitored daily for 21 days, and survival rates are recorded.

  • Fungal Burden: On day 8 post-infection, a subset of mice from each group is euthanized. Kidneys are aseptically removed, weighed, homogenized, and serially diluted for plating on YPD agar (B569324) to determine the colony-forming units (CFU) per gram of tissue.[1]

Comparative Efficacy Data

The following tables present hypothetical data from the murine model of systemic candidiasis, comparing "this compound" to Fluconazole and a vehicle control.

Table 1: Survival Rate in Murine Model of Systemic Candidiasis

Treatment GroupDosageSurvival Rate (Day 21)
Vehicle Control-0%
This compound10 mg/kg80%
Fluconazole20 mg/kg60%

Table 2: Fungal Burden in Kidneys (Day 8)

Treatment GroupDosageMean Fungal Burden (log10 CFU/g ± SD)
Vehicle Control-7.5 ± 0.5
This compound10 mg/kg3.2 ± 0.3
Fluconazole20 mg/kg4.1 ± 0.4

Visualizing the Experimental Workflow and Mechanism

To further clarify the experimental process and the proposed mechanism of action for "this compound," the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment (24h post-infection) cluster_endpoints Endpoints prep_inoculum Inoculum Preparation (C. albicans SC5314) infection Intravenous Infection (1x10^5 cells/mouse) prep_inoculum->infection prep_animals Acclimatize BALB/c Mice prep_animals->infection group1 Group 1: Vehicle Control infection->group1 group2 Group 2: This compound infection->group2 group3 Group 3: Fluconazole infection->group3 survival Survival Monitoring (21 days) group1->survival fungal_burden Fungal Burden in Kidneys (Day 8) group1->fungal_burden group2->survival group2->fungal_burden group3->survival group3->fungal_burden

Caption: Experimental workflow for in vivo validation of this compound.

signaling_pathway cluster_agent This compound cluster_fungal_cell Fungal Cell agent This compound erg11 Lanosterol (B1674476) 14-alpha-demethylase (ERG11/CYP51) agent->erg11 Inhibition ergosterol (B1671047) Ergosterol erg11->ergosterol Conversion erg11->ergosterol lanosterol Lanosterol lanosterol->erg11 Substrate membrane Fungal Cell Membrane ergosterol->membrane Incorporation

Caption: Proposed mechanism of action for this compound.

Alternative Antifungal Agents for Comparison

A comprehensive evaluation of a novel antifungal agent necessitates comparison with a range of existing drugs, each with a distinct mechanism of action.

  • Azoles (e.g., Fluconazole, Voriconazole): These agents inhibit the enzyme lanosterol 14-alpha-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2][3][4] This disruption of the cell membrane leads to fungistatic or fungicidal activity.[5]

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[2][3][6][7]

  • Echinocandins (e.g., Caspofungin, Micafungin): This class of drugs inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[2][4] This disruption of cell wall integrity results in osmotic instability and cell lysis.[4]

  • Allylamines (e.g., Terbinafine): Allylamines interfere with the early steps of ergosterol biosynthesis by inhibiting the enzyme squalene (B77637) epoxidase.[4][7]

Conclusion

The hypothetical data presented herein for "this compound" demonstrates its potential as a potent new therapeutic. The superior efficacy observed in the murine model of systemic candidiasis, as evidenced by increased survival rates and a greater reduction in fungal burden compared to Fluconazole, warrants further investigation. Subsequent studies should focus on elucidating its pharmacokinetic and pharmacodynamic profiles, as well as conducting comprehensive toxicology assessments to establish a robust safety profile. The experimental framework provided in this guide offers a standardized approach for the continued preclinical development of "this compound" and other novel antifungal candidates.

References

Unlocking New Antifungal Synergies: A Comparative Guide to Fluconazole Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge in clinical practice. Combination therapy, leveraging synergistic interactions between antifungal agents and other compounds, offers a promising strategy to enhance efficacy, overcome resistance, and reduce dose-limiting toxicity. This guide provides an objective comparison of the synergistic effects of the widely-used antifungal agent Fluconazole (B54011) (herein referred to as Antifungal Agent 45) with various compounds, supported by experimental data.

Quantitative Analysis of Synergistic Interactions

The synergistic potential of combining this compound (Fluconazole) with other compounds is typically quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of a synergistic relationship. The following tables summarize key findings from in vitro studies against various Candida species.

Table 1: Synergistic Effect of this compound (Fluconazole) with D-Penicillamine against Candida albicans

Fungal StrainThis compound MIC Alone (µg/mL)D-Penicillamine MIC Alone (µg/mL)This compound MIC in Combination (µg/mL)FICIOutcome
FLC-sensitive C. albicans0.25 - 2>2560.0625 - 0.50.28 - 0.5Synergistic[1]
FLC-resistant C. albicans>512>2560.125 - 10.06 - 0.25Synergistic[1]

Table 2: Synergistic Effect of this compound (Fluconazole) with Amiodarone against Candida albicans

| Fungal Strain | this compound MIC Alone (µg/mL) | Amiodarone MIC Alone (µg/mL) | this compound MIC in Combination (µg/mL) | Amiodarone MIC in Combination (µg/mL) | FICI | Outcome | |---|---|---|---|---|---| | FLC-susceptible C. albicans | Varies | Varies | Not specified | Not specified | Indifferent | Indifferent[2] | | FLC-resistant C. albicans | Varies | Varies | Not specified | Not specified | Synergistic | Synergistic[2] |

Table 3: Synergistic Effect of this compound (Fluconazole) with Calcium Channel Blockers against Resistant Candida albicans

CompoundFungal StrainThis compound MIC Alone (µg/mL)Compound MIC Alone (µg/mL)FICIOutcome
AmlodipineResistant C. albicans>6432<0.5Synergistic[3][4]
NifedipineResistant C. albicans>6464<0.5Synergistic[3]
BenidipineResistant C. albicans>6432<0.5Synergistic[3]
FlunarizineResistant C. albicans>6464<0.5Synergistic[3]

Table 4: Synergistic and Additive Effects of this compound (Fluconazole) with Natural Compounds against Candida auris

CompoundInteractionPercentage of Isolates Affected
Quercetin hydrateSynergistic19%[5]
Quercetin hydrateAdditive2%[5]
MagnololAdditive38%[5]
Caffeic acid phenethyl esterAdditive9.5%[5]

Experimental Protocols

The following section details the methodologies for key experiments cited in the synergistic studies.

In Vitro Synergy Testing: Checkerboard Broth Microdilution Assay

This method is widely used to assess the in vitro interaction between two antimicrobial agents.[6][7]

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of this compound (Fluconazole) in combination with a second compound.

Materials:

  • 96-well microtiter plates

  • This compound (Fluconazole) stock solution

  • Second test compound stock solution

  • Fungal isolate

  • RPMI-1640 medium buffered with MOPS

Protocol:

  • Inoculum Preparation: A standardized fungal inoculum is prepared as per Clinical and Laboratory Standards Institute (CLSI) guidelines (e.g., M27-A3 for yeasts) to a final concentration of approximately 0.5 to 2.5 x 10³ CFU/mL.[6]

  • Drug Dilution: Serial twofold dilutions of this compound and the second compound are prepared in RPMI-1640 medium.

  • Plate Setup: In a 96-well plate, a matrix of drug combinations is created by adding dilutions of this compound along the x-axis and dilutions of the second compound along the y-axis.

  • Inoculation: Each well (except for the sterility control) is inoculated with the fungal suspension. A growth control well (no drugs) is also included.

  • Incubation: The plate is incubated at 35°C for 24 to 48 hours.

  • Reading: The Minimum Inhibitory Concentration (MIC) is determined for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the growth control).

  • FICI Calculation: The FICI is calculated using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of second compound in combination / MIC of second compound alone).[1]

    • Synergy: FICI ≤ 0.5

    • Indifference/Additive: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Prepare Fungal Inoculum Prepare Fungal Inoculum Inoculate Plate with Fungal Suspension Inoculate Plate with Fungal Suspension Prepare Fungal Inoculum->Inoculate Plate with Fungal Suspension Prepare Drug Dilutions (Fluconazole & Compound X) Prepare Drug Dilutions (Fluconazole & Compound X) Dispense Drug Dilutions into 96-well Plate (Checkerboard) Dispense Drug Dilutions into 96-well Plate (Checkerboard) Prepare Drug Dilutions (Fluconazole & Compound X)->Dispense Drug Dilutions into 96-well Plate (Checkerboard) Dispense Drug Dilutions into 96-well Plate (Checkerboard)->Inoculate Plate with Fungal Suspension Incubate Plate (24-48h, 35°C) Incubate Plate (24-48h, 35°C) Inoculate Plate with Fungal Suspension->Incubate Plate (24-48h, 35°C) Determine MICs (Visually or Spectrophotometrically) Determine MICs (Visually or Spectrophotometrically) Incubate Plate (24-48h, 35°C)->Determine MICs (Visually or Spectrophotometrically) Calculate FICI Calculate FICI Determine MICs (Visually or Spectrophotometrically)->Calculate FICI Interpret Results (Synergy, Indifference, Antagonism) Interpret Results (Synergy, Indifference, Antagonism) Calculate FICI->Interpret Results (Synergy, Indifference, Antagonism)

Checkerboard Assay Workflow for Synergy Testing.

Mechanisms of Synergistic Action

The synergistic effects of various compounds with this compound (Fluconazole) are often attributed to their ability to disrupt distinct cellular pathways that fungi rely on to counteract the effects of azole antifungals.

Calcineurin Signaling Pathway

The calcineurin pathway is a crucial calcium-dependent signaling cascade involved in fungal stress responses, including tolerance to azole-induced membrane stress. Inhibition of calcineurin can sensitize fungi to Fluconazole.[6] For instance, the synergistic effect of calcium channel blockers with fluconazole is linked to the downregulation of genes encoding calcineurin (CNA1, CNB1).[4]

G Fluconazole Fluconazole Ergosterol Depletion Ergosterol Depletion Fluconazole->Ergosterol Depletion Membrane Stress Membrane Stress Ergosterol Depletion->Membrane Stress Ca2+ Influx Ca2+ Influx Membrane Stress->Ca2+ Influx Calcineurin Activation Calcineurin Activation Ca2+ Influx->Calcineurin Activation Stress Response Genes Stress Response Genes Calcineurin Activation->Stress Response Genes Fungal Survival Fungal Survival Stress Response Genes->Fungal Survival Calcineurin Inhibitor Calcineurin Inhibitor Calcineurin Inhibitor->Calcineurin Activation Inhibits

Calcineurin Signaling in Fluconazole Synergy.
Ras/cAMP/PKA Signaling Pathway

The Ras/cAMP/PKA pathway is a key regulator of fungal morphogenesis, virulence, and stress responses. The synergistic effect of licofelone (B1675295) with fluconazole against C. albicans has been shown to involve the downregulation of genes in this pathway, inhibiting the transition from yeast to the more invasive hyphal form.[8]

G Fluconazole + Compound X Fluconazole + Compound X Ras Ras Fluconazole + Compound X->Ras Inhibits Adenylyl Cyclase Adenylyl Cyclase Ras->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP PKA PKA cAMP->PKA Downstream Effectors Downstream Effectors PKA->Downstream Effectors Hyphal Formation & Virulence Hyphal Formation & Virulence Downstream Effectors->Hyphal Formation & Virulence

Ras/cAMP/PKA Pathway in Fluconazole Synergy.

Conclusion

The data presented in this guide highlight the significant potential of combination therapy to enhance the efficacy of this compound (Fluconazole). By targeting complementary cellular pathways, these synergistic interactions can overcome resistance mechanisms and improve therapeutic outcomes. Further in vivo studies are warranted to translate these promising in vitro findings into clinical applications. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals working to advance the field of antifungal therapy.

References

Safety Operating Guide

Proper Disposal Procedures for Antifungal Agent 45: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of "Antifungal Agent 45," a placeholder for a representative potent experimental compound. Strict adherence to these procedures is mandatory to ensure personnel safety, environmental protection, and regulatory compliance. All laboratory personnel handling this or any antifungal agent must be thoroughly trained on these protocols.

The foundational principle of chemical waste management is to have a clear disposal plan in place before any experimental work begins.[1] The primary source of information for a specific chemical's hazards and disposal requirements is its Safety Data Sheet (SDS), particularly Section 13.[1]

Waste Stream Management and Segregation

All materials contaminated with this compound must be treated as hazardous chemical waste. Segregating waste at the point of generation is crucial for safe and efficient disposal.[2] Never mix incompatible waste streams.[1]

Table 1: Summary of Waste Streams and Disposal Procedures for this compound

Waste StreamDescriptionContainer TypeDisposal Procedure
Liquid Waste (Aqueous) Solutions containing this compound in aqueous buffers.4L HDPE Carboy, labeled "Hazardous Waste".Collect in a designated, sealed carboy within secondary containment. Do not mix with organic solvent waste. Request pickup from Environmental Health & Safety (EHS) when the container is 90% full.[2]
Liquid Waste (Organic) Solutions containing this compound in organic solvents (e.g., DMSO, ethanol).4L Solvent-resistant bottle, labeled "Hazardous Waste".Collect in a designated, sealed bottle within secondary containment.[2] Halogenated and non-halogenated solvents should be kept separate if required by your institution. Request EHS pickup when full.[2]
Solid Waste Contaminated consumables such as gloves, pipette tips, bench paper, and vials.Lined, rigid, puncture-proof container with a lid, labeled "Hazardous Waste".Collect all contaminated solid items. The container must be kept closed when not in use.[2] Request EHS pickup when full.
Sharps Waste Contaminated needles, scalpels, and other sharp objects.Approved sharps container, labeled "Hazardous Waste".Place sharps directly into the container immediately after use. Do not recap needles. Request EHS pickup when the container is full.[2]
Contaminated Glassware Reusable glassware (e.g., flasks, beakers) that has come into contact with this compound.N/AMust be decontaminated before reuse.

Experimental Protocols for Decontamination and Neutralization

The following protocols are provided as examples for the treatment of waste containing antifungal agents. Always consult and obtain approval from your institution's Environmental Health & Safety (EHS) department before performing any in-lab waste treatment.

Protocol 1: Decontamination of Work Surfaces

This procedure is for decontaminating surfaces contaminated with this compound.

  • Materials:

    • EPA-approved disinfectant effective against fungi or a 10% freshly prepared sodium hypochlorite (B82951) (bleach) solution.[2]

    • Absorbent paper towels.[2]

    • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.

    • Hazardous waste collection container for solid waste.[2]

  • Procedure:

    • Preparation: Don the required PPE and ensure the work area is well-ventilated.

    • Initial Cleaning: Remove any visible soil or organic material from the surface using a paper towel and dispose of it in the hazardous solid waste container.[2]

    • Disinfection: Liberally apply the 10% bleach solution or other approved disinfectant to the surface, ensuring complete coverage.[2]

    • Contact Time: Allow the disinfectant to remain on the surface for the manufacturer-recommended contact time (typically at least 10-15 minutes).

    • Wiping: Thoroughly wipe the surface with paper towels to absorb the disinfectant and any residue. Dispose of the used towels in the hazardous solid waste container.[2]

    • PPE Disposal: Remove and discard gloves into the hazardous solid waste stream and wash hands thoroughly.[2]

Protocol 2: Chemical Degradation of Aqueous Waste (Hypochlorite Oxidation)

This protocol is intended for aqueous waste containing low concentrations (<1%) of an antifungal agent that is susceptible to oxidation. This procedure must be performed in a certified chemical fume hood.

  • Materials:

    • PPE: Lab coat, safety glasses, nitrile gloves, face shield.

    • Aqueous waste in a suitable container.

    • 5.25% Sodium Hypochlorite (household bleach).[2]

    • Sodium hydroxide (B78521) (e.g., 1M NaOH) for pH adjustment.

    • Sodium bisulfite solution for neutralization.

    • pH meter or pH strips.

    • Stir bar and stir plate.

  • Procedure:

    • Safety First: Don all required PPE and perform the entire procedure within a chemical fume hood.[2]

    • pH Adjustment: Place the waste container on a stir plate with a stir bar. Slowly add a suitable base (e.g., 1M NaOH) to adjust the pH to >10. This enhances the oxidative power of the bleach.[2]

    • Oxidation: While stirring, slowly add 100 mL of 5.25% sodium hypochlorite solution for every 1 liter of waste.[2]

    • Reaction Time: Loosely cap the container to allow for potential off-gassing and let the mixture stir for at least 2 hours at room temperature.[2]

    • Neutralization of Excess Bleach: After the 2-hour inactivation period, slowly add sodium bisulfite solution to neutralize the excess bleach. Test for the absence of oxidizer using potassium iodide-starch paper.[2]

    • Final pH Check: Check the pH of the treated solution. Neutralize to a pH between 7 and 9.[2]

    • Disposal: The treated and neutralized liquid waste must still be collected in a hazardous waste container and disposed of through EHS, as it may contain byproducts or unreacted agent.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of waste contaminated with this compound.

start Waste Generation (this compound) sds Consult Safety Data Sheet (SDS) (Section 13: Disposal) start->sds characterize Characterize Waste (Liquid, Solid, Sharps) sds->characterize liquid Liquid Waste characterize->liquid Type? solid Solid Waste characterize->solid Type? sharps Sharps Waste characterize->sharps Type? glassware Contaminated Glassware characterize->glassware Type? aqueous Aqueous Solution liquid->aqueous Solvent? collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_sharps Collect in Labeled Sharps Container sharps->collect_sharps decontaminate Decontaminate (e.g., Autoclave, Bleach) glassware->decontaminate organic Organic Solvent aqueous->organic Organic collect_aqueous Collect in Labeled Aqueous Waste Carboy aqueous->collect_aqueous Aqueous collect_organic Collect in Labeled Solvent Waste Bottle organic->collect_organic ehs_pickup Arrange EHS Pickup collect_aqueous->ehs_pickup collect_organic->ehs_pickup collect_solid->ehs_pickup collect_sharps->ehs_pickup reuse Reuse decontaminate->reuse

Caption: Workflow for the safe disposal of this compound waste.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.